Dihydroergotamine Mesylate
説明
特性
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23-,25-,26+,27+,32-,33+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYPXRFPBQGGAH-UMYZUSPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N5O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
511-12-6 (Parent) | |
| Record name | Dihydroergotamine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00904615 | |
| Record name | Dihydroergotamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6190-39-2 | |
| Record name | Dihydroergotamine mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6190-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergotamine mesylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006190392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydroergotamine mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydroergotamine mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00904615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROERGOTAMINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81AXN7R2QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Core Tenets of Dihydroergotamine's Therapeutic Efficacy in Migraine
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has long been a cornerstone in the acute treatment of migraine and cluster headaches.[1] Its enduring clinical utility is attributed to a complex and multifaceted mechanism of action, engaging a broad spectrum of receptors, primarily within the serotonin (5-HT), adrenergic (α), and dopaminergic (D) systems.[2] This intricate pharmacology allows DHE to address the complex pathophysiology of migraine through multiple synergistic actions, including cranial vasoconstriction and inhibition of neurogenic inflammation.[3]
The primary therapeutic effects of DHE in migraine are mediated through its potent agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[3] Agonism at 5-HT1B receptors, located on the smooth muscle of intracranial blood vessels, leads to vasoconstriction, counteracting the vasodilation associated with migraine attacks.[3] Simultaneously, activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in mediating the pain and inflammation of a migraine episode.[3]
Beyond its primary targets, DHE's interaction with a wider array of receptors contributes to its overall therapeutic profile and also to its side effects. This includes agonist and antagonist activity at other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C), as well as significant interactions with adrenergic and dopaminergic receptors, which can modulate vascular tone and neurotransmission.[4][5]
Quantitative Analysis of Receptor Binding and Functional Activity
The following tables summarize the quantitative data on the binding affinity and functional activity of Dihydroergotamine at various G protein-coupled receptors (GPCRs), as determined by radioligand binding assays and functional assays such as β-arrestin recruitment.
Table 1: Dihydroergotamine (DHE) Receptor Binding Affinities (IC50/Ki in nM)
| Receptor Subtype | Ligand | IC50 (nM) | Ki (nM) | Species/Cell Line | Reference(s) |
| Serotonin | |||||
| 5-HT1A | [3H]8-OH-DPAT | 28-30 | - | Rat Brain | [3] |
| 5-HT1B | [3H]GR125743 | 0.58 | - | Human Recombinant | [5] |
| 5-HT2A | - | - | - | - | |
| 5-HT2B | - | - | 8.85 (High Affinity) | LMTK- cells | |
| 5-HT2C | - | - | - | LMTK- cells | |
| 5-HT3 | - | >300 | - | Human Recombinant | [5] |
| 5-HT4E | - | 230 | - | Human Recombinant | [5] |
| 5-HT1F | - | 149 (Antagonist) | - | Human Recombinant | [5] |
| Adrenergic | |||||
| α2B | [3H]RX 821002 | 2.8 | - | Human Recombinant | [5] |
| Dopamine | |||||
| D2 | [3H]7-OH-DPAT | 0.47 | - | Human Recombinant | [5] |
| D5 | [3H]SCH 23390 | 370 | - | Human Recombinant | [5] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Table 2: Dihydroergotamine (DHE) Functional Activity (EC50 in nM)
| Receptor Subtype | Assay Type | Agonist/Antagonist | EC50 (nM) | Reference(s) |
| Serotonin | ||||
| 5-HT1A | [35S]GTPγS Binding | Agonist | - | [3] |
| 5-HT2B | cGMP Production | Agonist | - | |
| 5-HT2C | cGMP Production | Agonist | - | |
| Dopamine | ||||
| D2 | β-arrestin Recruitment | Agonist | - | [4] |
| Other | ||||
| CXCR7 | β-arrestin Recruitment | Agonist | 6000 | [5] |
EC50: Half-maximal effective concentration.
Experimental Protocols
Radioligand Binding Assay (Generalized Protocol)
This protocol outlines the general steps for determining the binding affinity of Dihydroergotamine to a specific G protein-coupled receptor (GPCR) expressed in a recombinant cell line.
1. Membrane Preparation:
-
Culture cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells) to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).
-
Homogenize the cell suspension using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).
2. Competition Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
A range of concentrations of unlabeled Dihydroergotamine mesylate.
-
A fixed concentration of a suitable radioligand for the target receptor (e.g., [3H]GR125743 for 5-HT1B receptors).
-
The prepared cell membranes.
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of a non-radiolabeled competing ligand.
-
To determine total binding, a set of wells should contain only the radioligand and membranes without any competing ligand.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each concentration of DHE by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the DHE concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
β-Arrestin Recruitment Assay (gpcrMAX™ Assay, Generalized Protocol)
This protocol describes a common high-throughput method to assess the functional activity (agonist or antagonist) of Dihydroergotamine at a specific GPCR by measuring β-arrestin recruitment.
1. Cell Preparation:
-
Use a commercially available cell line engineered to co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® β-arrestin cell lines).
-
Culture the cells according to the manufacturer's instructions.
-
Seed the cells into a 384-well white, clear-bottom microplate and incubate to allow for cell attachment.
2. Agonist Mode Assay:
-
Prepare a dilution series of this compound in the appropriate assay buffer.
-
Add the DHE dilutions to the cells in the microplate.
-
Incubate the plate for a specified time (e.g., 90 minutes) at a controlled temperature (e.g., 37°C).
3. Antagonist Mode Assay:
-
Add a dilution series of DHE to the cells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate the plate for a specified time (e.g., 90 minutes) at a controlled temperature.
4. Detection:
-
Add the detection reagent, which contains the substrate for the complemented β-galactosidase enzyme, to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the chemiluminescent signal to develop.
5. Data Acquisition and Analysis:
-
Read the chemiluminescence on a plate reader.
-
For agonist mode, plot the signal intensity against the logarithm of the DHE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
For antagonist mode, plot the inhibition of the agonist-induced signal against the logarithm of the DHE concentration to determine the IC50 value.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows related to Dihydroergotamine's mechanism of action.
Caption: DHE's primary signaling pathways at 5-HT1D and 5-HT1B receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by interactions with multiple receptor systems.[2][3] This document provides a comprehensive technical overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Dihydroergotamine Mesylate, presenting quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support advanced research and development.
Pharmacokinetics
The clinical utility of this compound is significantly influenced by its pharmacokinetic properties, which vary substantially with the route of administration. Due to extensive first-pass metabolism, oral bioavailability is exceptionally low (0.07-0.14%), necessitating non-oral delivery methods such as injection and intranasal administration.[4][5]
Absorption
DHE is rapidly absorbed following parenteral and intranasal administration, though peak plasma concentrations (Cmax) and time to peak concentration (Tmax) differ markedly across formulations.[6][7] Intravenous (IV) administration results in the most rapid onset, with a Tmax of approximately 6 minutes.[6] Intramuscular (IM) and intranasal routes show progressively longer Tmax values.[6][8]
Distribution
Dihydroergotamine is extensively distributed throughout the body, as indicated by a large apparent steady-state volume of distribution of approximately 800 L.[1][4] It is highly bound to plasma proteins, with a binding rate of about 93%.[4] Despite its wide distribution, DHE shows minimal penetration of the blood-brain barrier.[4][7]
Metabolism
DHE is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][9] This metabolic pathway is critical, as co-administration with potent CYP3A4 inhibitors (e.g., protease inhibitors, macrolide antibiotics) can dangerously elevate DHE serum concentrations, leading to risks of severe vasospasm and ischemia.[10][11]
The metabolism of DHE produces several metabolites, with 8'-β-hydroxydihydroergotamine being the principal active metabolite.[1][4] This metabolite is equipotent to the parent compound and can reach plasma concentrations 5 to 7 times higher than DHE itself.[1][4] Other minor metabolites include Dihydrolysergic acid and Dihydrolysergic amide.[1] Following intranasal administration, metabolites account for 20-30% of the plasma Area Under the Curve (AUC).[1]
Excretion
The primary route of elimination for Dihydroergotamine and its metabolites is through biliary excretion into the feces.[1][4][12] A smaller fraction of the drug is excreted in the urine; approximately 6-7% of a single IM dose is recovered in the urine.[1] DHE exhibits a biphasic elimination pattern, with an initial half-life of 0.7-1 hour and a terminal half-life of 10-13 hours.[1] The total body clearance is approximately 1.5 L/min, with renal clearance contributing only about 0.1 L/min.[1][4]
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of this compound across different formulations and dosages.
Table 1: Pharmacokinetic Parameters of DHE by Route of Administration
| Formulation/Route | Dose | Mean Cmax (pg/mL) | Median Tmax (min) | Mean AUC0-inf (h·pg/mL) | Elimination Half-Life (t½) (hours) | Bioavailability (%) |
| Intravenous (IV) | 1.0 mg | ~5000+ | 6 | - | Biphasic: 0.7-1 & 10-13 | 100% (Reference) |
| Intramuscular (IM) | 1.0 mg | 3368 | 15 - 34 | 12,650 - 13,650 | 11.2 | - |
| Liquid Nasal Spray | 2.0 mg | 961 | 56 - 60 | 6498 | 12.7 | ~40% |
| Powder Nasal Spray | 5.2 mg | 2175 | 30 | 12,030 | 11.8 | - |
| Oral Inhalation | ~0.88 mg | Comparable to IV | ~12 | Slightly lower than IV | - | - |
Data compiled from sources:[1][5][6][8][13]
Table 2: Dose-Dependent Pharmacokinetics of STS101 (DHE Powder Nasal Spray)
| Dose Strength | Mean Cmax (pg/mL) | Mean AUC0-2h (h·pg/mL) | Mean AUC0-inf (h·pg/mL) |
| 1.3 mg | 645 | 956 | 4172 |
| 2.6 mg | 1244 | 1683 | 7022 |
| 5.2 mg | 1870 | 2549 | 10,150 |
Data from source:[8]
Experimental Protocols: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of Dihydroergotamine and its major metabolite, 8'-OH-DHE, in plasma.
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Sample Collection: Blood samples are collected from subjects at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
-
Sample Preparation: Plasma samples are thawed, and a known volume is subjected to protein precipitation or solid-phase extraction to remove interfering substances and isolate the analytes (DHE and 8'-OH-DHE). An internal standard is added to correct for extraction variability.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reverse-phase column using a specific mobile phase gradient.
-
Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key PK parameters such as Cmax, Tmax, AUC, and t½.[6][8][13][14]
Caption: High-level workflow for a typical pharmacokinetic study of Dihydroergotamine.
Pharmacodynamics
The therapeutic effects of Dihydroergotamine in migraine are mediated through its complex interactions with multiple neurotransmitter receptor systems, primarily serotonin (5-HT), but also dopamine (D) and adrenergic (α) receptors.[7][15]
Mechanism of Action
The primary anti-migraine effect of DHE is attributed to its agonist activity at 5-HT1B and 5-HT1D receptors.[1][7][16]
-
5-HT1B Receptor Agonism: Activation of 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels leads to vasoconstriction, counteracting the vasodilation that contributes to migraine pain.[1][7]
-
5-HT1D Receptor Agonism: DHE acts on 5-HT1D receptors located on trigeminal nerve endings.[1][16] This activation inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of pain and inflammation in migraine attacks.[1]
Additionally, DHE's interaction with other receptors, including 5-HT1F, adrenergic, and dopaminergic receptors, contributes to its overall therapeutic profile and may also be responsible for some of its side effects.[4][7] The slow dissociation of DHE from its target receptors may explain its sustained clinical effect.[4]
Caption: DHE's primary mechanism of action for migraine relief via 5-HT1B/1D agonism.
Receptor Binding Profile
DHE exhibits a broad receptor binding profile. Recent studies using high-throughput screening have provided updated and detailed characterizations of its activity.[17][18]
Table 3: Receptor Binding Affinities (IC50) of Dihydroergotamine
| Receptor Target | Binding Affinity (IC50, nM) | Receptor Family |
| Dopamine D2 | 0.47 | Dopaminergic |
| Serotonin 5-HT1B | 0.58 | Serotonergic |
| Adrenergic α-2B | 2.8 | Adrenergic |
| Serotonin 5-HT1F | 149 | Serotonergic |
| Serotonin 5-HT4E | 230 | Serotonergic |
| Dopamine D5 | 370 | Dopaminergic |
Data from sources:[17][18] IC50 (half-maximal inhibitory concentration) values represent the concentration of DHE required to inhibit 50% of the specific binding of a radioligand to the receptor.
Functional Receptor Activity
Functional assays reveal that DHE acts as an agonist at some receptors and an antagonist at others, further highlighting its complex pharmacology.
-
Agonist Activity (at 10 μM): α-adrenergic2B, CXCR7, Dopamine (D)2/5, and Serotonin (5-HT)1A/1B/2A/2C/5A receptors.[17][18]
-
Antagonist Activity (at 10 μM): α-adrenergic1B/2A/2C, AMY2, Dopamine (D)1/3/4/5, and 5-HT1F receptors.[17][18]
Experimental Protocols: Receptor Pharmacology
Objective: To characterize the binding affinity and functional activity of Dihydroergotamine at specific G protein-coupled receptors (GPCRs).
Methodology 1: Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the specific human recombinant receptor of interest (e.g., 5-HT1B, D2) are prepared.
-
Assay Incubation: The cell membranes are incubated with a specific radiolabeled ligand (e.g., [3H]GR125743 for 5-HT1B) and varying concentrations of DHE (e.g., 0.3 to 10,000 nM).[17]
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound ligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value is calculated. This represents the concentration of DHE that displaces 50% of the radioligand binding.[17]
Methodology 2: β-Arrestin Recruitment Assay (e.g., gpcrMAX™)
-
Cell Culture: Engineered cells expressing the target GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment are used.
-
Compound Addition: DHE is added to the cells. If DHE binds to the receptor (as an agonist), it induces a conformational change that promotes the recruitment of β-arrestin.
-
Signal Generation: The proximity of the two enzyme fragments, brought together by β-arrestin recruitment, allows for the generation of a detectable signal (e.g., chemiluminescence).[19]
-
Detection: The signal is measured using a luminometer.
-
Data Analysis: For agonist mode, the concentration-response curve yields an EC50 value. For antagonist mode, cells are co-incubated with DHE and a known agonist to determine the IC50 value. An agonist effect is typically considered significant if receptor activity is >30%, and an antagonist effect is significant if inhibited by >50%.[17][18][20]
Caption: Workflow for key pharmacodynamic assays used to characterize DHE.
Conclusion
This compound possesses a unique and complex pharmacokinetic and pharmacodynamic profile. Its variable absorption and extensive metabolism necessitate non-oral administration and careful consideration of drug-drug interactions, particularly with CYP3A4 inhibitors. The drug's broad receptor activity, headlined by potent agonism at 5-HT1B/1D receptors, underpins its long-standing efficacy in acute migraine treatment. A thorough understanding of these properties, supported by robust quantitative data and detailed methodologies as outlined in this guide, is essential for the continued optimization of DHE-based therapies and the development of novel treatments for migraine.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of cytochrome P450 metabolism by ergonovine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. drugs.com [drugs.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Safety and pharmacokinetics of this compound administered via a Novel (Tempo) inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 18. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Dihydroergotamine Mesylate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid derivative of ergotamine, a compound produced by the fungus Claviceps purpurea.[1][2] First synthesized in 1943, it has a long history in the treatment of acute migraine and cluster headaches.[1] DHE's therapeutic efficacy is attributed to its complex pharmacology, primarily its interaction with multiple receptor systems, including serotonergic, adrenergic, and dopaminergic receptors.[1][3] This technical guide provides a comprehensive overview of the chemical structure and properties of Dihydroergotamine Mesylate, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Chemical Structure and Identification
Dihydroergotamine is structurally similar to ergotamine, with the key difference being the hydrogenation of the double bond at the C9-C10 position of the lysergic acid moiety.[4] This structural modification significantly alters its pharmacological profile, leading to a more favorable side-effect profile compared to its parent compound.[2]
| Identifier | Value |
| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |
| Chemical Formula | C₃₄H₄₁N₅O₈S |
| Molecular Weight | 679.79 g/mol |
| CAS Number | 6190-39-2 |
| SMILES String | CS(=O)(=O)O.CN1C--INVALID-LINK--N3C2=O">C@HC[C@@H]2c3cccc4[nH]cc(c34)C[C@H]21 |
| InChI Key | ADYPXRFPBQGGAH-UMYZUSPBSA-N |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Reference |
| Melting Point | 230 - 235 °C | [5] |
| pKa (Strongest Acidic) | 9.71 | [6] |
| pKa (Strongest Basic) | 8.39 | [6] |
| Solubility | Sparingly soluble in aqueous buffers. Soluble in organic solvents such as ethanol (~1 mg/mL), DMSO (~20 mg/mL), and dimethyl formamide (DMF) (~20 mg/mL). | [7] |
| logP | 2.71 | [6] |
| Polar Surface Area | 118.21 Ų | [6] |
| Hydrogen Bond Donors | 3 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Rotatable Bond Count | 4 | [6] |
Pharmacological Properties
Mechanism of Action
This compound's primary mechanism of action involves its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT₁B and 5-HT₁D subtypes.[1] Activation of these receptors is believed to cause vasoconstriction of intracranial blood vessels, which become dilated during a migraine attack.[1] Additionally, DHE's interaction with 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), further contributing to its anti-migraine effects.[3]
Beyond its serotonergic activity, DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which contributes to its complex pharmacological profile and therapeutic efficacy.[1][3]
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of Dihydroergotamine, providing insight into its broad pharmacological profile.
| Receptor | Ki (nM) | IC₅₀ (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT₁A | Agonist Activity | [8] | |
| 5-HT₁B | 0.58 | [8] | |
| 5-HT₁D | Agonist Activity | [1] | |
| 5-HT₁F | 149 (Antagonist) | [8] | |
| 5-HT₂A | Agonist Activity | [8] | |
| 5-HT₂C | Agonist Activity | [8] | |
| 5-HT₃ | >300 | [8] | |
| 5-HT₄E | 230 | [8] | |
| 5-HT₅A | Agonist Activity | [8] | |
| Adrenergic Receptors | |||
| α₁B | Antagonist Activity | [8] | |
| α₂A | Antagonist Activity | [8] | |
| α₂B | 2.8 | [8] | |
| α₂C | Antagonist Activity | [8] | |
| Dopamine Receptors | |||
| D₁ | Antagonist Activity | [8] | |
| D₂ | 0.47 | [8] | |
| D₃ | Antagonist Activity | [8] | |
| D₄ | Antagonist Activity | [8] | |
| D₅ | 370 | [8] | |
| Other Receptors | |||
| CXCR7 | 6 µM (Agonist) | [8] | |
| AMY₂ | Antagonist Activity | [8] |
Pharmacokinetics
The pharmacokinetic profile of this compound is highly dependent on the route of administration. Oral bioavailability is poor due to extensive first-pass metabolism.[4] Alternative routes such as intranasal, intramuscular, and intravenous administration provide more reliable systemic exposure.
| Parameter | Intranasal (2.0 mg) | Intramuscular (1.0 mg) | Intravenous (1.0 mg) | Reference |
| Tₘₐₓ (hours) | ~0.75 | ~0.5 | ~0.2 | [9] |
| Cₘₐₓ (pg/mL) | 961 | 2175 | 14190 | [9] |
| AUC₀₋ᵢₙf (h*pg/mL) | 6498 | 12030 | - | [9] |
| Bioavailability (%) | ~32 (relative to IM) | - | 100 | [9] |
| Protein Binding (%) | 93 | 93 | 93 | [3] |
| Volume of Distribution (L) | ~800 | ~800 | ~800 | [3] |
| Metabolism | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP3A4) | [3] |
| Elimination Half-life (hours) | Biphasic: ~1.5 (alpha), ~15 (beta) | Biphasic: ~1.5 (alpha), ~15 (beta) | Biphasic: ~1.5 (alpha), ~15 (beta) | [10] |
| Excretion | Primarily biliary/fecal | Primarily biliary/fecal | Primarily biliary/fecal | [3] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of this compound to a specific G-protein coupled receptor (GPCR) expressed in a cell line.
References
- 1. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C34H41N5O8S | CID 71171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Development and in vitro/in vivo evaluation of this compound loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Safety and pharmacokinetics of this compound administered via a Novel (Tempo) inhaler - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergotamine Mesylate: A Comprehensive Receptor Binding Profile and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine for decades. Its therapeutic efficacy is attributed to its complex pharmacology, characterized by interactions with multiple receptor systems, primarily serotonergic, dopaminergic, and adrenergic receptors.[1] This technical guide provides an in-depth analysis of the receptor binding profile of Dihydroergotamine, complete with quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development endeavors.
Quantitative Receptor Binding Data
The following tables summarize the binding affinities (IC50, Ki) and functional potencies (EC50) of Dihydroergotamine at various G protein-coupled receptors (GPCRs). This data has been compiled from multiple preclinical studies employing radioligand binding and functional assays.
Serotonin (5-HT) Receptor Subtypes
| Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Functional Effect | Reference(s) |
| 5-HT1A | - | - | ~1.5 | Agonist | [2][3] |
| 5-HT1B | 0.58 | - | ~10 | Agonist | [2][3][4] |
| 5-HT1D | - | - | ~0.5 | Agonist | [3] |
| 5-HT1F | 149 | - | - | Antagonist | [2][4] |
| 5-HT2A | - | - | - | Agonist | [2] |
| 5-HT2B | - | - | - | Agonist | [3] |
| 5-HT2C | - | - | - | Agonist | [2][3] |
| 5-HT3 | >300 | - | - | No significant binding | [2][4] |
| 5-HT4E | 230 | - | - | Poor binding | [2][4] |
| 5-HT5A | - | - | - | Agonist | [2] |
Dopamine (D) Receptor Subtypes
| Receptor | Binding Affinity (IC50, nM) | Functional Effect | Reference(s) |
| D1 | - | Antagonist | [2] |
| D2 | 0.47 | Partial Agonist / Antagonist | [2][4][5] |
| D3 | - | Antagonist | [2] |
| D4 | - | Antagonist | [2] |
| D5 | 370 | Poor binding / Antagonist | [2][4] |
Adrenergic (α) Receptor Subtypes
| Receptor | Binding Affinity (IC50, nM) | Functional Effect | Reference(s) |
| α1B | - | Antagonist | [2] |
| α2A | - | Antagonist | [2] |
| α2B | 2.8 | Agonist | [2][4] |
| α2C | - | Antagonist | [2] |
Other Receptors
| Receptor | Functional Activity (EC50, µM) | Functional Effect | Reference(s) |
| CXCR7 | 6 | Agonist | [2][4] |
Experimental Protocols
The quantitative data presented above were primarily generated using two key experimental methodologies: radioligand competition binding assays and β-arrestin recruitment assays.
Radioligand Competition Binding Assay
This technique is a cornerstone for determining the binding affinity of a test compound (in this case, Dihydroergotamine) to a specific receptor.[6][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of Dihydroergotamine, which is the concentration required to inhibit 50% of the specific binding of a radiolabeled ligand to its receptor. This value can then be used to calculate the equilibrium dissociation constant (Ki).
General Protocol:
-
Membrane Preparation:
-
Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[8]
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.[8] Protein concentration is determined using a standard method like the BCA assay.
-
-
Binding Reaction:
-
In a multi-well plate, the prepared cell membranes are incubated with:
-
To determine non-specific binding, a parallel set of reactions is included with an excess of a non-radiolabeled competing ligand.
-
-
Incubation:
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while allowing the unbound radioligand to pass through.[8]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 value of Dihydroergotamine.
-
β-Arrestin Recruitment Assay (e.g., gpcrMAX™ Assay)
This functional assay measures the recruitment of β-arrestin to an activated GPCR, which is a key event in receptor desensitization and signaling.[2][9]
Objective: To determine whether Dihydroergotamine acts as an agonist or antagonist at a specific GPCR by measuring its ability to induce or inhibit β-arrestin recruitment.
General Protocol:
-
Cell Culture:
-
Engineered cells co-expressing the GPCR of interest tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment are used.[9]
-
Cells are cultured in appropriate medium for 1-3 days.
-
-
Assay Procedure (Agonist Mode):
-
Cells are incubated with varying concentrations of Dihydroergotamine.
-
If DHE is an agonist, it will activate the GPCR, leading to the recruitment of β-arrestin.
-
The proximity of PK and EA tags due to this recruitment allows for the complementation of the β-galactosidase enzyme fragments.
-
-
Assay Procedure (Antagonist Mode):
-
Cells are pre-incubated with varying concentrations of Dihydroergotamine.
-
A known agonist for the receptor (at a concentration that elicits a submaximal response, e.g., EC80) is then added.
-
If DHE is an antagonist, it will block the agonist-induced recruitment of β-arrestin.
-
-
Detection:
-
A chemiluminescent substrate is added to the cells.
-
The reconstituted β-galactosidase enzyme hydrolyzes the substrate, generating a light signal that is proportional to the extent of β-arrestin recruitment.
-
The signal is measured using a luminometer.
-
-
Data Analysis:
-
For agonist activity, the data is used to calculate the half-maximal effective concentration (EC50).
-
For antagonist activity, the data is used to determine the half-maximal inhibitory concentration (IC50). A significant inhibition (e.g., >50%) indicates antagonist activity.[2]
-
Signaling Pathways
Dihydroergotamine's diverse clinical effects are a consequence of its interaction with multiple signaling pathways. Below are simplified diagrams of the canonical signaling cascades for some of its primary receptor targets.
5-HT1B Receptor Signaling
Dopamine D2 Receptor Signaling
The D2 receptor is also coupled to the Gi/o protein.[14][15] Its activation inhibits adenylyl cyclase, reducing cAMP production. Additionally, the βγ subunits of the G-protein can modulate other effectors, including ion channels and phospholipases.[16]
α1-Adrenergic Receptor Signaling
α1-Adrenergic receptors are coupled to Gq proteins.[17][18] Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[17]
Conclusion
This technical guide provides a detailed overview of the receptor binding profile of Dihydroergotamine Mesylate. The comprehensive quantitative data, coupled with detailed experimental protocols and visual representations of key signaling pathways, offers a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of DHE's complex interactions with various receptor systems is crucial for optimizing its therapeutic use and for the development of novel therapeutics with improved efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 5. This compound | Non-selective Adrenergic α Receptors | Tocris Bioscience [tocris.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction pathways modulated by the D2 subfamily of dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 18. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
The Ergot Alkaloid's Journey: A Technical History of Dihydroergotamine Mesylate in Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has a long and storied history in the treatment of debilitating headache disorders, most notably migraine and cluster headache. First synthesized in 1943 by the Swiss chemists Arthur Stoll and Albert Hofmann at Sandoz Laboratories, it emerged from a concerted effort to modify the ergotamine molecule to improve its tolerability while retaining its therapeutic efficacy.[1][2] Initially explored for its potential as an antihypertensive agent, its profound efficacy in aborting migraine attacks was soon discovered, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1946 under the brand name D.H.E. 45® for injection.[3][4][5] This marked the advent of one of the first specific treatments for acute migraine. This technical guide delves into the historical development of Dihydroergotamine Mesylate, detailing its synthesis, mechanism of action, pharmacokinetic profile, and the evolution of its clinical application, supported by quantitative data and detailed experimental methodologies.
Chemical Synthesis and Structure
Dihydroergotamine is a derivative of ergotamine, produced through the catalytic hydrogenation of the C9-C10 double bond in the lysergic acid moiety of the parent compound.[5][6] This structural modification is pivotal to its altered pharmacological profile compared to ergotamine, notably resulting in a reduced arterial vasoconstrictor and emetic potential.[7][8]
Method of Synthesis: Catalytic Hydrogenation of Ergotamine
A general protocol for the synthesis of Dihydroergotamine from Ergotamine Tartrate is as follows:
-
Dissolution: Ergotamine tartrate is dissolved in a suitable solvent, typically a lower alcohol such as methanol or ethanol.
-
Catalyst Addition: A noble metal catalyst, such as palladium on carbon (Pd/C), is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere under pressure in a hydrogenation apparatus. The reaction is typically carried out at room temperature and monitored for the uptake of hydrogen.
-
Catalyst Removal: Upon completion of the reaction, the catalyst is removed by filtration.
-
Solvent Evaporation: The solvent is removed under reduced pressure to yield the crude Dihydroergotamine base.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system to obtain pure Dihydroergotamine.
-
Mesylate Salt Formation: The purified Dihydroergotamine base is then treated with methanesulfonic acid in a suitable solvent to form the mesylate salt, which is the pharmaceutically used form. The salt is then isolated and dried.
Mechanism of Action: A Broad Receptor Pharmacology
The therapeutic efficacy of this compound in migraine is attributed to its complex and broad-spectrum pharmacology, primarily its interactions with serotonin (5-hydroxytryptamine, 5-HT), adrenergic, and dopaminergic receptors.[9] Its primary mechanism is considered to be agonism at 5-HT1B and 5-HT1D receptors.[3][10]
-
5-HT1B Receptor Agonism: Activation of 5-HT1B receptors located on the smooth muscle of dilated intracranial blood vessels is believed to cause vasoconstriction, counteracting the vasodilation associated with a migraine attack.[10]
-
5-HT1D Receptor Agonism: DHE's agonism at 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are implicated in the pain and inflammation of migraine.[11]
Beyond its primary targets, DHE also interacts with other receptor subtypes, which contributes to its overall clinical profile, including its side effects.[12]
Signaling Pathways
The interaction of Dihydroergotamine with its primary receptor targets initiates downstream signaling cascades that culminate in its therapeutic effects.
Quantitative Pharmacology
The binding affinities of this compound for various receptors have been characterized in numerous studies. The following table summarizes key binding affinity (IC50) and functional potency (EC50) data.
| Receptor | Binding Affinity (IC50, nM) | Functional Activity | Reference(s) |
| Serotonin Receptors | |||
| 5-HT1A | - | Agonist | [7][13] |
| 5-HT1B | 0.58 | Agonist | [12] |
| 5-HT1D | - | Agonist | [7] |
| 5-HT1F | 149 | Antagonist | [12] |
| 5-HT2A | - | Antagonist | [13] |
| 5-HT2B | - | Agonist | [12] |
| 5-HT2C | - | Agonist | [12] |
| 5-HT3 | >300 (no binding) | - | [12] |
| 5-HT4E | 230 | - | [12] |
| 5-HT5A | - | Agonist | [12] |
| Adrenergic Receptors | |||
| α1B | - | Antagonist | [12] |
| α2A | - | Antagonist | [12][13] |
| α2B | 2.8 | Agonist | [12] |
| α2C | - | Antagonist | [12] |
| Dopamine Receptors | |||
| D1 | - | Antagonist | [12] |
| D2 | 0.47 | Agonist/Antagonist | [12][13] |
| D3 | - | Antagonist | [12] |
| D4 | - | Antagonist | [12] |
| D5 | 370 | Agonist/Antagonist | [12] |
| Other Receptors | |||
| CXCR7 | 6000 (EC50) | Agonist | [12] |
Pharmacokinetics and Formulations
The clinical use of this compound has been shaped by its pharmacokinetic properties, particularly its poor oral bioavailability due to extensive first-pass metabolism.[10] This has necessitated the development of various non-oral formulations.
| Formulation | Route of Administration | Bioavailability | Tmax | Key Characteristics | Reference(s) |
| D.H.E. 45® | Intravenous (IV) | 100% | 1-2 min | Rapid onset, high efficacy, but requires healthcare professional administration. | [10][14] |
| Intramuscular (IM) | 100% | 24-34 min | Slower onset than IV. | [10][14] | |
| Subcutaneous (SC) | - | - | Self-administration possible. | [1] | |
| Migranal® | Nasal Spray | ~32-40% | 56 min | Non-invasive, but variable absorption and lower bioavailability. | [1][14][15] |
| MAP0004 (investigational) | Orally Inhaled | - | 12 min | Rapid absorption, potentially improved tolerability. | [14] |
| STS101 (investigational) | Nasal Powder | - | 30 min | Aims for more consistent and higher absorption than nasal spray. | [16] |
Clinical Development and Efficacy
The clinical development of this compound has seen a progression from early parenteral formulations to more patient-friendly non-invasive delivery systems.
Early Clinical Trials (Parenteral Formulations)
The initial clinical studies in the 1940s and subsequent decades established the efficacy of intravenous and intramuscular DHE for the acute treatment of migraine. The "Raskin protocol," developed in 1986, involves repetitive intravenous administration of DHE over several days for intractable migraine and has demonstrated high response rates.[17][18]
| Study/Protocol | Formulation | Key Efficacy Endpoint | Result | Reference(s) |
| Raskin Protocol (1986) | IV DHE | Headache-free at end of treatment | 89% of patients | [17] |
| Nagy et al. | IV DHE | Headache freedom at discharge | 67% of patients | [17] |
| Charles et al. | IV DHE (home infusion) | Headache-free at 3 days | 33% of patients | [17] |
Later Clinical Trials (Non-Invasive Formulations)
The development of the Migranal® nasal spray in the 1990s was a significant step towards a more convenient, self-administered formulation.[1] Clinical trials demonstrated its superiority over placebo, although with variable efficacy.[1][2] More recent developments have focused on improving the delivery and consistency of non-invasive DHE.
| Study/Formulation | Key Efficacy Endpoint | Therapeutic Gain (Active - Placebo) | Reference(s) |
| Migranal® Nasal Spray | 2-hour headache response | 10% - 42% (across 4 trials) | [1] |
| MAP0004 (Orally Inhaled) | 2-hour pain freedom | 18% | [19] |
| MAP0004 (Orally Inhaled) | Sustained pain freedom (2-24 hours) | 16% | [19] |
Experimental Protocols
Radioligand Binding Assay for 5-HT1B Receptor Affinity
This protocol is a representative method for determining the binding affinity of Dihydroergotamine for the 5-HT1B receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT1B receptor are prepared from a stable cell line (e.g., CHO-K1).
-
Assay Buffer: A suitable buffer is prepared, for example, 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled ligand with high affinity for the 5-HT1B receptor (e.g., [3H]GR125743) is used.
-
Competition Assay:
-
A fixed concentration of the radioligand (at or below its Kd value) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound (competitor) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT1B ligand (e.g., serotonin).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of DHE that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Vasoconstriction Assay in an Animal Model
This protocol outlines a general method to assess the vasoconstrictor effects of Dihydroergotamine in vivo.
-
Animal Model: Anesthetized dogs or pigs are commonly used.
-
Surgical Preparation: The animal is anesthetized, and catheters are placed to measure systemic blood pressure and heart rate. A flow probe is placed around a target artery (e.g., the external carotid artery) to measure blood flow.
-
Drug Administration: this compound is administered intravenously at increasing doses.
-
Data Acquisition: Systemic blood pressure, heart rate, and carotid blood flow are continuously recorded.
-
Data Analysis: The change in carotid blood flow and vascular resistance (calculated from blood pressure and flow) is determined for each dose of DHE. Dose-response curves are generated to quantify the vasoconstrictor potency.
Conclusion
From its origins as a chemical modification of a natural ergot alkaloid to its current status as a valuable therapeutic agent for severe headaches, this compound has had a remarkable journey. Its complex pharmacology, centered on its interactions with multiple neurotransmitter systems, provides a broad mechanism of action that has proven effective where other, more targeted therapies may fail. The historical evolution of its formulations reflects a continuous drive to improve patient convenience and optimize its pharmacokinetic profile. As research continues to unravel the intricate pathophysiology of migraine, the enduring efficacy of Dihydroergotamine serves as a testament to the importance of multi-modal therapeutic approaches and provides a rich foundation for the development of future headache treatments.
References
- 1. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy, safety, and tolerability of dihydroergotamine nasal spray as monotherapy in the treatment of acute migraine. Dihydroergotamine Nasal Spray Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 7. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Evidence for 5-HT1B/1D receptors mediating the antimigraine effect of sumatriptan and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. satsumarx.com [satsumarx.com]
Early Preclinical Studies on Dihydroergotamine Mesylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine and cluster headaches for decades. Its complex pharmacology, characterized by a broad receptor binding profile, underpins its therapeutic efficacy. This technical guide provides an in-depth overview of the core early preclinical studies that have elucidated the fundamental pharmacological and toxicological properties of Dihydroergotamine Mesylate. The following sections detail its mechanism of action, pharmacokinetic profile across various animal models, and key toxicological findings, presented with the quantitative data, experimental methodologies, and pathway visualizations required by drug development professionals.
Mechanism of Action & Receptor Pharmacology
This compound's therapeutic effects are primarily attributed to its activity as a non-selective agonist and antagonist at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This broad receptor interaction is believed to contribute to its efficacy in the multifaceted pathophysiology of migraine.
Receptor Binding Profile
Preclinical studies have extensively characterized the binding affinity of DHE for a wide array of receptor subtypes. Functional assays, such as β-arrestin recruitment and radioligand binding assays, have been instrumental in quantifying these interactions.
Table 1: Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Functional Activity |
| Serotonin (5-HT) | ||
| 5-HT₁ₐ | - | Agonist |
| 5-HT₁ₑ | - | Agonist |
| 5-HT₁ₒ | 0.58 | Agonist |
| 5-HT₁ₒ | - | Agonist |
| 5-HT₁₣ | 149 | Antagonist |
| 5-HT₂ₐ | - | Agonist |
| 5-HT₂ₒ | - | Agonist |
| 5-HT₂ₒ | - | - |
| 5-HT₃ | >300 (no binding) | - |
| 5-HT₄ₑ | 230 (poor binding) | - |
| 5-HT₅ₐ | - | Agonist |
| Dopamine (D) | ||
| D₁ | - | Antagonist |
| D₂ | 0.47 | Agonist/Antagonist |
| D₃ | - | Antagonist |
| D₄ | - | Antagonist |
| D₅ | 370 (poor binding) | Agonist/Antagonist |
| Adrenergic (α) | ||
| α₁ₐ | - | Antagonist |
| α₁ₑ | - | Antagonist |
| α₂ₐ | - | Antagonist |
| α₂ₑ | 2.8 | Agonist |
| α₂ₒ | - | Antagonist |
| Other | ||
| CXCR7 | 6,000 (EC₅₀) | Agonist |
Data compiled from multiple sources. IC₅₀ and EC₅₀ values represent the concentration of DHE required to inhibit 50% of specific binding or elicit 50% of the maximal response, respectively. A dash (-) indicates that a specific quantitative value was not available in the reviewed literature, but the functional activity was described.
Signaling Pathways
The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The diagrams below illustrate the principal pathways involved.
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in several animal species, demonstrating route-dependent absorption and bioavailability. These studies are crucial for understanding the drug's disposition and for designing clinical trials.
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration Route | Dose | Cₘₐₓ (pg/mL) | Tₘₐₓ (h) | Bioavailability (%) | Reference |
| Rat | Intravenous (IV) | 0.343 mg/animal | - | - | 100 | [1] |
| Rat | Intranasal | 0.343 mg/animal | - | - | 35-40 | [1] |
| Dog (Beagle) | Intravenous (IV) | - | - | - | 100 | [2] |
| Dog (Beagle) | Oral | - | - | - | - | [2] |
| Rabbit | Sublingual Film | - | - | 0.33 (20 min) | ~23.35 | [3] |
Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration. A dash (-) indicates the specific value was not provided in the cited literature.
Preclinical Toxicology
A comprehensive toxicological assessment is fundamental to the preclinical evaluation of any drug candidate. Early studies on this compound have characterized its acute, chronic, and genetic toxicity profiles.
Acute and Chronic Toxicity
Table 3: Acute and Chronic Toxicity of this compound
| Study Type | Species | Route | Key Findings | NOAEL | Reference |
| Acute Toxicity (LD₅₀) | Mouse | IV | 44 mg/kg | - | [4] |
| Acute Toxicity (LD₅₀) | Rat | IV | 130 mg/kg | - | [4] |
| Acute Toxicity (LD₅₀) | Rabbit | IV | 37 mg/kg | - | [4] |
| 6-Month Chronic Toxicity | Dog (Beagle) | Inhalation | Systemic effects (scabbing of ear tips, salivation, emesis) at doses >0.154 mg/kg. Minimal respiratory nasal epithelium changes at the highest dose. No changes in lungs or heart valves. | 0.045 mg/kg |
LD₅₀: Lethal dose for 50% of the population; NOAEL: No-Observed-Adverse-Effect Level.
Genotoxicity and Carcinogenicity
Table 4: Genotoxicity and Carcinogenicity of this compound
| Assay Type | System | Metabolic Activation | Result | Reference |
| Genotoxicity | ||||
| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without | Negative | [1] |
| Chromosomal Aberration | V79 Chinese Hamster Cells | With | Positive (Clastogenic) | [1] |
| Chromosomal Aberration | Human Peripheral Blood Lymphocytes | - | Positive (Clastogenic) | [1] |
| Carcinogenicity | ||||
| 2-Year Study | Rat | Intranasal | No increase in tumors | [1] |
Reproductive and Developmental Toxicity
In animal reproduction studies, DHE has been shown to have adverse effects on development.[4] In rats and rabbits, intranasal administration during pregnancy resulted in decreased fetal body weight and/or skeletal ossification at doses that were not associated with maternal toxicity.[4] When administered during pregnancy and lactation in rats, decreased body weight and impaired reproductive function were observed in the offspring.[4]
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of preclinical research. The following sections outline the methodologies for key assays used in the characterization of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for specific receptors.
Methodology:
-
Membrane Preparation:
-
Cells expressing the target receptor or homogenized tissue are lysed in a cold buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in a buffer, often containing a cryoprotectant like sucrose, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.
-
-
Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a specific order and volume:
-
Receptor membrane preparation.
-
A known concentration of a specific radioligand (e.g., ³H-agonist/antagonist).
-
Varying concentrations of the unlabeled test compound (this compound).
-
-
Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled ligand.
-
-
Incubation and Filtration:
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Detection and Data Analysis:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is counted using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
Objective: To assess the functional agonist or antagonist activity of this compound at a GPCR by measuring the recruitment of β-arrestin to the activated receptor.
Methodology:
-
Cell Line and Reagents:
-
A stable cell line engineered to co-express the target GPCR fused to a small enzyme fragment (ProLink™ or PK) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor or EA) is used.
-
-
Cell Culture and Plating:
-
Cells are cultured in appropriate media and maintained in a log growth phase.
-
Cells are harvested and seeded into 384-well assay plates and incubated overnight to allow for adherence.
-
-
Compound Addition and Incubation:
-
Agonist Mode: Serial dilutions of this compound are added to the cells.
-
Antagonist Mode: Cells are pre-incubated with serial dilutions of this compound, followed by the addition of a known agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
The plates are incubated for a specified time (e.g., 60-90 minutes) at 37°C.
-
-
Detection:
-
A detection reagent containing the substrate for the complemented enzyme (β-galactosidase) is added to all wells.
-
The plate is incubated at room temperature for approximately 60 minutes to allow for signal development.
-
-
Data Analysis:
-
The chemiluminescent signal is read using a plate reader.
-
The data is normalized to controls and plotted against the compound concentration.
-
For agonist activity, an EC₅₀ value is determined. For antagonist activity, an IC₅₀ value is determined.
-
Conclusion
The early preclinical studies of this compound have established a comprehensive foundational understanding of its pharmacological and toxicological profile. Its complex, multi-receptor mechanism of action provides a basis for its broad clinical utility in migraine therapy. The pharmacokinetic data from various animal models have been instrumental in guiding the development of different formulations and routes of administration. While the toxicological profile indicates a need for careful patient selection, particularly concerning cardiovascular and reproductive health, the overall preclinical data package has supported its long-standing clinical use. This technical guide serves as a consolidated resource for researchers and drug development professionals, offering a detailed overview of the core preclinical science that underpins the clinical application of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transforming early pharmaceutical assessment of genotoxicity: applying statistical learning to a high throughput, multi end point in vitro micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
An In-depth Technical Guide to the Synthesis and Derivatives of Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotamine (DHE) mesylate, a semi-synthetic ergot alkaloid, has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its complex pharmacology, characterized by a broad receptor binding profile, presents a continuing area of interest for researchers and drug developers. This technical guide provides a comprehensive overview of the synthesis of Dihydroergotamine Mesylate, its key derivatives, and the underlying signaling pathways that contribute to its therapeutic efficacy. Detailed experimental protocols for synthesis and analysis are provided, alongside quantitative data and visualizations to facilitate a deeper understanding of this multifaceted molecule.
Core Synthesis of this compound
Dihydroergotamine is a semi-synthetic derivative of ergotamine, an alkaloid produced by the fungus Claviceps purpurea. The core synthesis involves the selective catalytic hydrogenation of ergotamine.[3][4] This process reduces the double bond at the 9,10-position of the ergoline ring system.[3]
Experimental Protocol: Catalytic Hydrogenation of Ergotamine
Objective: To synthesize Dihydroergotamine by the reduction of Ergotamine.
Materials:
-
Ergotamine tartrate
-
Palladium on carbon (Pd/C) catalyst (typically 5-10%)
-
Solvent: Glacial acetic acid or a mixture of methanol and acetic acid
-
Hydrogen gas (H₂)
-
Inert gas (e.g., Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
-
Base for neutralization (e.g., Ammonium hydroxide)
-
Solvent for extraction (e.g., Dichloromethane)
-
Methanesulfonic acid
-
Solvent for crystallization (e.g., Ethanol or Acetone)
Procedure:
-
Dissolution: Dissolve Ergotamine tartrate in the chosen solvent in a suitable hydrogenation reactor.
-
Inerting: Purge the reactor with an inert gas to remove oxygen.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 1-5 atm). The reaction is typically carried out at room temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Catalyst Removal: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Work-up: Neutralize the filtrate with a base to precipitate the Dihydroergotamine free base.
-
Extraction: Extract the Dihydroergotamine free base into an organic solvent.
-
Salt Formation: To the organic solution of Dihydroergotamine, add a stoichiometric amount of methanesulfonic acid dissolved in a suitable solvent to form this compound.
-
Crystallization and Isolation: Cool the solution to induce crystallization. Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Expected Yield: The yield of this reaction is typically high, often exceeding 80%.
Purification
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/ether or acetone/water, to achieve the desired purity for pharmaceutical use.
Derivatives of Dihydroergotamine
The pharmacological profile of Dihydroergotamine can be modulated by chemical modifications. The most significant derivative is its major active metabolite, 8'-β-hydroxy dihydroergotamine.
8'-β-hydroxy Dihydroergotamine
This is the primary and active metabolite of DHE, formed in the liver.[5][6] It exhibits a pharmacological profile similar to the parent compound, with equipotency at adrenergic and 5-HT receptors.[5] Its plasma concentrations can be 5-7 times higher than that of DHE, contributing significantly to the overall therapeutic effect and long duration of action.[5][6]
Synthesis: The synthesis of 8'-hydroxy-dihydroergotamine compounds is described in patent literature and typically involves stereoselective hydroxylation of a suitable dihydroergotamine precursor.[7][8]
Process Impurities and Degradants
Several related compounds can arise during the synthesis or degradation of Dihydroergotamine. These are crucial to monitor and control in pharmaceutical formulations.
| Impurity Name | Type | Source |
| Ergotamine | Starting Material | Incomplete hydrogenation. |
| Dihydroergocristine | Process Impurity | Present in the ergotamine starting material.[9] |
| 2-epi-dihydroergotamine | Process Impurity | Epimerization during synthesis or storage.[9] |
| Dihydroergostine | By-product | By-product from the fermentation process to produce ergotamine.[9] |
| Impurity-1 (RRT ~0.08) | Degradant | Forms under basic conditions.[9][10][11] |
| Impurity-5 (RRT ~0.80) | Degradant | Forms under acidic, photo, thermal, and oxidative stress.[9][10][11] |
| N-Nitroso Dihydroergotamine | Potential Impurity | Can form in the presence of nitrosating agents.[12] |
Analytical Methods
Robust analytical methods are essential for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Experimental Protocol: HPLC Method for Purity and Assay
Objective: To determine the purity and assay of this compound in a drug substance or product.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C8 or C18 reversed-phase column (e.g., Agilent Eclipse XDB-C8, 5 µm, 4.6 x 150 mm)[13]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). A typical mobile phase is a 70:30 mixture of a buffer containing 1.5% formic acid and acetonitrile.[13] |
| Flow Rate | 1.0 - 1.5 mL/min |
| Column Temperature | 25°C[13] |
| Detection Wavelength | UV at 280 nm |
| Injection Volume | 10 - 20 µL |
Method Validation: The method should be validated according to ICH guidelines for parameters including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[13][14]
| Parameter | Typical Value |
| Linearity Range | 8.56 x 10⁻⁷ to 1.71 x 10⁻⁴ M[13] |
| LOD | 4.48 x 10⁻⁸ M[13] |
| LOQ | 1.36 x 10⁻⁷ M[13] |
Signaling Pathways and Mechanism of Action
Dihydroergotamine's therapeutic effect in migraine is attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[9][15] This leads to vasoconstriction of dilated intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides.[15] However, its broad receptor profile, including interactions with adrenergic and dopaminergic receptors, contributes to its overall pharmacological effects and side-effect profile.[15][16]
Receptor Binding Affinities
The following table summarizes the binding affinities of Dihydroergotamine for various receptors.
| Receptor Subtype | Binding Affinity (IC₅₀ or Kᵢ, nM) | Reference |
| 5-HT₁B | 0.58 | [16] |
| 5-HT₁D | ~1.5 | [17] |
| 5-HT₁F | 149 | [16] |
| 5-HT₂A | Potent binding | [18] |
| 5-HT₂B | Agonist activity | [2] |
| 5-HT₂C | Agonist activity | [17] |
| Dopamine D₂ | 0.47 | [16] |
| Dopamine D₃ | Potent binding | [5] |
| α₂ₐ-Adrenergic | Potent binding | [18] |
| α₂B-Adrenergic | 2.8 | [16] |
| α₂C-Adrenergic | Potent binding | [16] |
| α₁-Adrenergic | Potent binding | [18] |
Visualized Signaling Pathways
Structure-Activity Relationship (SAR)
Key structural features of the Dihydroergotamine molecule are critical for its activity:
-
Ergoline Ring System: The core tetracyclic structure is essential for binding to the target receptors.
-
Hydrogenation at 9,10-position: Saturation of this double bond in ergotamine to give dihydroergotamine reduces arterial vasoconstrictor and emetic potential compared to ergotamine.[4]
-
Peptide Moiety at C-8: The complex tripeptide side chain significantly influences the binding affinity and selectivity for various receptors.
-
Stereochemistry: The specific stereochemistry of the molecule is crucial for its biological activity; for instance, the d-isomers of the lysergic acid moiety are inactive.[3]
Conclusion
This compound remains a valuable therapeutic agent, and a thorough understanding of its synthesis, derivatives, and complex pharmacology is essential for its effective use and for the development of new antimigraine therapies. This technical guide has provided a detailed overview of these aspects, intended to serve as a valuable resource for the scientific community. The provided experimental protocols and data summaries offer a practical foundation for further research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 3. DIHYDROERGOTAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Dihydroergotamine | C33H37N5O5 | CID 10531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20140179704A1 - 8'-hydroxy-dihydroergotamine compounds and compositions - Google Patents [patents.google.com]
- 8. HK1216250A1 - 8'-hydroxy-dihydroergotamine compounds and compositions - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. akjournals.com [akjournals.com]
- 12. Products [chemicea.com]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 17. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comparative neuropharmacology of dihydroergotamine and sumatriptan (GR 43175) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine and cluster headaches for decades.[1][2] Its complex and multifaceted pharmacological profile, characterized by interactions with multiple receptor systems, contributes to its sustained efficacy.[3] This technical guide provides an in-depth review of the pharmacology of DHE, focusing on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical considerations, with a focus on quantitative data and experimental methodologies for the scientific community.
Mechanism of Action
The therapeutic effects of dihydroergotamine in migraine are attributed to its activity as a non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[4][5] However, its broad receptor-binding profile, which also includes interactions with adrenergic and dopaminergic receptors, is crucial to its overall pharmacological action.[4][6]
Two primary theories explain its anti-migraine efficacy:
-
Cranial Vasoconstriction : Migraine attacks are associated with the dilation of intracranial blood vessels. DHE, through its agonist activity at 5-HT1B receptors located on the smooth muscle of these vessels, induces vasoconstriction, thereby counteracting this dilation.[4][7]
-
Inhibition of Neurogenic Inflammation : DHE's activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), which are key mediators of the pain and inflammation associated with migraines.[7][8]
Beyond these primary mechanisms, DHE's interaction with other receptors, including 5-HT1A, 5-HT1F, adrenergic, and dopaminergic receptors, likely contributes to its overall therapeutic effect and side-effect profile.[3][7] For instance, its action at 5-HT1F receptors in the trigeminal nucleus caudalis may decrease afferent signaling, contributing to the prevention of central sensitization.[7]
Receptor Binding Profile
DHE exhibits a broad receptor binding profile, acting as an agonist at some receptors and an antagonist at others. This complex interaction is concentration-dependent and contributes to its therapeutic efficacy and potential side effects.[9]
| Receptor Subtype | DHE Activity | IC50 / EC50 (nM) | Reference |
| Serotonin (5-HT) | |||
| 5-HT1A | Agonist | - | [3][9] |
| 5-HT1B | Agonist | 0.58 (IC50) | [9] |
| 5-HT1D | Agonist | - | [3][7] |
| 5-HT1F | Antagonist | 149 (IC50) | [9] |
| 5-HT2A | Agonist | - | [9] |
| 5-HT2B | Agonist | - | [10] |
| 5-HT2C | Agonist | - | [10] |
| Dopamine (D) | |||
| D2 | Agonist | 0.47 (IC50) | [9] |
| D3 | Antagonist | - | [9] |
| D4 | Antagonist | - | [9] |
| D5 | Agonist | - | [9] |
| Adrenergic (α) | |||
| α1A | Antagonist | - | [9] |
| α1B | Antagonist | - | [9] |
| α2A | Antagonist | - | [9] |
| α2B | Agonist | 2.8 (IC50) | [9] |
| α2C | Antagonist | - | [9] |
| Other | |||
| CXCR7 | Agonist | 6000 (EC50) | [9] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. A lower value indicates stronger binding affinity.
Pharmacokinetics
The pharmacokinetic profile of DHE is highly dependent on the route of administration, which significantly impacts its bioavailability and clinical utility.[11] Oral formulations are largely ineffective due to extensive first-pass metabolism, resulting in a bioavailability of approximately 1%.[7]
| Administration Route | Bioavailability | Tmax | Cmax | Half-life (α-phase / β-phase) | Reference |
| Intravenous (IV) | 100% | 1-2 min | High | 1.5 hours / 15 hours | [7][12] |
| Intramuscular (IM) | 100% | 24-34 min | Moderate | 1.5 hours / 15 hours | [7][12] |
| Subcutaneous (SC) | - | 23.8 min | Lower than IV | - | [11] |
| Intranasal (Spray) | ~32-40% | 30-60 min | Variable | ~9 hours | [7][13][14] |
| Intranasal (Powder) | 58.9% (INP104) | ~20 min (93% of Cmax) | - | - | [15] |
| Oral Inhalation | - | - | Lower than IV | - | [16] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.
DHE is highly protein-bound (93%) in plasma and has a large apparent volume of distribution of approximately 800 L.[7][14] It is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[4][12] The major active metabolite, 8'-β-hydroxy-dihydroergotamine, has equipotent activity at adrenergic and 5-HT receptors and is present in plasma at concentrations 5-7 times that of the parent drug.[7] Elimination is primarily through the bile in the feces.[12][14]
Pharmacodynamics
The pharmacodynamic effects of DHE are characterized by a long duration of action that is not always directly correlated with its plasma concentration.[7][17] This is thought to be due to its slow dissociation from receptor sites and the formation of active metabolites.[17]
The primary pharmacodynamic effects relevant to migraine treatment include:
-
Venoconstriction : DHE has a more pronounced effect on capacitance vessels (veins) compared to resistance vessels (arterioles), which is a key differentiator from ergotamine.[12]
-
Arterial Constriction : While DHE is a less potent arterial vasoconstrictor than ergotamine, this effect is still clinically relevant and contributes to its therapeutic action and potential cardiovascular side effects.[1][3]
-
Inhibition of Neuropeptide Release : As previously mentioned, DHE inhibits the release of pro-inflammatory neuropeptides from trigeminal nerve endings.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and processes involved in DHE pharmacology, the following diagrams are provided.
Caption: DHE's multi-receptor signaling cascade leading to migraine relief.
Caption: Generalized workflow for a DHE clinical trial in acute migraine.
Caption: Logical relationship of DHE's receptor activity to outcomes.
Experimental Protocols
Radioligand Competition Binding Assays
A common method to determine the binding affinity of DHE for various receptors is the radioligand competition binding assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of DHE at specific G protein-coupled receptors (GPCRs).
General Methodology:
-
Cell Culture and Membrane Preparation: Cells stably expressing the receptor of interest (e.g., human 5-HT1B, D2, or α2B-adrenergic receptors) are cultured. Cell membranes are then harvested and prepared.
-
Assay Setup: A fixed concentration of a specific radioligand (a radioactive molecule known to bind to the target receptor) is incubated with the prepared cell membranes.
-
Competition with DHE: Increasing concentrations of non-radiolabeled DHE (from 0.01 nM to 10,000 nM, for example) are added to the incubation mixture.[9][18]
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition of radioligand binding is plotted against the concentration of DHE. The IC50 value is then calculated, representing the concentration of DHE that inhibits 50% of the specific binding of the radioligand.[9]
β-Arrestin Recruitment Assays
To assess the functional activity (agonist or antagonist) of DHE at various receptors, a β-arrestin recruitment assay can be employed.
Objective: To determine if DHE activates (agonist) or blocks (antagonist) a GPCR by measuring the recruitment of β-arrestin to the receptor.
General Methodology:
-
Cell Line: A cell line is engineered to co-express the target GPCR and a β-arrestin protein fused to a reporter enzyme or fluorescent protein.
-
Agonist Mode: Cells are treated with varying concentrations of DHE. If DHE is an agonist, it will activate the GPCR, leading to the recruitment of the β-arrestin fusion protein. The reporter signal is then measured. Agonist effects are often considered significant if receptor activity is >30%.[18]
-
Antagonist Mode: Cells are pre-incubated with DHE before the addition of a known agonist for the target receptor. If DHE is an antagonist, it will block the agonist-induced recruitment of β-arrestin. The reduction in the reporter signal is measured. Antagonist effects are often considered significant if the agonist-induced activity is inhibited by >50%.[18]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Clinical Trials for Acute Migraine Treatment
The efficacy and safety of DHE formulations are evaluated in randomized, double-blind, placebo-controlled clinical trials.
Objective: To assess the efficacy, safety, and tolerability of a DHE formulation for the acute treatment of migraine.
General Methodology:
-
Study Population: Adult patients (typically 18-65 years) with a history of migraine with or without aura, as defined by the International Headache Society (IHS) criteria, are enrolled.[19]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled design is common.[20] Patients are randomized to receive either the DHE formulation or a matching placebo to treat a single migraine attack of moderate to severe pain intensity.
-
Treatment Administration: Patients are instructed to self-administer the study drug at the onset of a qualifying migraine attack.
-
Efficacy Assessments: The primary efficacy endpoints are typically pain freedom and freedom from the most bothersome symptom (e.g., photophobia, phonophobia, or nausea) at 2 hours post-dose.[21] Secondary endpoints may include pain relief at 2 hours, sustained pain freedom from 2 to 24 hours and 2 to 48 hours, and the use of rescue medication.[21] Data is often collected via electronic patient diaries.
-
Safety and Tolerability Assessments: Adverse events are recorded throughout the study period. Nasal formulations may include specific assessments of nasal and olfactory function.[15]
-
Statistical Analysis: An intent-to-treat analysis is typically performed to compare the efficacy and safety outcomes between the DHE and placebo groups.[20]
Clinical Efficacy and Safety
Clinical trials have consistently demonstrated the efficacy of various DHE formulations in the acute treatment of migraine.[1][20] Intravenous DHE has a very high response rate for refractory migraine, with reports of 97% pain reduction and 60-78% pain freedom in a hospital setting.[11] Non-invasive formulations also show significant efficacy. For example, in the STOP 301 trial of an intranasal DHE powder (INP104), 38.0% of patients reported pain freedom and 66.3% reported pain relief at 2 hours post-dose.[15]
A key advantage of DHE is a lower rate of headache recurrence compared to triptans.[6][22]
The most common adverse events associated with DHE vary by formulation but can include nausea, vomiting, dizziness, anxiety, and local irritation (e.g., nasal discomfort with intranasal formulations).[2][13][19] Due to its vasoconstrictive properties, DHE is contraindicated in patients with coronary artery disease, peripheral vascular disease, or uncontrolled hypertension.[21][23]
Conclusion
Dihydroergotamine mesylate remains a valuable therapeutic option for acute migraine treatment due to its complex and effective pharmacological profile. Its broad receptor activity, encompassing agonism and antagonism at various serotonin, adrenergic, and dopaminergic receptors, provides a multi-pronged approach to migraine pathophysiology. Understanding the nuances of its pharmacokinetics and pharmacodynamics across different formulations is critical for optimizing its clinical use. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this enduring molecule.
References
- 1. Pharmacology of dihydroergotamine and evidence for efficacy and safety in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydroergotamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. The pharmacology of ergotamine and dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 10. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. Articles [globalrx.com]
- 14. fda.report [fda.report]
- 15. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of this compound, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Orally inhaled dihydroergotamine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dihydroergotamine: pharmacokinetics, pharmacodynamics, and mechanism of venoconstrictor action in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. community.the-hospitalist.org [community.the-hospitalist.org]
- 20. Efficacy, safety, and tolerability of dihydroergotamine nasal spray as monotherapy in the treatment of acute migraine. Dihydroergotamine Nasal Spray Multicenter Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medcentral.com [medcentral.com]
- 22. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
Molecular Targets of Dihydroergotamine Mesylate in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid with a long-standing history in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is attributed to its complex and broad pharmacology, interacting with multiple neurotransmitter receptor systems within the central nervous system (CNS). This technical guide provides a detailed overview of the molecular targets of DHE, focusing on its interactions with serotonin, dopamine, and adrenergic receptors. We present a comprehensive summary of its binding affinities and functional activities, detail the experimental protocols used to elucidate these interactions, and visualize the key signaling pathways modulated by DHE.
Introduction
Dihydroergotamine's mechanism of action in the CNS is multifaceted, involving direct effects on cranial blood vessels and modulation of neuronal activity in key pain pathways.[1][2] Unlike more selective migraine therapies, DHE's broad receptor profile contributes to its sustained efficacy and utility in treating refractory headache.[1] This guide aims to provide a granular view of DHE's molecular interactions to aid in further research and drug development efforts.
Molecular Targets and Binding Affinities
DHE exhibits a high affinity for several G-protein coupled receptors (GPCRs) within the serotonin (5-HT), dopamine (D), and adrenergic (α) receptor families. Its therapeutic effects are primarily mediated by its agonist activity at 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of dilated intracranial arteries and inhibition of neurotransmitter release from trigeminal nerve endings.[3][4][5] However, its interactions with other receptors contribute to both its therapeutic profile and its side effects.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (IC50 and Ki values) of Dihydroergotamine for various human CNS receptors. Lower values indicate higher binding affinity.
| Receptor Subtype | Ligand | Assay Type | Cell Line | Ki (nM) | IC50 (nM) | Reference(s) |
| Serotonin | ||||||
| 5-HT1A | DHE | Radioligand Binding | CHO | - | - | [6] |
| 5-HT1B | DHE | Radioligand Binding | Recombinant | - | 0.58 | [6][7] |
| 5-HT1D | DHE | Radioligand Binding | Recombinant | - | - | [8] |
| 5-HT1F | DHE | Radioligand Binding | Recombinant | - | 149 | [6][9] |
| 5-HT2A | DHE | Radioligand Binding | Recombinant | - | - | [8] |
| 5-HT2B | DHE | Radioligand Binding | LMTK- | - | - | [10] |
| 5-HT2C | DHE | Radioligand Binding | LMTK- | - | - | [10] |
| 5-HT3 | DHE | Radioligand Binding | Recombinant | - | >300 | [6][7] |
| 5-HT4E | DHE | Radioligand Binding | Recombinant | - | 230 | [6][7] |
| Dopamine | ||||||
| D2 | DHE | Radioligand Binding | Recombinant | - | 0.47 | [6][7] |
| D3 | DHE | Radioligand Binding | Recombinant | - | - | [8] |
| D5 | DHE | Radioligand Binding | Recombinant | - | 370 | [6][7] |
| Adrenergic | ||||||
| α2A | DHE | Radioligand Binding | Recombinant | - | - | [8] |
| α2B | DHE | Radioligand Binding | Recombinant | - | 2.8 | [6][7] |
| α2C | DHE | Radioligand Binding | Recombinant | - | - | [8] |
Note: A comprehensive list of Ki values was not available in the searched literature. IC50 values are presented as found.
Functional Activity at CNS Receptors
DHE's interaction with its target receptors results in a range of functional responses, acting as both an agonist and an antagonist depending on the receptor subtype.
Quantitative Functional Potency Data
The following table summarizes the functional potency (EC50 and Emax values) of Dihydroergotamine at key CNS receptors.
| Receptor Subtype | Functional Response | Assay Type | Cell Line | EC50 (nM) | Emax (%) | Reference(s) |
| Serotonin | ||||||
| 5-HT1A | Agonist | cAMP Inhibition | CHO | - | ≥90 | [6] |
| 5-HT1B | Agonist | β-arrestin Recruitment | HTLA | - | - | [1] |
| 5-HT1D | Agonist | - | - | - | - | [1] |
| 5-HT2B | Agonist | cGMP Production | LMTK- | - | - | [10] |
| 5-HT2C | Agonist | cGMP Production | LMTK- | - | - | [10] |
| Dopamine | ||||||
| D2 | Agonist | β-arrestin Recruitment | HTLA | - | - | [1] |
| Other | ||||||
| CXCR7 | Agonist | β-arrestin Recruitment | HTLA | 6000 | - | [6][9] |
Note: Specific EC50 and Emax values for many of DHE's interactions are not consistently reported in the literature.
Signaling Pathways
DHE's engagement with its primary CNS targets initiates intracellular signaling cascades that ultimately mediate its therapeutic and adverse effects. The predominant mechanism for its high-affinity targets involves coupling to inhibitory G-proteins (Gi/o).
5-HT1B/1D Receptor Signaling
Dopamine D2 Receptor Signaling
DHE's agonist activity at D2 receptors also involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[2][4] This pathway is implicated in some of the side effects of DHE, such as nausea. The Gβγ subunits released upon G-protein activation can also modulate other effectors, including ion channels and phospholipases.[4]
α2-Adrenergic Receptor Signaling
DHE's interaction with α2-adrenergic receptors, particularly the α2A and α2C subtypes, also leads to Gi/o-mediated inhibition of adenylyl cyclase.[5] This contributes to the regulation of norepinephrine release in the CNS.
Experimental Protocols
The characterization of DHE's molecular targets relies on a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the affinity of DHE for a specific receptor by measuring its ability to compete with a radiolabeled ligand.[13][14][15]
Objective: To determine the inhibitory constant (Ki) of DHE for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radiolabeled ligand with known affinity (Kd) for the receptor.
-
Dihydroergotamine mesylate solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.[13]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane suspension.
-
50 µL of radiolabeled ligand at a concentration near its Kd.
-
50 µL of DHE solution at various concentrations (typically a serial dilution).
-
For total binding, add 50 µL of assay buffer instead of DHE.
-
For non-specific binding, add 50 µL of a high concentration of a non-labeled competing ligand.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DHE concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (e.g., PRESTO-Tango)
This assay measures the ability of DHE to induce the recruitment of β-arrestin to a target GPCR, a key step in G-protein-independent signaling and receptor desensitization.[16][17]
Objective: To determine the functional agonist or antagonist activity of DHE at a target receptor by measuring β-arrestin recruitment.
Materials:
-
HTLA cells (or other suitable cell line) stably expressing the target GPCR fused to a reporter system (e.g., tTA transcription factor) and β-arrestin fused to a protease (e.g., TEV protease).[18]
-
This compound solutions.
-
Cell culture medium and reagents.
-
Luciferase reporter gene and substrate.
-
384-well plates.
-
Luminometer.
Procedure:
-
Cell Culture and Plating: Culture the engineered cells under standard conditions. Seed the cells into 384-well plates and allow them to adhere overnight.
-
Compound Addition: Add DHE at various concentrations to the wells. For antagonist testing, pre-incubate the cells with DHE before adding a known agonist.
-
Incubation: Incubate the plates for a specified period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin recruitment, protease cleavage, and reporter gene expression.[19]
-
Lysis and Luminescence Reading: Lyse the cells and add the luciferase substrate. Measure the luminescence signal using a luminometer.
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the DHE concentration.
-
For agonist activity, determine the EC50 and Emax from the dose-response curve.
-
For antagonist activity, determine the IC50.
-
Conclusion
This compound's clinical utility in the management of severe headaches is underpinned by its complex interactions with multiple CNS receptor systems. Its high affinity and agonist activity at 5-HT1B/1D receptors are central to its primary mechanism of action. However, its engagement with a wider array of serotonergic, dopaminergic, and adrenergic receptors contributes to its broad therapeutic window and its characteristic side-effect profile. A thorough understanding of these molecular targets and their downstream signaling pathways is crucial for optimizing its clinical use and for the development of future therapeutics with improved selectivity and tolerability. The experimental methodologies detailed herein provide a framework for the continued investigation of DHE and other multi-target ligands in the context of CNS disorders.
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactome | Alpha-2A,alpha-2C Adrenergic Receptors activate Gi.Go heterotrimeric G proteins [reactome.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 8. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Agonist actions of dihydroergotamine at 5-HT2B and 5-HT2C receptors and their possible relevance to antimigraine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. 3.8. PRESTO-Tango β-Arrestin Recruitment Assay [bio-protocol.org]
- 17. youtube.com [youtube.com]
- 18. eubopen.org [eubopen.org]
- 19. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
The Multifaceted Pharmacology of Dihydroergotamine Mesylate: An In-depth Guide to its Effects on Neurotransmitter Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine mesylate (DHE) is a semi-synthetic ergot alkaloid with a long history in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is attributed to its complex and broad-ranging interactions with multiple neurotransmitter systems, primarily the serotonergic, dopaminergic, and adrenergic systems. Unlike more selective agents, DHE's wide receptor-binding profile results in a unique pharmacological signature, contributing to both its potent anti-migraine effects and its side-effect profile. This technical guide provides a comprehensive overview of DHE's effects on these neurotransmitter systems, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
I. Receptor Binding Affinity and Functional Activity of Dihydroergotamine
DHE exhibits a broad receptor pharmacology, acting as both an agonist and an antagonist at various G-protein coupled receptors (GPCRs). Its therapeutic effects in migraine are primarily attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of dilated intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release in the trigeminal nervous system.[1][2][3][4] However, its interactions with other serotonin, dopamine, and adrenergic receptor subtypes also play a significant role in its overall pharmacological profile.[5][6]
Data Presentation: Quantitative Receptor Binding and Functional Activity
The following tables summarize the quantitative data on DHE's binding affinity (Ki), inhibitory concentration (IC50), and effective concentration (EC50) for various human neurotransmitter receptors. This data has been compiled from multiple in vitro studies.
Table 1: Dihydroergotamine (DHE) Interaction with Serotonin (5-HT) Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | IC50 (nM) | EC50 (nM) |
| 5-HT1A | 9.3 | Agonist | - | 1.5 |
| 5-HT1B | 7.8 (r) | Agonist | 0.58 | 10 |
| 5-HT1D | 8.6 | Agonist | - | 0.5 |
| 5-HT1E | 6.2 | - | - | - |
| 5-HT1F | 6.9 | Antagonist | 149 | - |
| 5-HT2A | - | Agonist | - | - |
| 5-HT2B | - | Agonist | - | - |
| 5-HT2C | - | Agonist | - | - |
| 5-HT3 | >1000 | No Binding | >300 | - |
| 5-HT4E | - | Poor Binding | 230 | - |
| 5-HT5A | - | Agonist | - | - |
| (r) denotes data from rat studies. |
Table 2: Dihydroergotamine (DHE) Interaction with Dopamine (D) Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | IC50 (nM) |
| D1 | 35.4 | Antagonist | - |
| D2 | 8.2 | Agonist/Antagonist | 0.47 |
| D3 | 8.2 | Antagonist | - |
| D4 | 8.1 | Antagonist | - |
| D5 | - | Antagonist | 370 |
Table 3: Dihydroergotamine (DHE) Interaction with Adrenergic (α) Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | IC50 (nM) |
| α1A | - | Antagonist | - |
| α1B | - | Antagonist | - |
| α1D | - | - | - |
| α2A | 8.7 | Antagonist | - |
| α2B | 8.0 | Agonist | 2.8 |
| α2C | 9.0 | Antagonist | - |
II. Key Signaling Pathways Modulated by Dihydroergotamine
DHE's interaction with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its physiological effects. The following diagrams illustrate the primary signaling pathways associated with DHE's action on key serotonin, dopamine, and adrenergic receptors.
A. Serotonin Receptor Signaling
DHE's potent agonism at 5-HT1B and 5-HT1D receptors is central to its anti-migraine efficacy. These receptors are coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7] This signaling cascade contributes to the inhibition of neurotransmitter release from trigeminal nerve endings.[8]
DHE also acts as an agonist at 5-HT2A receptors, which are coupled to Gq/11 proteins.[9] Activation of this pathway stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), contributing to various cellular responses, including smooth muscle contraction.[1][10]
B. Dopamine Receptor Signaling
DHE exhibits a complex profile at dopamine receptors, acting as an antagonist at D1, D3, D4, and D5 subtypes, and as a partial agonist/antagonist at the D2 receptor.[5] The D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, and their inhibition by DHE can modulate dopaminergic neurotransmission.[11] Antagonism at these receptors can contribute to some of DHE's side effects, such as nausea.
C. Adrenergic Receptor Signaling
DHE's interaction with adrenergic receptors contributes to its vascular effects. It acts as an antagonist at α1 and α2A/α2C receptors and as an agonist at α2B receptors.[5] The α1-adrenergic receptors are coupled to Gq/11 proteins, and their antagonism by DHE can lead to vasodilation.[1][10] Conversely, agonism at α2B-adrenergic receptors, which are coupled to Gi/o proteins, can contribute to vasoconstriction.[12]
III. Experimental Protocols for Characterizing DHE's Receptor Interactions
The quantitative data presented in this guide were generated using a variety of in vitro and cellular assays. Understanding the methodologies behind these experiments is crucial for interpreting the data and for designing future studies.
A. Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity of a drug for a specific receptor. These assays involve incubating a radiolabeled ligand (a molecule that binds to the receptor) with a preparation of cells or membranes expressing the receptor of interest, in the presence of varying concentrations of the unlabeled drug being tested (in this case, DHE). By measuring the displacement of the radioligand by the test drug, the binding affinity (Ki) can be calculated.[9]
Experimental Workflow: Radioligand Binding Assay
B. Functional Assays
Functional assays are essential for determining whether a drug acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
The β-arrestin recruitment assay is a common method for assessing GPCR activation. Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which play a role in receptor desensitization and signaling. This recruitment can be measured using various techniques, such as enzyme fragment complementation.[5]
Experimental Protocol: β-Arrestin Recruitment Assay
-
Cell Culture: Use a cell line engineered to co-express the GPCR of interest tagged with a reporter fragment and β-arrestin tagged with a complementary reporter fragment.
-
Compound Addition: Add DHE (or other test compounds) to the cells.
-
Incubation: Incubate the cells to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add a substrate that is acted upon by the reconstituted reporter enzyme, leading to a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal intensity, which is proportional to the extent of β-arrestin recruitment.
Cyclic AMP (cAMP) assays are used to measure the functional activity of GPCRs that are coupled to Gs (stimulatory) or Gi (inhibitory) proteins. Since many of DHE's target receptors modulate adenylyl cyclase activity, cAMP assays are crucial for characterizing its functional effects. These assays typically involve cell lysis and quantification of intracellular cAMP levels using methods such as immunoassays or reporter gene assays.[13]
Experimental Protocol: cAMP Assay
-
Cell Culture: Plate cells expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with DHE at various concentrations. For Gi-coupled receptors, cells are often co-stimulated with an agent that increases basal cAMP levels (e.g., forskolin).
-
Cell Lysis: Lyse the cells to release intracellular contents.
-
cAMP Detection: Measure the concentration of cAMP in the cell lysate using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter-based system.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curves.
This assay is used to measure the activity of Gq-coupled receptors, which activate phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. The accumulation of inositol phosphates can be quantified by pre-labeling cells with [3H]inositol.[14][15]
Experimental Protocol: Phosphoinositide Hydrolysis Assay
-
Cell Labeling: Culture cells in a medium containing [3H]inositol to radiolabel the cellular phosphoinositide pool.
-
Compound Stimulation: Stimulate the cells with DHE in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Extraction: Stop the reaction and extract the soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of each fraction using liquid scintillation counting.
-
Data Analysis: Determine the dose-dependent increase in inositol phosphate production.
C. Electrophysiology
Electrophysiological techniques, such as patch-clamp recording, are used to study the effects of drugs on the electrical properties of cells, including neurons and smooth muscle cells. These methods can directly measure changes in ion channel activity that are modulated by GPCR signaling pathways activated by DHE.[2][16] For instance, studies have shown that DHE can inhibit the activity of trigeminal neurons, which is a key mechanism in its anti-migraine effect.[16]
Experimental Workflow: Whole-Cell Patch-Clamp Recording
IV. Conclusion
This compound's complex pharmacology, characterized by its interactions with a wide array of neurotransmitter receptors, underpins its enduring efficacy in the acute treatment of migraine. Its profile as a potent agonist at 5-HT1B/1D receptors, coupled with its modulatory effects on other serotonin, dopamine, and adrenergic receptors, results in a multifaceted mechanism of action that extends beyond simple vasoconstriction. For researchers and drug development professionals, a thorough understanding of DHE's receptor binding affinities, functional activities, and downstream signaling pathways is essential for the rational design of novel therapeutics with improved efficacy and tolerability. The experimental protocols detailed in this guide provide a framework for the continued investigation of DHE and other complex pharmacological agents.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cardiac Alpha1-Adrenergic Receptors: Novel Aspects of Expression, Signaling Mechanisms, Physiologic Function, and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 15. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 16. INSIGHTS INTO THE REGULATION OF 5-HT2A RECEPTORS BY SCAFFOLDING PROTEINS AND KINASES - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vitro Assay Protocols for Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid that has been a cornerstone in the acute treatment of migraine for decades. Its therapeutic efficacy is attributed to its complex pharmacology, characterized by interactions with multiple receptor systems, primarily serotonin (5-HT), dopamine, and adrenergic receptors. Understanding the in vitro pharmacology of DHE is crucial for elucidating its mechanism of action, identifying potential new therapeutic applications, and guiding the development of novel compounds with improved selectivity and side-effect profiles.
These application notes provide a comprehensive overview of in vitro assays to characterize the binding and functional activity of Dihydroergotamine Mesylate at key G-protein coupled receptors (GPCRs). The protocols detailed below are essential for researchers in pharmacology, drug discovery, and neuroscience.
Data Presentation
The following tables summarize the quantitative data for this compound's interaction with various receptors, as determined by radioligand binding and functional assays.
Table 1: Radioligand Binding Affinities of this compound
| Receptor Target | Radioligand Used | DHE IC₅₀ (nM) | Reference |
| 5-HT₁B | [¹¹C]P943 | 0.58 | [1] |
| α₂₋ₐₗᵣₑₙₑᵣ₉ᵢc | [³H]Dihydroergocryptine | 2.8 | [1] |
| Dopamine D₂ | [³H]Spiperone | 0.47 | [1] |
| 5-HT₁F | [³H]LY334370 | 149 | [1] |
| 5-HT₄ₑ | Not Specified | 230 | [1] |
| Dopamine D₅ | Not Specified | 370 | [1] |
| 5-HT₃ | Not Specified | >300 | [1] |
Table 2: Functional Activity of this compound
| Receptor Target | Assay Type | DHE Activity | DHE EC₅₀/IC₅₀ (nM) | Reference |
| CXCR7 | β-arrestin Recruitment | Agonist | 6000 (EC₅₀) | [1] |
| 5-HT₁F | β-arrestin Recruitment | Antagonist | 149 (IC₅₀) | [1] |
| α-adrenergic₁B | β-arrestin Recruitment | Antagonist | - | [1] |
| α-adrenergic₂A | β-arrestin Recruitment | Antagonist | - | [1] |
| α-adrenergic₂C | β-arrestin Recruitment | Antagonist | - | [1] |
| Dopamine D₁ | β-arrestin Recruitment | Antagonist | - | [1] |
| Dopamine D₃ | β-arrestin Recruitment | Antagonist | - | [1] |
| Dopamine D₄ | β-arrestin Recruitment | Antagonist | - | [1] |
| Dopamine D₅ | β-arrestin Recruitment | Antagonist | - | [1] |
| 5-HT₁A | β-arrestin Recruitment | Agonist | - | [1] |
| 5-HT₁B | β-arrestin Recruitment | Agonist | - | [1] |
| 5-HT₂A | β-arrestin Recruitment | Agonist | - | [1] |
| 5-HT₂C | β-arrestin Recruitment | Agonist | - | [1] |
| 5-HT₅A | β-arrestin Recruitment | Agonist | - | [1] |
| α-adrenergic₂B | β-arrestin Recruitment | Agonist | - | [1] |
| Dopamine D₂ | β-arrestin Recruitment | Agonist | - | [1] |
| Dopamine D₅ | β-arrestin Recruitment | Agonist | - | [1] |
Experimental Protocols
Radioligand Binding Assays
These assays are designed to determine the binding affinity of this compound to specific receptor targets in cell membranes.
a. Membrane Preparation
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the human 5-HT₁B, α₂₋ₐₗᵣₑₙₑᵣ₉ᵢc, or Dopamine D₂ receptor).
-
Harvest cells and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4) and homogenize using a Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet in fresh lysis buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) to a protein concentration of 50-200 µg/mL, determined by a Bradford assay.
-
Store membrane preparations at -80°C until use.
b. Competition Binding Assay Protocol
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of a range of concentrations of this compound (or a reference compound), and 50 µL of the appropriate radioligand at a concentration close to its K₋ (e.g., [¹¹C]P943 for 5-HT₁B, [³H]Spiperone for Dopamine D₂, or [³H]Dihydroergocryptine for α₂₋ₐₗᵣₑₙₑᵣ₉ᵢc).
-
To determine non-specific binding, add a high concentration of a known non-radioactive ligand for the target receptor in separate wells.
-
Initiate the binding reaction by adding 100 µL of the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value by non-linear regression analysis of the competition curve and determine the Kᵢ value using the Cheng-Prusoff equation.
Functional Assay: β-Arrestin Recruitment (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR, providing a functional readout of receptor agonism or antagonism.
a. Cell Preparation and Plating
-
Use a PathHunter® cell line co-expressing the GPCR of interest fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Culture cells according to the supplier's instructions.
-
On the day of the assay, harvest the cells and resuspend them in the provided cell plating reagent to the recommended density.
-
Dispense the cell suspension into a 384-well white, clear-bottom assay plate.
-
Incubate the plate for the recommended time (typically 24 hours) at 37°C in a 5% CO₂ incubator.
b. Agonist Mode Assay Protocol
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the DHE dilutions to the plated cells.
-
Incubate the plate at 37°C for 90 minutes.
-
Prepare the detection reagent according to the manufacturer's protocol by mixing the substrate and detection buffer.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a plate reader.
-
Plot the data as relative light units (RLU) versus log[DHE concentration] and determine the EC₅₀ value using non-linear regression.
c. Antagonist Mode Assay Protocol
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the DHE dilutions to the plated cells and incubate for 30 minutes at 37°C.
-
Add a fixed concentration of a known agonist for the receptor of interest (typically at its EC₈₀ concentration).
-
Incubate the plate at 37°C for 90 minutes.
-
Follow steps 4-7 of the agonist mode protocol.
-
Plot the data as percent inhibition versus log[DHE concentration] and determine the IC₅₀ value.
Signaling Pathways
This compound's diverse pharmacological profile is a result of its interaction with multiple GPCRs that couple to various intracellular signaling cascades.
5-HT₁B Receptor Signaling
The 5-HT₁B receptor is a Gᵢ/ₒ-coupled receptor.[1] Its activation by DHE leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased protein kinase A (PKA) activity.
α₂₋ₐₗᵣₑₙₑᵣ₉ᵢc Receptor Signaling
Similar to the 5-HT₁B receptor, the α₂₋ₐₗᵣₑₙₑᵣ₉ᵢc receptor is coupled to Gᵢ/ₒ proteins.[1] Activation by DHE inhibits adenylyl cyclase, leading to a decrease in cAMP and subsequent downstream effects.
Dopamine D₂ Receptor Signaling
The Dopamine D₂ receptor is also a member of the Gᵢ/ₒ-coupled receptor family.[1] DHE's agonistic activity at this receptor results in the inhibition of adenylyl cyclase and a reduction in intracellular cAMP levels.
CXCR7 Receptor Signaling
The CXCR7 receptor is considered an atypical chemokine receptor that primarily signals through β-arrestin recruitment rather than G-protein coupling.[1] DHE acts as an agonist at this receptor, promoting the recruitment of β-arrestin.
References
Application Notes and Protocols for Studying Dihydroergotamine Mesylate (DHE) Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models used to investigate the pharmacological effects of Dihydroergotamine Mesylate (DHE), a cornerstone therapy for migraine headaches. The following sections detail the rationale behind various models, provide step-by-step experimental protocols, and summarize key quantitative data from relevant studies.
Introduction to this compound (DHE)
Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid that has been a mainstay in the acute treatment of migraine for decades. Its therapeutic efficacy is attributed to its complex pharmacology, primarily acting as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B, 5-HT1D, and 5-HT1F subtypes. DHE also exhibits affinity for adrenergic and dopaminergic receptors. Its mechanism of action in migraine is thought to involve multiple pathways, including the constriction of dilated cranial blood vessels, inhibition of neurogenic inflammation in the dura mater, and modulation of nociceptive transmission within the trigeminal nervous system.
Animal models are indispensable tools for elucidating the intricate mechanisms of DHE action and for the development of novel anti-migraine therapies. These models aim to replicate key aspects of migraine pathophysiology, such as activation of the trigeminovascular system, neurogenic inflammation, and central sensitization.
Key Animal Models for DHE Research
Several well-established animal models are employed to study the effects of DHE on migraine-related endpoints. These models can be broadly categorized into those that induce trigeminal activation and those that mimic other aspects of migraine pathophysiology like cortical spreading depression.
Models of Trigeminovascular System Activation
The activation of the trigeminovascular system is a critical event in the generation of migraine pain. These models involve the stimulation of trigeminal afferents that innervate the cranial dura mater.
-
Electrical Stimulation of the Trigeminal Ganglion or Dura Mater: This model directly activates trigeminal nerve fibers, leading to the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P. This release triggers a cascade of events known as neurogenic inflammation, characterized by vasodilation and plasma protein extravasation in the dura mater. DHE has been shown to effectively inhibit these processes.
-
Chemical Stimulation of the Dura Mater: Application of inflammatory mediators (e.g., an "inflammatory soup" containing histamine, serotonin, bradykinin, and prostaglandins) or capsaicin to the dura mater mimics the inflammatory environment believed to be present during a migraine attack. This chemical stimulation activates dural nociceptors and induces central sensitization.
Nitroglycerin (NTG)-Induced Migraine Model
Systemic administration of nitroglycerin (NTG), a nitric oxide (NO) donor, reliably triggers migraine-like headaches in migraineurs. In rodents, NTG administration induces behaviors indicative of cephalic pain, such as increased grooming and freezing, as well as mechanical and thermal allodynia. This model is widely used to screen for potential anti-migraine drugs.
Cortical Spreading Depression (CSD) Model
Cortical spreading depression is a wave of neuronal and glial depolarization that spreads across the cerebral cortex and is believed to be the underlying cause of migraine aura. CSD can activate trigeminal nociceptors and lead to headache. While DHE's primary effects are not on CSD itself, this model is useful for studying the downstream consequences of CSD and how they are modulated by anti-migraine drugs.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the effects of DHE in animal models of migraine.
Protocol 1: Inhibition of Neurogenic Dural Plasma Extravasation in Rats
Objective: To quantify the inhibitory effect of DHE on neurogenic plasma protein extravasation in the dura mater following trigeminal ganglion stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
This compound (DHE)
-
Vehicle (e.g., sterile saline)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Evans Blue dye (50 mg/mL in saline)
-
Stereotaxic frame
-
Stimulating electrode
-
Perfusion pump
-
Formamide
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Expose the femoral vein for intravenous injections.
-
Evans Blue Administration: Inject Evans Blue dye (50 mg/kg) intravenously. Evans Blue binds to plasma albumin and serves as a marker for protein extravasation.
-
Trigeminal Ganglion Stimulation:
-
Drill a small hole in the skull over the trigeminal ganglion.
-
Lower a stimulating electrode into the trigeminal ganglion.
-
Stimulate the ganglion electrically (e.g., 5 Hz, 5 ms, 1.2 mA for 5 minutes).
-
-
DHE Administration: Administer DHE or vehicle intravenously 5 minutes prior to trigeminal ganglion stimulation.
-
Tissue Collection and Analysis:
-
After stimulation, perfuse the animal with saline to remove intravascular Evans Blue.
-
Carefully dissect the dura mater.
-
Extract the Evans Blue from the dura mater by incubating it in formamide (e.g., for 24 hours at 60°C).
-
Measure the concentration of Evans Blue in the formamide extract using a spectrophotometer at 620 nm.
-
-
Data Analysis: Compare the amount of Evans Blue extravasation in DHE-treated animals to that in vehicle-treated controls.
Protocol 2: Assessment of DHE on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
Objective: To determine if DHE can inhibit the activation of second-order neurons in the TNC following meningeal stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
DHE
-
Vehicle
-
Anesthetic
-
Chemical stimulant (e.g., autologous blood or inflammatory soup)
-
Paraformaldehyde (4% in PBS)
-
Primary antibody against c-Fos
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC kit)
-
Diaminobenzidine (DAB)
-
Microscope
Procedure:
-
Induction of Neuronal Activation:
-
Anesthetize the rat.
-
Instill a chemical stimulant (e.g., 0.3 ml of autologous blood) onto the dura mater.
-
-
DHE Administration: Administer DHE (e.g., 86 nmol/kg, i.v.) or vehicle prior to the application of the chemical stimulant.[1]
-
Tissue Processing:
-
Two hours after stimulation, deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix it in 4% paraformaldehyde.
-
Cryoprotect the tissue in sucrose solution and section the brainstem containing the TNC on a cryostat.
-
-
Immunohistochemistry:
-
Incubate the sections with the primary anti-c-Fos antibody.
-
Follow with incubation in the biotinylated secondary antibody and then the ABC reagent.
-
Visualize the c-Fos positive nuclei using DAB as a chromogen.
-
-
Quantification: Count the number of c-Fos-immunoreactive neurons in the superficial laminae of the TNC under a microscope.
-
Data Analysis: Compare the number of c-Fos positive cells in DHE-treated animals to vehicle-treated controls.
Protocol 3: Nitroglycerin (NTG)-Induced Migraine Model and Behavioral Assessment
Objective: To evaluate the effect of DHE on migraine-like behaviors induced by NTG in rats.
Materials:
-
Male or female Sprague-Dawley rats (230-250 g)
-
Nitroglycerin (NTG) solution (e.g., 10 mg/kg in saline/propylene glycol)
-
DHE
-
Vehicle
-
Behavioral testing apparatus (e.g., light/dark box, von Frey filaments)
Procedure:
-
Habituation: Habituate the rats to the behavioral testing environment for several days prior to the experiment.
-
NTG Administration: Induce a migraine-like state by administering NTG (10 mg/kg, i.p. or s.c.).
-
DHE Treatment: Administer DHE or vehicle at a predetermined time point after NTG injection (e.g., 30 minutes).
-
Behavioral Testing:
-
Allodynia: Assess mechanical sensitivity of the periorbital region and hind paws using von Frey filaments at various time points post-NTG injection (e.g., 60, 90, 120 minutes).
-
Photophobia: Measure the time spent in the light and dark compartments of a light/dark box.
-
Spontaneous Pain Behaviors: Observe and score behaviors such as head scratching, freezing, and facial grooming.
-
-
Data Analysis: Compare the behavioral scores between DHE-treated and vehicle-treated groups.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of this compound.
Table 1: Effect of DHE on c-Fos Expression in the Rat Trigeminal Nucleus Caudalis (TNC)
| Treatment Group | Dose | Route | Reduction in c-Fos Positive Cells (%) | Reference |
| Dihydroergotamine | 86 nmol/kg x 2 | i.v. | 33% | [1] |
Table 2: Effect of DHE on Neurogenic Dural Plasma Extravasation in Rats
| Treatment Group | Induction Method | DHE Effect | Reference |
| Dihydroergotamine | Electrical Trigeminal Ganglion Stimulation | Prevention of plasma protein leakage | |
| Dihydroergotamine | Intravenous Capsaicin | Prevention of plasma protein leakage |
Table 3: Effect of DHE on Venoconstriction in Beagle Dogs
| Administration Route | DHE Effect on Saphenous Vein | Duration of Action | Reference |
| Intravenous | Long-lasting venoconstriction | Markedly longer than plasma half-life | [2] |
| Oral | Long-lasting venoconstriction | Markedly longer than plasma half-life | [2] |
Visualization of Pathways and Workflows
Signaling Pathways Involved in DHE's Anti-Migraine Action
Caption: DHE's multifaceted mechanism of action in migraine therapy.
Experimental Workflow for Evaluating DHE in a Rat Model of Neurogenic Inflammation
Caption: Workflow for neurogenic dural extravasation experiment.
Logical Relationship in the Nitroglycerin (NTG)-Induced Migraine Model
Caption: Pathophysiological cascade in the NTG model and DHE's points of intervention.
References
Dihydroergotamine Mesylate: Application Notes and Protocols for Migraine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is an ergot alkaloid derivative with a long history in the acute treatment of migraine and cluster headaches.[1][2] Its complex pharmacology, characterized by interactions with multiple receptor systems, makes it a valuable tool for investigating the pathophysiology of migraine and for the development of novel therapeutics.[3][4] These application notes provide an overview of DHE's mechanism of action, key quantitative data for experimental design, and detailed protocols for its use in preclinical migraine research.
Mechanism of Action
DHE's therapeutic efficacy in migraine is attributed to its multi-receptor activity, primarily as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[2][3][5] Its actions are thought to involve several mechanisms:
-
Cranial Vasoconstriction: DHE constricts dilated intracranial extracerebral blood vessels by acting on 5-HT1B receptors on smooth muscle cells.[1][3] This counteracts the vasodilation believed to contribute to migraine pain.
-
Inhibition of Trigeminal Neurotransmission: By activating 5-HT1D receptors on peripheral and central trigeminal nerve terminals, DHE inhibits the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of neurogenic inflammation and pain signaling.[1][3][5]
-
Modulation of Central Pain Pathways: DHE's activity at 5-HT1D and 5-HT1F receptors in the trigeminal nucleus caudalis is thought to decrease afferent signaling and central sensitization.[1]
-
Broad Receptor Profile: Beyond serotonergic receptors, DHE also interacts with adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic effect and side effect profile.[2][6]
Quantitative Data for Experimental Design
The following tables summarize key quantitative parameters of Dihydroergotamine Mesylate to aid in the design of in vitro and in vivo studies.
Table 1: Receptor Binding and Functional Activity of Dihydroergotamine (DHE)
| Receptor Subtype | Action | Parameter | Value (nM) |
| 5-HT1A | Agonist | - | - |
| 5-HT1B | Agonist | IC50 | 0.58[7] |
| 5-HT1D | Agonist | - | - |
| 5-HT1F | Antagonist | IC50 | 149[7] |
| 5-HT2A | Agonist | - | - |
| 5-HT2B | Agonist | - | - |
| 5-HT2C | Agonist | - | - |
| 5-HT4E | Poor Binding | IC50 | 230[7] |
| 5-HT5A | Agonist | - | - |
| α2B-Adrenergic | Agonist | IC50 | 2.8[7] |
| α1B/2A/2C-Adrenergic | Antagonist | - | - |
| Dopamine D2 | Agonist | IC50 | 0.47[7] |
| Dopamine D5 | Poor Binding | IC50 | 370[7] |
| Dopamine D1/3/4/5 | Antagonist | - | - |
| CXCR7 | Agonist | EC50 | 6000[7] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Dashes indicate that a specific quantitative value was not available in the searched literature, though the qualitative action was described.
Table 2: Pharmacokinetic Parameters of Dihydroergotamine (DHE)
| Parameter | Intravenous (IV) | Intramuscular (IM) | Intranasal | Oral |
| Bioavailability | 100%[1] | 100%[1] | ~40%[1] | ~1%[1] |
| Tmax (Time to Peak Plasma Concentration) | 1-2 min[1] | 24-34 min[1] | 30-60 min[1] | - |
| Protein Binding | 93%[1][6] | 93%[1][6] | 93%[1][6] | 93%[1][6] |
| Volume of Distribution (Vd) | ~800 L[1][6] | - | - | - |
| Elimination Half-life (t1/2) | Biphasic: 0.7-1 h and 10-13 h[1] | Biphasic: 0.7-1 h and 10-13 h[1] | ~10 hours[6] | - |
| Total Body Clearance | ~1.5 L/min[6] | - | - | - |
Signaling Pathways and Experimental Workflows
DHE Signaling in Migraine Pathophysiology
Caption: DHE's dual action on 5-HT1D and 5-HT1B receptors.
Experimental Workflow: In Vitro Receptor Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: In Vitro β-Arrestin Recruitment Assay for Functional Receptor Activity
This protocol is adapted from high-throughput screening methodologies to assess the functional agonist or antagonist activity of DHE at G protein-coupled receptors (GPCRs).[4][7]
Objective: To determine if DHE binding to a specific receptor subtype initiates downstream signaling via the β-arrestin pathway.
Materials:
-
Cell line stably expressing the GPCR of interest and a β-arrestin-based reporter system (e.g., PathHunter® β-arrestin enzyme fragment complementation system).
-
This compound stock solution.
-
Known agonist and antagonist for the target receptor (positive and negative controls).
-
Cell culture medium and reagents.
-
Assay plates (e.g., 384-well white, solid bottom).
-
Luminescence plate reader.
Methodology:
-
Cell Preparation:
-
Culture the cells according to standard protocols.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
-
Compound Preparation:
-
Prepare a serial dilution of DHE in assay buffer. A typical concentration range for screening is 0.01 nM to 10 µM.[7]
-
Prepare solutions of the known agonist and antagonist.
-
-
Assay Procedure (Agonist Mode):
-
Dispense a small volume of the cell suspension into the wells of the assay plate.
-
Add the diluted DHE or control agonist to the wells.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with diluted DHE or control antagonist for 15-30 minutes.
-
Add a fixed concentration (typically EC80) of the known agonist to all wells (except for the negative control).
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Signal Detection:
-
Add the detection reagents for the β-arrestin reporter system according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature.
-
Measure the luminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle control (0% activity) and a saturating concentration of the standard agonist (100% activity).
-
For agonist activity, plot the response as a function of DHE concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response as a function of DHE concentration to determine the IC50.
-
Protocol 2: In Vivo Model of Trigeminal Nociception - Electrical Stimulation of the Trigeminal Ganglion
This protocol describes a well-established animal model to study the effects of DHE on the activation of the trigeminovascular system.[8][9][10]
Objective: To evaluate the ability of DHE to inhibit the release of CGRP and changes in cranial blood flow induced by trigeminal nerve activation.
Animals:
-
Adult male Sprague-Dawley rats (250-350 g).
Materials:
-
Anesthetic (e.g., sodium pentobarbital).
-
Stereotaxic frame.
-
Bipolar stimulating electrode.
-
Ventilator.
-
Laser Doppler flowmeter to measure dural blood flow.
-
Blood collection supplies for CGRP analysis.
-
This compound for administration (e.g., intravenous).
Methodology:
-
Animal Preparation:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Perform a tracheotomy and mechanically ventilate the animal.
-
Monitor physiological parameters (blood pressure, heart rate, temperature) throughout the experiment.
-
Expose the skull and drill a burr hole to access the trigeminal ganglion.
-
-
Electrode Placement and Stimulation:
-
Carefully lower the bipolar stimulating electrode into the trigeminal ganglion using stereotaxic coordinates.
-
Place a Laser Doppler flow probe over a thinned area of the parietal bone to monitor dural blood flow.
-
-
Experimental Procedure:
-
Administer DHE or vehicle intravenously and allow for a pre-treatment period (e.g., 15-30 minutes).
-
Collect a baseline blood sample from the jugular vein for CGRP measurement.
-
Apply electrical stimulation to the trigeminal ganglion (e.g., 5 Hz, 0.5 ms pulse width, 1-5 mA for 3-5 minutes).[9][10]
-
Continuously record dural blood flow before, during, and after stimulation.
-
Collect another blood sample at the end of the stimulation period.
-
-
CGRP Measurement:
-
Process the blood samples to isolate plasma.
-
Measure CGRP levels using a commercially available Enzyme Immunoassay (EIA) kit.[11]
-
-
Data Analysis:
-
Calculate the change in dural blood flow from baseline in response to stimulation.
-
Calculate the change in plasma CGRP levels from baseline.
-
Compare the responses between the DHE-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol 3: In Vitro CGRP Release from Hemisected Rat Skull
This protocol provides an ex vivo method to directly measure the effect of DHE on CGRP release from trigeminal nerve endings in the dura mater.[11]
Objective: To determine if DHE directly inhibits the release of CGRP from dural trigeminal afferents.
Materials:
-
Adult male Sprague-Dawley rats.
-
Synthetic Interstitial Fluid (SIF) buffer.
-
Capsaicin or potassium chloride (KCl) as stimulating agents.
-
This compound.
-
CGRP EIA kit.
Methodology:
-
Tissue Preparation:
-
Euthanize the rat and decapitate.
-
Carefully remove the brain, leaving the dura mater attached to the skull.
-
Divide the skull in the midline to create two skull halves (hemiskulls).
-
Wash the hemiskulls for 30 minutes in SIF.[11]
-
-
CGRP Release Experiment:
-
Place each hemiskull in a separate well of a 24-well plate containing SIF.
-
Incubate for a baseline period to measure spontaneous CGRP release. Collect the SIF.
-
Add fresh SIF containing DHE or vehicle and pre-incubate for 20-30 minutes.
-
Replace the solution with SIF containing the stimulating agent (e.g., capsaicin or high KCl) with or without DHE.
-
Incubate for a defined stimulation period (e.g., 10-20 minutes).
-
Collect the supernatant for CGRP measurement.
-
-
CGRP Quantification:
-
Analyze the CGRP concentration in the collected SIF samples using a CGRP EIA kit.[11]
-
-
Data Analysis:
-
Calculate the amount of CGRP released during the basal and stimulated periods.
-
Compare the stimulated CGRP release in the presence and absence of DHE to determine the inhibitory effect.
-
Conclusion
This compound remains a significant pharmacological tool for migraine research. Its complex and broad receptor interaction profile provides multiple avenues for investigating the intricate mechanisms of migraine pathophysiology. The quantitative data and detailed protocols provided here offer a foundation for researchers to design and execute robust preclinical studies to further elucidate the role of various signaling pathways in migraine and to explore novel therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 5. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 6. sterimaxinc.com [sterimaxinc.com]
- 7. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Animal models of migraine and experimental techniques used to examine trigeminal sensory processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. Substance P release from rat dura mater is inversely correlated with CGRP release– experiments using glycerol trinitrate and anti-CGRP antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Dihydroergotamine Mesylate in Neuroscience Research
Introduction
Dihydroergotamine Mesylate (DHE) is a semi-synthetic ergot alkaloid that has been a significant tool in neuroscience research and clinical practice for decades, primarily for the acute treatment of migraine and cluster headaches.[1][2] Its complex pharmacology, characterized by interactions with multiple receptor systems, makes it a subject of ongoing investigation to understand its therapeutic mechanisms and explore potential new applications.[3][4] Unlike more selective drugs like triptans, DHE's broad receptor profile may contribute to its sustained efficacy and its utility in difficult-to-treat migraine subtypes.[5][6] These notes provide an overview of DHE's mechanism of action, receptor pharmacology, and pharmacokinetic properties relevant to its use in a research setting.
Mechanism of Action
Dihydroergotamine's therapeutic effects are attributed to its activity as a potent and non-selective agonist at serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D subtypes.[1][7] Its action at these receptors is believed to mediate two primary effects in the context of migraine:
-
Vasoconstriction of Intracranial Blood Vessels: Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels counteracts the vasodilation associated with migraine attacks.[1][2]
-
Inhibition of Neurogenic Inflammation: DHE acts on presynaptic 5-HT1D receptors on trigeminal nerve endings to inhibit the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[2][7]
Beyond its serotonergic activity, DHE also demonstrates significant affinity for adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic profile and side effects.[1][3] Its ability to inhibit trigeminal pathway signaling and reverse neuronal sensitization is a key area of its utility in neuroscience research.[5][8]
Data Presentation
Table 1: Receptor Binding and Functional Activity of Dihydroergotamine
This table summarizes the binding affinities (IC50) and functional activities of DHE at key receptors implicated in its mechanism of action. Lower IC50 values indicate stronger binding affinity.
| Receptor Subtype | Binding Affinity (IC50, nM) | Functional Activity | Reference |
| Serotonin (5-HT) | |||
| 5-HT1A | - | Agonist | [3] |
| 5-HT1B | 0.58 | Agonist | [3] |
| 5-HT1D | - | Agonist | [3] |
| 5-HT1F | 149 | Antagonist (Weak Binding) | [3] |
| 5-HT2A | - | Agonist/Antagonist | [3] |
| Dopamine (D) | |||
| D2 | 0.47 | Agonist/Antagonist | [3] |
| D3 | - | Antagonist | [3] |
| D4 | - | Antagonist | [3] |
| D5 | 370 (Poor Binding) | Agonist/Antagonist | [3] |
| Adrenergic (α) | |||
| α-Adrenergic1B | - | Antagonist | [3] |
| α-Adrenergic2A | - | Antagonist | [3] |
| α-Adrenergic2B | 2.8 | Agonist | [3] |
| α-Adrenergic2C | - | Antagonist | [3] |
Note: Functional activity can vary based on the specific assay and cellular context. Some studies report antagonist activity at D2 receptors for certain DHE concentrations.[3]
Table 2: Pharmacokinetic Parameters of DHE Formulations
This table compares key pharmacokinetic parameters of DHE delivered via different routes of administration in human subjects. These parameters are crucial for designing experiments that require specific plasma concentration profiles.
| Formulation | Dose | Cmax (pg/mL) | Tmax (minutes) | AUC0–2h (h*pg/mL) | Bioavailability (%) | Reference |
| Intravenous (IV) | 1.0 mg | 14,190 | - | 3022 | 100 | [5] |
| Intramuscular (IM) | 1.0 mg | 3368 | 15 | 4791 | - | [9] |
| Nasal Spray (POD) | 1.45 mg | 1301 | ~20-30 | 1603 | 58.9 | [5] |
| Nasal Spray (Traditional) | 2.0 mg | 299.6 - 961 | 60 | 387.5 - 1316 | 15.2 | [5][9] |
| Inhaled (MAP0004) | ~0.88 mg | ~4300 | ~12 | - | - | [3][10] |
| Sublingual Film | - | 850 (in rabbits) | 20 (in rabbits) | - | 23.35 (in rabbits) | [11][12] |
Abbreviations: Cmax (Maximum plasma concentration), Tmax (Time to reach Cmax), AUC (Area under the curve).
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following protocols are generalized from methods cited in the literature for studying DHE.
Protocol 1: In Vitro Radioligand Competition Binding Assay
Objective: To determine the binding affinity (IC50/Ki) of this compound for specific G protein-coupled receptors (GPCRs).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1B, D2).
-
Radiolabeled ligand specific for the receptor (e.g., [3H]-GR125743 for 5-HT1B).
-
This compound stock solution.
-
Assay buffer (composition varies by receptor, typically includes Tris-HCl, MgCl2, and protease inhibitors).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
Methodology:
-
Preparation: Prepare serial dilutions of DHE in assay buffer, ranging from low nanomolar to high micromolar concentrations (e.g., 0.01 nM to 10,000 nM).[3]
-
Incubation: In each well of the 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of DHE. Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-labeled ligand).
-
Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-180 minutes) to allow the binding to reach equilibrium.[3]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Quantification: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition of radioligand binding for each DHE concentration. Plot the percent inhibition against the log concentration of DHE and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: In Vitro β-Arrestin Recruitment Functional Assay
Objective: To determine the functional activity (agonist or antagonist) of DHE at a specific GPCR by measuring β-arrestin recruitment.
Materials:
-
Engineered cell line co-expressing the GPCR of interest and a β-arrestin-enzyme fragment fusion protein (e.g., PathHunter β-arrestin assay).[3][13]
-
This compound stock solution (e.g., 10 μM for screening).[13]
-
For antagonist mode: a known agonist for the receptor of interest.
-
Assay buffer and detection reagents specific to the assay technology.
-
Luminometer or other appropriate plate reader.
Methodology: For Agonist Mode:
-
Cell Plating: Plate the engineered cells in a suitable microplate and incubate to allow for cell adherence.
-
Compound Addition: Add serial dilutions of DHE to the cells.
-
Incubation: Incubate the plate for a period determined by the manufacturer's protocol (e.g., 90-180 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[3]
-
Detection: Add the detection reagents according to the manufacturer's protocol. This typically generates a chemiluminescent signal.
-
Measurement: Read the signal on a luminometer. Agonist activity is indicated by a signal increase greater than 30% over baseline.[3]
For Antagonist Mode:
-
Pre-incubation: Following cell plating, pre-incubate the cells with DHE for a short period (e.g., 30 minutes).[3]
-
Agonist Challenge: Add a known agonist for the receptor at a concentration that elicits ~80% of its maximal response (EC80).
-
Incubation & Detection: Follow steps 3-5 from the agonist mode protocol. Antagonist activity is indicated by an inhibition of the agonist-induced signal by more than 50%.[3]
-
Data Analysis: For both modes, plot the response against the log concentration of DHE to generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Protocol 3: In Vivo Pharmacokinetic Study in Animal Models
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of DHE following administration in a relevant animal model (e.g., rabbit, rat).
Materials:
-
Test animals (e.g., New Zealand rabbits).[11]
-
DHE formulation for the desired route of administration (e.g., intravenous, sublingual film).[11][12]
-
Anesthesia (if required for dosing or blood collection).
-
Blood collection supplies (e.g., syringes, EDTA tubes).
-
Centrifuge, freezer (-80°C) for plasma storage.
-
Analytical equipment for DHE quantification (e.g., LC-MS/MS).[9][10]
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for a specified period before the study.
-
Dosing: Administer a single dose of the DHE formulation to each animal. For example, administer 1.0 mg DHE intravenously or apply a DHE-loaded sublingual film.[9][11]
-
Blood Sampling: Collect blood samples at predetermined time points post-dose. A typical schedule might be: pre-dose (0), and 5, 10, 15, 30, 60, 90 minutes, and 2, 4, 8, 12, 24, and 48 hours post-dose.[9]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate plasma. Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of DHE and its major metabolites (e.g., 8'-OH-DHE) in the plasma samples using a validated LC-MS/MS method.[9][10]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, and elimination half-life (t1/2).[9]
Protocol 4: Clinical Safety and Efficacy Study for Acute Migraine (Protocol Summary)
Objective: To evaluate the long-term safety, tolerability, and efficacy of a DHE formulation (e.g., nasal powder) for the acute treatment of migraine.
Study Design: Open-label, long-term (e.g., 12-month) study in adult patients with a history of migraine.
Methodology:
-
Participant Recruitment: Enroll adult male and female subjects (18-65 years) with a confirmed diagnosis of migraine (with or without aura) and a history of at least two attacks per month.[14]
-
Treatment: Participants self-administer the investigational DHE product on an as-needed basis to treat migraine attacks. The protocol may allow for a second dose within 24 hours and specify a maximum number of doses per month.
-
Data Collection (Patient Diary): Participants use an electronic diary to record migraine attack details, including:
-
Headache pain severity (e.g., on a 4-point scale) at baseline (pre-dose) and at specified time points post-dose (e.g., 15, 30, 60 minutes, 2, 24, 48 hours).[14]
-
Presence and severity of most bothersome symptoms (MBS), such as photophobia, phonophobia, and nausea.
-
Use of any rescue medication.
-
-
Safety Monitoring:
-
Record all adverse events (AEs) throughout the study.
-
Conduct physical and nasal examinations, vital sign measurements, ECGs, and safety laboratory tests at scheduled study visits.
-
For nasal formulations, include specific assessments like nasal endoscopy and smell identification tests.[5]
-
-
Endpoint Analysis:
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 4. Binding Interactions of Ergotamine and Dihydroergotamine to 5-Hydroxytryptamine Receptor 1B (5-HT1b) Using Molecular Dynamics Simulations and Dynamic Network Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Delivery of this compound to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and in vitro/in vivo evaluation of this compound loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Formulation of Dihydroergotamine for Acute Migraine Treatment Submitted to FDA for Approval - - Practical Neurology [practicalneurology.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Dihydroergotamine Mesylate
Application Notes and Protocols: Cell Culture Models for Investigating Dihydroergotamine Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine Mesylate (DHE) is a semi-synthetic ergot alkaloid primarily utilized for the acute treatment of migraine and cluster headaches.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, acting as a non-selective agonist and antagonist at various G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[2][3] This broad receptor interaction modulates key pathways implicated in migraine pathophysiology, such as cranial vasoconstriction and inhibition of neurogenic inflammation.[1][4]
These application notes provide a comprehensive overview of relevant cell culture models and detailed experimental protocols to investigate the cellular and molecular mechanisms of DHE. The following sections will detail appropriate cell lines, step-by-step methodologies for key functional assays, and data presentation formats to facilitate robust in vitro studies.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for elucidating the specific effects of this compound (DHE). Given its broad receptor pharmacology, a variety of cell lines, including recombinant cell lines expressing specific receptor subtypes and primary cells that endogenously express these receptors, are highly valuable.
Recombinant Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary) and HEK293 (Human Embryonic Kidney) Cells: These are the most commonly used cell lines for studying GPCRs due to their robust growth characteristics and low endogenous receptor expression, making them ideal for transient or stable transfection with specific human receptor subtypes (e.g., 5-HT1B, 5-HT1D, α2A-adrenergic). This allows for the deconvolution of DHE's activity at individual receptors.
-
C6 Glial Cells: This rat glioma cell line endogenously expresses several serotonin and adrenergic receptors and serves as a relevant model for studying the effects of DHE on glial cells, which are increasingly recognized for their role in migraine pathophysiology.[5]
Primary Cell Cultures:
-
Trigeminal Ganglion (TG) Neurons: As the trigeminal nervous system is a key player in migraine pain, primary cultures of TG neurons are an excellent model to study DHE's inhibitory effects on neuronal sensitization and neuropeptide release.
-
Vascular Smooth Muscle Cells (VSMCs): To investigate the vasoconstrictive properties of DHE, primary cultures of VSMCs isolated from cranial arteries can be utilized. These cells endogenously express serotonin and adrenergic receptors that mediate vascular tone.
Data Presentation: DHE Receptor Activity Profile
The following tables summarize the agonist and antagonist activity of this compound (10 µM) at various G-protein coupled receptors, as determined by a β-arrestin recruitment assay.[3]
Table 1: Agonist Activity of this compound (10 µM)
| Receptor Class | Specific Receptor | Percent Activity (>30% considered significant) |
| Adrenergic | α2B | 100% |
| Chemokine | CXCR7 | 85% |
| Dopamine | D2 | 100% |
| D5 | 40% | |
| Serotonin | 5-HT1A | 100% |
| 5-HT1B | 100% | |
| 5-HT2A | 95% | |
| 5-HT2C | 100% | |
| 5-HT5A | 60% |
Table 2: Antagonist Activity of this compound (10 µM)
| Receptor Class | Specific Receptor | Percent Inhibition (>50% considered significant) |
| Adrenergic | α1B | 100% |
| α2A | 98% | |
| α2C | 95% | |
| Amylin | AMY2 | 75% |
| Dopamine | D1 | 90% |
| D3 | 85% | |
| D4 | 80% | |
| D5 | 60% | |
| Serotonin | 5-HT1F | 100% |
Experimental Protocols
Cell Culture Protocols
a) CHO-K1/HEK293 Cell Culture for GPCR Assays
-
Media:
-
CHO-K1: DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.
-
HEK293: DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.
-
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing:
-
Aspirate the culture medium and wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:3 to 1:6.
-
b) C6 Glial Cell Culture
-
Media: Ham's F-12K Medium supplemented with 15% horse serum and 2.5% FBS.
-
Culture Conditions: 37°C, 5% CO2.
-
Subculturing: Follow the same general procedure as for CHO-K1/HEK293 cells, splitting sub-confluent cultures (70-80%).[6]
c) Primary Trigeminal Ganglion (TG) Neuron Culture (Mouse)
-
Materials:
-
Neurobasal-A Medium with B-27 Supplement and 1% Penicillin-Streptomycin.
-
Collagenase Type II and TrypLE Express.
-
Percoll density gradient.
-
Poly-D-lysine or Collagen I coated culture plates.
-
-
Protocol Outline:
-
Dissect trigeminal ganglia from neonatal mice.
-
Perform enzymatic digestion with a combination of collagenase and TrypLE to dissociate the tissue.[1]
-
Purify neurons from non-neuronal cells using a Percoll density gradient.[1]
-
Plate the isolated neurons on coated plates in Neurobasal-A medium.
-
A mitotic inhibitor can be added to reduce the proliferation of contaminating non-neuronal cells.[1]
-
Functional Assay Protocols
a) β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay measures the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and signaling.
-
Principle: The assay utilizes enzyme fragment complementation. A GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon GPCR activation by a ligand like DHE, β-arrestin is recruited, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme, which generates a chemiluminescent signal upon substrate addition.[5][7]
-
Protocol:
-
Cell Plating: Seed PathHunter® cells expressing the GPCR of interest into a 384-well white, clear-bottom tissue culture plate and incubate overnight.[5][7]
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.
-
Agonist Mode: Add the diluted DHE to the cells and incubate for 90-180 minutes at 37°C.[5]
-
Antagonist Mode: Pre-incubate the cells with DHE for 30 minutes, then add a known agonist for the receptor at its EC80 concentration and incubate for 90-180 minutes.[5]
-
Detection: Add the PathHunter® Detection Reagent Cocktail, incubate for 60 minutes at room temperature, and read the chemiluminescent signal using a plate reader.[5]
-
b) Intracellular cAMP Measurement Assay
This assay is used to determine if DHE activates Gs or Gi-coupled receptors, leading to an increase or decrease in intracellular cyclic AMP (cAMP), respectively.
-
Principle: Competitive immunoassay or bioluminescent assays can be used. In a competitive immunoassay, cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody. The signal is inversely proportional to the amount of cAMP in the sample. Bioluminescent assays, like cAMP-Glo™, measure the amount of ATP remaining after cAMP-dependent protein kinase A (PKA) activation, where light output is inversely proportional to cAMP levels.[8]
-
Protocol (General):
-
Cell Plating: Seed cells (e.g., CHO-K1 or HEK293 expressing the receptor of interest) in a multi-well plate and grow to confluence.
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[3] Then, stimulate the cells with varying concentrations of DHE for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Detection: Perform the detection step according to the specific kit manufacturer's instructions (e.g., adding detection reagents and measuring luminescence or absorbance).
-
Data Analysis: Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.
-
c) Intracellular Calcium Mobilization Assay
This assay is suitable for investigating DHE's effects on Gq-coupled receptors, which trigger the release of intracellular calcium upon activation.
-
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation and subsequent release of calcium from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader.
-
Protocol:
-
Cell Plating: Seed cells in a black, clear-bottom 96- or 384-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FlexStation® 3). Record a baseline fluorescence, then inject the DHE solution and continue to monitor the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) is plotted against the DHE concentration to determine the EC50.
-
Visualizations
Caption: A generalized workflow for in vitro functional assays to characterize DHE activity.
Caption: Simplified signaling pathway of DHE through G-protein coupled receptors.
References
- 1. Culture of Primary Neurons from Dissociated and Cryopreserved Mouse Trigeminal Ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 3. Measurement of Intracellular cAMP [bio-protocol.org]
- 4. ebiohippo.com [ebiohippo.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. C6. Culture Collections [culturecollections.org.uk]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. cAMP-Glo™ Assay Protocol [promega.kr]
Application Notes and Protocols for Intravenous Dihydroergotamine Mesylate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intravenous (IV) administration of Dihydroergotamine Mesylate (DHE) in preclinical animal studies. The information compiled from various studies is intended to guide researchers in designing and executing their own experiments.
Introduction
This compound (DHE) is a semi-synthetic ergot alkaloid primarily used in the treatment of acute migraine and cluster headaches.[1] Its therapeutic effects are attributed to its complex pharmacology, acting as an agonist at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes, as well as interacting with adrenergic and dopaminergic receptors.[1][2] Intravenous administration of DHE allows for rapid onset of action and circumvents the poor oral bioavailability of the compound.[3] Animal studies are crucial for elucidating the pharmacokinetic, pharmacodynamic, and toxicological profiles of intravenously administered DHE.
Mechanism of Action
DHE's primary mechanism of action in migraine treatment is believed to involve its agonist activity at 5-HT1B and 5-HT1D receptors.[2][4] This interaction leads to several downstream effects:
-
Cranial Vasoconstriction : Activation of 5-HT1B receptors on the smooth muscle of cranial blood vessels is thought to counteract the vasodilation associated with migraine attacks.[1][4]
-
Inhibition of Nociceptive Signaling : Agonist activity at 5-HT1B and 5-HT1D receptors can inhibit nociceptive signaling in the trigeminal sensory neurons.[4]
-
Inhibition of Vasoactive Neuropeptide Release : DHE's action at 5-HT1D receptors on trigeminal nerve terminals inhibits the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP).[2][4]
DHE also exhibits affinity for alpha-adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic effect and side-effect profile.[1][5] The venoconstrictor activity of DHE is mediated by the stimulation of 5-HT receptors, with no significant involvement of alpha-adrenoceptors.[6] In canine models, the external carotid vasoconstrictor responses to DHE are mediated by both 5-HT1B/1D receptors and α2-adrenoceptors.[7]
Signaling Pathway Diagram
Caption: DHE's primary signaling pathways involve agonist activity at 5-HT1B/1D receptors.
Pharmacokinetics
The pharmacokinetic profile of intravenously administered DHE has been characterized in several animal species, including rats and dogs. Following IV administration, DHE is rapidly eliminated from the bloodstream.[8]
Quantitative Pharmacokinetic Data
| Parameter | Rat (Wistar)[9] | Rat (Sprague-Dawley)[10] | Dog (Beagle)[8][11] |
| Dose | 20 µg/kg | 0.343 mg/animal | Not Specified |
| Distribution Half-Life (t½α) | 0.889 h⁻¹ (rate constant) | - | 3.5 min |
| Elimination Half-Life (t½β) | 13.6 h | - | - |
| Volume of Central Compartment (Vc) | 3.075 L/kg | - | - |
| Volume of Distribution (Vdβ) | 30.75 L/kg | - | - |
| Bioavailability (Absolute) | - | 35-40% (compared to IV) | - |
Note: Data from different studies may not be directly comparable due to variations in experimental design, analytical methods, and animal strains.
Experimental Protocols
Pharmacokinetic Study in Rats
This protocol is a composite based on methodologies described in published studies.[9][10]
Objective: To determine the pharmacokinetic profile of DHE following intravenous administration in rats.
Materials:
-
This compound (DHE) solution for injection
-
Wistar or Sprague-Dawley rats (male or female)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Catheters for intravenous administration and blood sampling
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Centrifuge
-
Analytical equipment for DHE quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize rats to laboratory conditions for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Catheterization: Anesthetize the rats. Surgically implant a catheter into the jugular vein for blood sampling and another into the femoral vein for DHE administration. Allow for a recovery period if necessary.
-
DHE Administration: Administer a single intravenous bolus of DHE at the desired dose (e.g., 20 µg/kg).[9]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of DHE using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., half-life, volume of distribution, clearance) using appropriate software.
Experimental Workflow Diagram
Caption: Workflow for a typical intravenous DHE pharmacokinetic study in rodents.
Pharmacodynamic Study in Dogs
This protocol is based on a study investigating the venoconstrictor effects of DHE in conscious beagle dogs.[8][11]
Objective: To evaluate the pharmacodynamic effects (venoconstriction) of DHE following intravenous administration in dogs.
Materials:
-
This compound (DHE) solution for injection
-
Conscious beagle dogs
-
Device for measuring saphenous vein diameter (e.g., ultrasonic transit-time flowmetry or a similar non-invasive method)
-
Blood collection supplies
-
Analytical equipment for DHE quantification
Procedure:
-
Animal Preparation: Acclimatize dogs to the experimental setup and handling to minimize stress.
-
Baseline Measurement: Record the baseline diameter of the saphenous vein.
-
DHE Administration: Administer DHE intravenously.
-
Pharmacodynamic Measurement: Continuously or intermittently measure the diameter of the saphenous vein for a prolonged period.
-
Blood Sampling: Collect blood samples at various time points to correlate plasma DHE concentrations with the pharmacodynamic effect.
-
Data Analysis: Analyze the change in vein diameter over time and correlate it with the plasma concentration of DHE and its metabolites.
Toxicology
Limited information is available specifically on the intravenous toxicology of DHE in animal models from the provided search results. However, a chronic inhalation study in dogs provides some insight into potential systemic toxicities.[12] Systemic effects observed at higher doses included scabbing of the ear tips, excessive salivation, and emesis.[12] No changes were observed in the lungs or heart valves.[12] In one animal study, a high dose of DHE (617 mg/kg) resulted in 50% embryonic mortality in rats, and lower doses were associated with congenital malformations.[13]
Conclusion
The intravenous administration of this compound in animal models provides valuable data for understanding its pharmacokinetic, pharmacodynamic, and toxicological properties. The rapid distribution and elimination, coupled with a prolonged pharmacodynamic effect, suggest a complex interplay between the parent drug, its metabolites, and receptor binding kinetics.[6][8] The protocols and data presented here serve as a foundation for researchers to design further studies to explore the multifaceted nature of this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Effects of S9977 and dihydroergotamine in an animal experimental model for migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergotamine: pharmacokinetics, pharmacodynamics, and mechanism of venoconstrictor action in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canine external carotid vasoconstriction to methysergide, ergotamine and dihydroergotamine: role of 5-HT1B/1D receptors and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics and pharmacokinetics of dihydroergotamine (DHE) in conscious beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of dihydroergosine in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of intranasally-administered dihydroergotamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Toxicological assessment of dihydroergotamine after chronic inhalation in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sublingual Film Formulation of Dihydroergotamine Mesylate for Preclinical Research
Introduction
Dihydroergotamine (DHE) mesylate is an ergot alkaloid used for the acute treatment of migraine and cluster headaches.[1] Its therapeutic efficacy is primarily attributed to its agonist activity at serotonin (5-HT) receptors, particularly 5-HT1B and 5-HT1D subtypes, leading to cranial vasoconstriction and inhibition of pro-inflammatory neuropeptide release.[2][3][4] However, DHE exhibits poor oral bioavailability (<1%) due to extensive first-pass metabolism in the liver.[5][6] Sublingual administration offers a promising alternative by delivering the drug directly into systemic circulation through the highly vascularized sublingual mucosa, thus bypassing the gastrointestinal tract and hepatic metabolism.[7][8]
This document provides detailed protocols for the formulation, characterization, and preclinical evaluation of a research-grade Dihydroergotamine Mesylate sublingual film. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel drug delivery systems for migraine therapy.
Mechanism of Action: DHE Signaling Pathways
Dihydroergotamine exerts its anti-migraine effects through a multi-receptor mechanism. Its primary action involves agonism at 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels, causing vasoconstriction.[1][2] Simultaneously, it acts on 5-HT1D receptors located on trigeminal nerve endings to inhibit the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP), which are key mediators of pain and inflammation in migraine attacks.[1][3] DHE also interacts with alpha-adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic profile.[2]
Quantitative Data Summary
The following table summarizes pharmacokinetic parameters of this compound delivered via different routes, including a sublingual film formulation tested in rabbits. This comparative data is essential for evaluating the performance of novel sublingual formulations.
| Formulation Type | Animal Model | Dose | Tmax (min) | Cmax (pg/mL) | Bioavailability (%) | Reference |
| Sublingual Film | Rabbit | Optimized | 20 | Not Reported | ~23.35 | [5] |
| Nasal Spray (INP104) | Human | 1.45 mg | 30 | 1301 ± 669 | 58.9 | [9] |
| Nasal Spray (Migranal) | Human | 2.0 mg | 46.8 | 299.6 ± 275 | 15.2 | [9] |
| Intravenous (IV) | Human | 0.725 mg | 5 | 14190 ± 4215 | 100 (Reference) | [9] |
| Intramuscular (IM) | Human | 1.0 mg | 15 | 3368 ± 1748 | Not Reported | [10] |
| Microneedle Patch | Hairless Rat | Optimized | 38 ± 23 | Not Reported | ~97 (vs. SC) | [11] |
Experimental Protocols
Formulation of DHE Sublingual Film (Solvent Casting Method)
This protocol is based on the solvent casting technique, a common and effective method for preparing thin films.[7][12] Pullulan and maltodextrin are used as film-forming polymers, with propylene glycol as a plasticizer to ensure flexibility.[5]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and in vitro/in vivo evaluation of this compound loaded maltodextrin-pullulan sublingual films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. wjpr.net [wjpr.net]
- 9. Delivery of this compound to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound-loaded dissolving microneedle patch made of polyvinylpyrrolidone for management of acute migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
Techniques for Assessing Dihydroergotamine Mesylate Bioavailability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroergotamine (DHE) mesylate is a semi-synthetic ergot alkaloid primarily used in the acute treatment of migraine and cluster headaches. Its therapeutic efficacy is critically dependent on its bioavailability, which can vary significantly depending on the route of administration and formulation. Oral administration of DHE results in poor bioavailability (<1%) due to extensive first-pass metabolism.[1] Consequently, alternative delivery routes such as parenteral (intravenous, intramuscular) and intranasal have been developed to improve its systemic exposure.
These application notes provide a comprehensive overview of the techniques used to assess the bioavailability of Dihydroergotamine Mesylate. Detailed protocols for both in vivo and in vitro methods are presented to guide researchers in the accurate evaluation of DHE formulations.
In Vivo Bioavailability Assessment
In vivo bioavailability studies are the gold standard for determining the rate and extent to which an active drug ingredient is absorbed from a drug product and becomes available at the site of action. For Dihydroergotamine, these studies are typically conducted in healthy human volunteers or in relevant animal models.
Human Pharmacokinetic Studies
Human pharmacokinetic (PK) studies are essential for determining the bioavailability of DHE formulations intended for clinical use. These studies involve the administration of a DHE formulation and subsequent collection of biological samples (typically plasma) over a period of time to measure the drug concentration.
Key Pharmacokinetic Parameters:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug observed in the plasma.
-
Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.
-
Absolute Bioavailability (F): The fraction of the administered dose that reaches the systemic circulation, calculated by comparing the AUC after non-intravenous administration to the AUC after intravenous (IV) administration.
-
Relative Bioavailability (Frel): The bioavailability of a test formulation compared to a reference formulation administered by the same or a different non-intravenous route.
Data Presentation: Pharmacokinetic Parameters of this compound Formulations in Humans
| Formulation | Dose | Cmax (pg/mL) | Tmax (hr) | AUC (0-inf) (hr*pg/mL) | Absolute/Relative Bioavailability (%) | Reference(s) |
| Intravenous (IV) | 1.0 mg | 14,190 | - | 7,490 | 100 (Absolute) | [1] |
| Intramuscular (IM) | 1.0 mg | 3,368 | 0.25 | 13,650 | - | [2] |
| Intranasal Spray (Migranal®) | 2.0 mg | 961 | 1.0 | 6,498 | 15.2 (Absolute vs. IV) | [1][2] |
| Intranasal Powder (STS101) | 5.2 mg | 2,175 | 0.5 | 12,030 | - | [2] |
| Intranasal Spray (INP104) | 1.45 mg | 1,301 | 0.5 | 6,275 | 58.9 (Absolute vs. IV) | [1] |
| Oral | 10 mg | - | - | - | <1 | [1] |
| Intranasal Spray (DHEM/RAMEB) | 2 mg | - | - | - | 25 (Relative vs. IM) | [3][4] |
| Intranasal Powder (DHEM/RAMEB) | 2 mg | - | - | - | 19 (Relative vs. IM) | [3][4] |
Experimental Protocol: In Vivo Bioavailability Study of Intranasal Dihydroergotamine in Humans
This protocol outlines a typical single-dose, randomized, crossover study design to compare the bioavailability of a new test intranasal DHE formulation against a reference formulation.
1. Study Design:
- A single-center, randomized, open-label, single-dose, two-period, two-sequence, crossover study is recommended.
- A washout period of at least 7 days should be implemented between the two treatment periods.
2. Study Population:
- Healthy, non-smoking male and female subjects, typically between 18 and 55 years of age.
- Subjects should undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
3. Investigational Products:
- Test Product: New intranasal DHE formulation.
- Reference Product: Approved intranasal DHE formulation (e.g., Migranal®) or an intravenous DHE solution for absolute bioavailability determination.
4. Study Procedure:
- Subjects are admitted to the clinical facility the evening before dosing and remain until all post-dose procedures are completed (typically 24-48 hours).
- After an overnight fast of at least 10 hours, a single dose of the assigned DHE formulation is administered.
- Blood samples (approximately 5 mL) are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at specified time points post-dose (e.g., 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours).
- Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
- Standardized meals are provided to subjects at specified times post-dose.
5. Bioanalytical Method:
- The concentration of DHE in plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
6. Pharmacokinetic and Statistical Analysis:
- Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental methods.
- An analysis of variance (ANOVA) is performed on the log-transformed Cmax and AUC values to assess the bioequivalence between the test and reference products.
Animal Pharmacokinetic Studies
Animal models, such as rabbits and rats, are often used in the early stages of drug development to assess the bioavailability of different DHE formulations before proceeding to human trials.
Experimental Protocol: Intranasal Dihydroergotamine Bioavailability Study in Rabbits
1. Animal Model:
- New Zealand White rabbits are a commonly used model for intranasal drug delivery studies.
- Animals should be acclimatized to the laboratory conditions for at least one week prior to the study.
2. Study Design:
- A crossover design is preferred to minimize inter-animal variability.
- A washout period of at least one week should be allowed between treatments.
3. Dosing and Sample Collection:
- Rabbits are lightly anesthetized.
- A known dose of the DHE formulation is administered into one nostril using a microsyringe or a nasal spray device.
- Blood samples are collected from the marginal ear vein at pre-dose and at various time points post-dose (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes).
- Plasma is separated and stored frozen until analysis.
4. Bioanalytical and Pharmacokinetic Analysis:
- Plasma DHE concentrations are determined using a validated LC-MS/MS method.
- Pharmacokinetic parameters are calculated as described for human studies.
In Vitro Permeability Assessment
In vitro permeability assays are valuable tools for screening the absorption potential of drug candidates and new formulations in a high-throughput manner. These assays use artificial membranes or cell monolayers to model the intestinal or nasal epithelium.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a rapid and cost-effective method for predicting passive permeability.
Experimental Protocol: PAMPA for this compound
1. Materials:
- 96-well filter plates (donor plate) and 96-well acceptor plates.
- Artificial membrane solution (e.g., 2% w/v lecithin in dodecane).
- Phosphate-buffered saline (PBS) at different pH values to mimic physiological conditions (e.g., pH 6.5 for the apical side and pH 7.4 for the basolateral side).
- This compound stock solution in a suitable solvent (e.g., DMSO).
2. Procedure:
- Membrane Coating: Add a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the donor plate and allow the solvent to evaporate.
- Preparation of Solutions:
- Donor Solution: Prepare a solution of DHE in PBS (at the desired pH) from the stock solution. The final DMSO concentration should be low (e.g., <1%) to not affect membrane integrity.
- Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS (pH 7.4).
- Permeability Assay:
- Place the donor plate onto the acceptor plate.
- Add the DHE donor solution to the wells of the donor plate.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
- Sample Analysis: After incubation, determine the concentration of DHE in both the donor and acceptor wells using a validated analytical method (e.g., LC-MS/MS or HPLC-UV).
3. Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([D]acceptor / [D]equilibrium)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the surface area of the membrane, t is the incubation time, [D]acceptor is the drug concentration in the acceptor well, and [D]equilibrium is the equilibrium drug concentration.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium. When cultured on semi-permeable filter supports, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express many of the transport proteins found in the small intestine.
Experimental Protocol: Caco-2 Permeability Assay (Adaptable for Dihydroergotamine)
1. Cell Culture:
- Caco-2 cells are seeded onto permeable filter supports (e.g., Transwell® inserts) and cultured for 21-28 days to allow for differentiation and formation of a confluent monolayer.
- The integrity of the cell monolayer is assessed by measuring the transepithelial electrical resistance (TEER) and by determining the permeability of a paracellular marker (e.g., Lucifer yellow or mannitol).
2. Permeability Assay:
- The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
- The transport buffer is added to both the apical (upper) and basolateral (lower) chambers.
- A solution of DHE in transport buffer is added to the donor chamber (either apical for absorption studies or basolateral for efflux studies).
- Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh transport buffer.
- The concentration of DHE in the collected samples is determined by a validated analytical method.
3. Data Analysis:
- The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.
- The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if DHE is a substrate for active efflux transporters.
Bioanalytical Methods for Dihydroergotamine Quantification
Accurate and sensitive bioanalytical methods are crucial for the reliable determination of DHE concentrations in biological matrices.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the quantification of DHE in plasma due to its high sensitivity, selectivity, and speed.
Protocol: LC-MS/MS for Dihydroergotamine in Human Plasma
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of plasma sample, add an internal standard (e.g., a structurally similar compound not present in the sample).
- Add a basifying agent (e.g., 1 M sodium hydroxide) to raise the pH.
- Add an extraction solvent (e.g., a mixture of ethyl acetate and hexane).
- Vortex the mixture and then centrifuge to separate the layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Flow Rate: Typically in the range of 0.3-0.6 mL/min.
- Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for DHE and the internal standard are monitored for quantification.
4. Method Validation:
- The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.[5]
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-Fluorescence)
HPLC with fluorescence detection is another sensitive method for DHE quantification, though it may be less selective than LC-MS/MS.
Protocol: HPLC-Fluorescence for Dihydroergotamine in Plasma
1. Sample Preparation: Similar to the LC-MS/MS protocol, a liquid-liquid extraction procedure is typically employed.
2. Chromatographic Conditions:
- Column: A C8 or C18 reversed-phase column.
- Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent.
- Fluorescence Detection: Excitation and emission wavelengths are optimized for DHE (e.g., Ex: 280 nm, Em: 350 nm).[6]
3. Method Validation: The method should be fully validated as per regulatory requirements.
Conclusion
The assessment of this compound bioavailability is a multi-faceted process that employs a combination of in vivo and in vitro techniques. Human pharmacokinetic studies remain the definitive method for determining the bioavailability of DHE formulations. However, in vitro permeability assays like PAMPA and Caco-2 provide valuable insights during the early stages of drug development, enabling the rapid screening and optimization of formulations. The selection of the appropriate analytical method, predominantly LC-MS/MS, with rigorous validation is paramount to ensure the generation of high-quality, reliable data. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals involved in the development and evaluation of this compound drug products.
References
- 1. Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 2. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability of intranasal formulations of dihydroergotamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. database.ich.org [database.ich.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Dihydroergotamine Mesylate (DHE) Solubility in Aqueous Solutions
Welcome to the Technical Support Center for improving the aqueous solubility of Dihydroergotamine Mesylate (DHE). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed experimental protocols to address common challenges encountered during the formulation of DHE in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound (DHE)?
A1: this compound is sparingly soluble in water.[1] Its aqueous solubility is reported to be less than 0.1 mg/mL.[2] One source predicts the water solubility to be approximately 0.229 mg/mL.[3]
Q2: How does pH affect the solubility of DHE?
A2: DHE is a weak base with a pKa of approximately 6.75. Therefore, its solubility is highly pH-dependent. The solubility of DHE increases as the pH of the solution decreases (becomes more acidic).[4] Commercial injectable formulations of DHE often have a pH in the range of 3.4 to 4.9, and more stable formulations have been developed with a pH between 5.0 and 6.0.[5][6]
Q3: What are the most common strategies to improve the aqueous solubility of DHE?
A3: The most common and effective strategies for enhancing the aqueous solubility of DHE include:
-
pH Adjustment: Lowering the pH of the aqueous solution significantly increases the solubility of DHE.
-
Co-solvents: Utilizing a blend of water with miscible organic solvents can substantially improve solubility.
-
Complexation: Forming inclusion complexes with cyclodextrins can enhance both solubility and stability.
Q4: Which co-solvents are effective for dissolving DHE?
A4: Several co-solvents have been shown to be effective for dissolving DHE. Commonly used co-solvents include ethanol, glycerin, propylene glycol, and polyethylene glycols (PEG 300, PEG 400).[2][7] Dimethyl sulfoxide (DMSO) also shows high solubility for DHE but is more commonly used for in vitro stock solutions.[8]
Q5: How can cyclodextrins be used to improve DHE solubility?
A5: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin, can encapsulate the lipophilic DHE molecule within their hydrophobic cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which greatly enhances the aqueous solubility of DHE.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| DHE fails to dissolve completely in an aqueous buffer. | 1. The pH of the buffer is too high. 2. The concentration of DHE exceeds its solubility limit at the given pH. | 1. Gradually lower the pH of the solution using a suitable acidic agent (e.g., methanesulfonic acid) while monitoring the dissolution. 2. Increase the volume of the buffer to reduce the DHE concentration. 3. Consider adding a co-solvent or a complexing agent. |
| Precipitation occurs after dissolving DHE and adjusting the solution. | 1. The pH of the solution has shifted to a higher value where DHE is less soluble. 2. The temperature of the solution has decreased, reducing solubility. 3. "Salting out" effect due to high concentrations of other solutes. | 1. Re-adjust the pH to a lower, more acidic range. 2. Gently warm the solution and/or use sonication to redissolve the precipitate. Ensure the final formulation will be stable at its intended storage temperature. 3. Dilute the solution or reduce the concentration of other excipients if possible. |
| The solution becomes cloudy or hazy over time. | 1. Slow precipitation of DHE due to marginal solubility or pH instability. 2. Degradation of DHE. | 1. Optimize the formulation by further lowering the pH or increasing the concentration of the co-solvent or cyclodextrin. 2. Protect the solution from light and store at the recommended temperature to minimize degradation.[7] |
| Difficulty in forming a stable DHE-cyclodextrin complex. | 1. Inefficient complexation method. 2. Incorrect molar ratio of DHE to cyclodextrin. | 1. Try a different preparation method such as kneading, co-precipitation, or freeze-drying. 2. Perform a phase solubility study to determine the optimal molar ratio for complexation. |
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | < 0.1 mg/mL | [2] |
| DMSO | 50 mg/mL | [2] |
| Ethanol | ~1 mg/mL | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | [8] |
| 1:20 solution of DMSO:PBS (pH 7.2) | ~0.05 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous DHE Solution using pH Adjustment
This protocol describes the preparation of a DHE solution in an aqueous buffer by adjusting the pH.
Materials:
-
This compound (DHE) powder
-
Water for Injection (WFI) or a suitable aqueous buffer (e.g., citrate buffer, phosphate buffer)
-
Methanesulfonic acid or Hydrochloric acid (e.g., 0.1 N solution) for pH adjustment
-
pH meter
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of DHE powder.
-
Add the DHE powder to a volumetric flask containing approximately 80% of the final volume of WFI or buffer.
-
Begin stirring the solution. DHE will likely not dissolve completely at this stage.
-
Slowly add the acidic solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding the acid until the DHE powder is fully dissolved. The target pH is typically in the range of 3.4 to 4.9.[5]
-
Once the DHE is dissolved, add WFI or buffer to reach the final desired volume.
-
Verify the final pH and adjust if necessary.
-
Filter the solution through a suitable sterilizing filter (e.g., 0.22 µm PVDF filter) if a sterile solution is required.
Protocol 2: Preparation of a DHE Solution using a Co-solvent System
This protocol details the preparation of a DHE solution using a co-solvent system of ethanol and glycerin in water, similar to some commercial formulations.[7]
Materials:
-
This compound (DHE) powder
-
Ethanol (96%)
-
Glycerin
-
Water for Injection (WFI)
-
Volumetric flasks
-
Stir plate and stir bar
Procedure:
-
Prepare the co-solvent mixture. For a formulation containing 6.1% v/v ethanol and 15% w/v glycerin, calculate the required volumes and weights for your final desired volume.
-
In a volumetric flask, add the calculated amount of ethanol and glycerin.
-
Add approximately 50% of the final volume of WFI to the co-solvent mixture and stir until homogeneous.
-
Weigh the desired amount of DHE powder and add it to the co-solvent/water mixture.
-
Stir the solution until the DHE is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Add WFI to bring the solution to the final volume.
-
If required, adjust the pH using methanesulfonic acid or sodium hydroxide.[5]
-
Filter the final solution as needed.
Protocol 3: Preparation of a DHE-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex by Kneading Method
This protocol describes the preparation of a solid DHE-HP-β-CD inclusion complex to enhance the aqueous solubility of DHE.
Materials:
-
This compound (DHE) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Ethanol/water solution (e.g., 50:50 v/v)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of DHE to HP-β-CD. A 1:1 molar ratio is a common starting point.
-
Accurately weigh the calculated amounts of DHE and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of the ethanol/water solution to form a paste.
-
Gradually add the DHE powder to the paste while continuously triturating (kneading) with the pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation. The paste should remain consistent; add small amounts of the solvent mixture if it becomes too dry.
-
Spread the resulting paste in a thin layer on a tray and dry it under vacuum at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
The dried complex can then be pulverized into a fine powder and stored in a desiccator.
-
The resulting powder can be dissolved in an aqueous medium to achieve a higher DHE concentration than what is possible with the drug alone.
Protocol 4: Quantification of DHE using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general HPLC method for the quantification of DHE in solution. Method parameters may need to be optimized for specific formulations.
Instrumentation and Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid solution) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase composition is a 70:30 mixture of a buffer containing 1.5% formic acid and acetonitrile.[1]
-
DHE reference standard
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Standard Preparation: Prepare a stock solution of DHE reference standard in a suitable solvent (e.g., methanol). From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.
-
Sample Preparation: Dilute the experimental DHE solution with the mobile phase to a concentration that falls within the range of the calibration standards.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: e.g., 70:30 (v/v) 1.5% Formic Acid in water : Acetonitrile[1]
-
Flow Rate: e.g., 1.2 mL/min[1]
-
Injection Volume: e.g., 20 µL
-
Detection: UV absorbance at 280 nm or fluorescence detection with excitation at 280 nm and emission at 350 nm.[1]
-
Column Temperature: e.g., 25 °C[1]
-
-
Analysis: Inject the calibration standards and the sample solutions into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the DHE peak versus the concentration of the standards. Determine the concentration of DHE in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: Workflow for preparing and analyzing DHE solutions.
Caption: Strategies to overcome the poor aqueous solubility of DHE.
References
- 1. revroum.lew.ro [revroum.lew.ro]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. csmres.co.uk [csmres.co.uk]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. US20210085657A1 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Dihydroergotamine Mesylate Stability and Degradation: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation pathways of Dihydroergotamine Mesylate (DHE). It is designed to assist researchers, scientists, and drug development professionals in troubleshooting experimental challenges and understanding the critical factors influencing DHE stability.
Frequently Asked Questions (FAQs)
1. What are the primary factors that affect the stability of this compound?
This compound is susceptible to degradation under several conditions. The primary factors that can compromise its stability include:
-
pH: DHE is sensitive to pH variations. Acidic and basic conditions can lead to hydrolysis and the formation of degradation products. Studies suggest that DHE formulations are most stable at a pH between 5.0 and 6.0.[1]
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect DHE solutions and solid materials from light to prevent the formation of photolytic degradants.[2][3]
-
Temperature: Elevated temperatures can accelerate the rate of thermal degradation, leading to the formation of various degradation products.[2][3]
-
Oxidation: DHE is susceptible to oxidative degradation, which can be initiated by exposure to oxygen, peroxides, or metal ions.[2][3]
2. What are the major known degradation products of this compound?
Forced degradation studies have identified several degradation products. Two of the most significant, identified as Impurity-1 and Impurity-5 in a key study, are formed under specific stress conditions:[2][3][4][5]
-
Impurity-1 (m/z 271.0): This degradant is primarily formed under basic conditions. Its formation involves the cleavage of the N-H bond in the lysergic acid amide moiety.[2][3]
-
Impurity-5 (m/z 588.2): This impurity is a product of acidic, photolytic, thermal, and oxidative stress.[2][3] It has a mass 4 amu greater than the parent DHE molecule.[2][3]
Other potential impurities, often arising from the fermentation process or as degradants, include Ergotamine, Dihydroergostine, 8-Hydroxy dihydroergotamine, 2-epi-dihydroergotamine, and dihydroergocristine.[2]
3. What is the optimal pH for maintaining the stability of this compound in solution?
To minimize degradation, particularly epimerization, it is recommended to maintain the pH of this compound solutions between 5.0 and 6.0 . The rate of epimerization is significantly higher at a pH below 4.0.[1]
4. How should this compound be stored to ensure its stability?
To maintain the integrity of this compound, the following storage conditions are recommended:
-
Protection from Light: Store in light-resistant containers.[6][7]
-
Controlled Temperature: Store at room temperature and protect from heat. Do not freeze.[6][7]
-
Inert Atmosphere: For long-term storage of solutions, purging with an inert gas can help prevent oxidative degradation.
Troubleshooting Guides
Issue: Unexpected Peaks Observed During HPLC Analysis
Possible Cause: Degradation of this compound due to improper sample handling or storage.
Troubleshooting Steps:
-
Review Sample Preparation:
-
Ensure the pH of all solutions is within the optimal range of 5.0-6.0.[1]
-
Use freshly prepared solutions whenever possible.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
-
Check Storage Conditions:
-
Perform Forced Degradation:
-
To confirm if the unexpected peaks are degradation products, perform a forced degradation study on a known DHE standard under acidic, basic, oxidative, thermal, and photolytic conditions. Compare the retention times of the resulting peaks with the unexpected peaks in your sample chromatogram.
-
Issue: Loss of Potency in this compound Formulation
Possible Cause: Chemical degradation of the active pharmaceutical ingredient (API).
Troubleshooting Steps:
-
Analyze for Degradation Products:
-
Utilize a validated stability-indicating HPLC method to quantify the amount of DHE and its known degradation products. An increase in the concentration of degradation products will correspond to a decrease in the potency of the API.
-
-
Investigate the Degradation Pathway:
-
Identify the specific degradation products formed. This will provide clues about the degradation pathway (e.g., hydrolysis, oxidation).
-
If Impurity-1 is detected, it suggests degradation under basic conditions.
-
If Impurity-5 is detected, it could be due to acidic, photolytic, thermal, or oxidative stress.[2][3]
-
-
Optimize Formulation and Storage:
-
If hydrolysis is the issue, adjust the pH of the formulation to be within the 5.0-6.0 range.[1]
-
If oxidation is suspected, consider adding an antioxidant to the formulation and/or packaging under an inert atmosphere.
-
For light-sensitive formulations, use light-protective packaging.
-
Quantitative Data Summary
The following tables summarize the quantitative data from forced degradation studies on this compound injection.
Table 1: Compilation of Major Degradant Impurities in DHE Injection under Different Stress Conditions. [2][4]
| Stress Condition | % w/w Impurity-1 (RRT ~0.08) | % w/w Impurity-5 (RRT ~0.80) |
| Acid Stress (1N HCl, Reflux 5h) | 40.0 | - |
| Base Stress | Major Degradant | - |
| Oxidative Stress | - | Major Degradant |
| Photo Stress (1.2 million lux hours) | - | 20.0 |
| Thermal Stress (60°C, 7 Days) | 0.39 | 7.46 |
Table 2: Compilation of Major Degradant Impurities in Two Different Formulations of DHE Injection under Accelerated Stability Conditions (6 Months). [2]
| Formulation | Storage Condition | % w/w Impurity RRT ~0.08 | % w/w Impurity RRT ~0.80 |
| Formulation-1 | 25°C/60%RH | 1.42 | 7.85 |
| 40°C/75%RH | 1.09 | 6.32 | |
| Formulation-2 | 25°C/60%RH | 1.23 | 6.88 |
| 40°C/75%RH | 0.87 | 6.12 |
Experimental Protocols
1. Forced Degradation Studies
-
Objective: To generate degradation products and assess the stability of this compound under various stress conditions.
-
Methodology:
-
Acid Hydrolysis: Reflux the DHE sample with 1N HCl for approximately 5 hours.[2]
-
Base Hydrolysis: Treat the DHE sample with a suitable base to induce degradation.
-
Oxidative Degradation: Expose the DHE sample to an oxidizing agent such as hydrogen peroxide.
-
Photolytic Degradation: Subject the DHE sample to 1.2 million lux hours and 200 W hour/square meter of light for about 5 days.[2]
-
Thermal Degradation: Heat the DHE sample at 60°C for 7 days.[4]
-
2. Stability-Indicating UPLC Method
-
Objective: To separate and quantify this compound from its degradation products.
-
Methodology:
-
Column: An ion-pair UPLC column is typically used.
-
Mobile Phase: A gradient elution with a suitable buffer system is employed.
-
Detection: UV detection at an appropriate wavelength.
-
Quantification: The method should be validated to accurately quantify DHE and its related substances.
-
3. LC-MS/MS Method for Impurity Identification
-
Objective: To identify the mass and structure of unknown degradation products.
-
Methodology:
-
Chromatography: A mass-compatible HPLC method is used for separation. A typical mobile phase consists of a mixture of water, 25% ammonia, and formic acid.[2][3][4][5]
-
Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) is used for mass detection and fragmentation analysis.[2][3][4][5]
-
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: A typical experimental workflow for studying DHE degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Isolation and characterization of major degradants in dihydroergotamine injection | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
- 7. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
Technical Support Center: Optimizing Dihydroergotamine Mesylate (DHE) Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimal delivery of Dihydroergotamine Mesylate (DHE) in animal models.
Frequently Asked Questions (FAQs)
Formulation and Stability
Q1: How should I prepare this compound (DHE) for injection in animal studies? A1: this compound for injection is typically available as a 1 mg/mL solution. This formulation often includes alcohol (e.g., 6.1% by volume) and glycerin (e.g., 15% by weight) in water for injection, with a pH adjusted to a range of 3.4-4.9. For many applications, this stock solution can be administered without further dilution. If dilution is required, 0.9% NaCl is a possible diluent; however, due to limited stability information, dilutions should be prepared immediately before use. It is crucial to protect the DHE solution from light and heat and to discard it if any discoloration is observed.
Q2: What are the stability considerations for DHE solutions in an experimental setting? A2: DHE solutions, particularly when diluted, have limited stability. It is best practice to prepare any necessary dilutions immediately prior to administration to ensure accurate dosing and avoid degradation. The commercially available injection solution should be stored at room temperature, protected from both light and heat, and should never be frozen. Any solution that appears discolored should be considered compromised and discarded. For studies involving long-term or repeated dosing from a single preparation, it is highly recommended to perform in-house stability tests that mimic your specific storage and handling conditions.
Dosing and Administration
Q3: What are the typical dose ranges for DHE in rodent models? A3: DHE dosage can vary widely based on the research objectives, the animal model, and the administration route. For instance, a study in rats used a dose of 0.343 mg/animal for both intravenous and intranasal routes to assess pharmacokinetics. In a behavioral study, rats were pre-treated orally with daily doses of 30 µg/kg or 100 µg/kg body weight over a six-week period. It is imperative for researchers to conduct preliminary dose-ranging studies to identify the optimal dose for their specific experimental design and desired outcomes.
Q4: Is oral administration a viable route for DHE in animal models? A4: While technically possible, oral administration is generally not suitable for studies that require predictable and high levels of systemic DHE exposure. DHE is subject to extensive first-pass metabolism in the liver, resulting in very low oral bioavailability, estimated to be around 1%.
Pharmacokinetics
Q5: What are the key pharmacokinetic differences between intravenous and intranasal DHE administration in rats? A5: Intravenous (IV) administration provides 100% bioavailability by definition. Studies in rats have shown that traditional intranasal (IN) administration leads to rapid absorption, but with an absolute bioavailability of only 35-40%. A major contributing factor to this lower bioavailability is that approximately half of the intranasally administered dose can be swallowed and subsequently subjected to first-pass metabolism. Advanced intranasal delivery systems designed to target the upper nasal cavity have been shown to significantly enhance bioavailability.
Q6: How does the pharmacokinetic profile of DHE vary across different animal species? A6: The pharmacokinetics of DHE are known to differ between species. For example, research in beagle dogs has demonstrated a prolonged venoconstrictor effect that lasts much longer than would be predicted by the plasma half-life of the parent DHE molecule alone. This suggests that active metabolites and a slow dissociation from its receptors contribute significantly to its overall pharmacodynamic profile in this species. Therefore, consulting species-specific pharmacokinetic data is essential when designing studies.
Troubleshooting Guide
Unexpected Animal Behavior
Q1: I'm observing hyperactivity in my animals after DHE administration. Is this a known side effect? A1: Yes, increased motor activity has been documented in Wistar rats following oral administration of DHE. This behavioral change is believed to result from DHE's interaction with and modulation of noradrenergic, serotonergic, and dopaminergic neurotransmitter systems. If this hyperactivity could confound the results of your behavioral experiments, you may need to consider adjusting the DHE dose, the timing of your behavioral assessments, or the experimental design itself.
Inconsistent or Unexpected Results
Q2: My pharmacokinetic data from intranasal DHE administration shows high variability. What could be the cause? A2: High variability is a common challenge with traditional intranasal drug delivery in animal models. This can stem from inconsistent deposition of the drug within the nasal passages, leading to a significant and variable amount being swallowed and undergoing first-pass metabolism. Additionally, the administration volume may exceed the capacity of the animal's nostril, causing the solution to leak out. To improve the consistency of your results, consider utilizing specialized intranasal delivery devices designed for rodents that allow for more precise targeting of the highly vascularized and permeable upper nasal regions. In terminal studies, a surgical procedure to ligate the esophagus can be employed to prevent swallowing of the administered dose.
Q3: My DHE solution has a cloudy or yellowish appearance. Is it still usable? A3: No. DHE solutions should be clear and colorless. Any cloudiness or discoloration is an indication of potential drug precipitation or chemical degradation. Using such a solution would lead to inaccurate dosing and could introduce confounding toxicological effects. Any solution that shows visual signs of instability should be safely discarded.
Administration-Related Issues
Q4: I'm observing local irritation at the subcutaneous injection site in my rats. What can I do to minimize this? A4: Local irritation can be a side effect of subcutaneous DHE administration. To mitigate this, strictly adhere to aseptic injection techniques. If your protocol requires multiple injections, be sure to rotate the injection sites. The volume of the injection should also be appropriate for the size of the animal to prevent tissue damage from distension. If irritation continues to be a problem, you could consider diluting the DHE solution with sterile saline (if your experimental timeline allows for this, given the potential for reduced stability) or exploring alternative administration routes such as intravenous or intraperitoneal injection, while being mindful of the unique challenges associated with each of these routes.
Q5: My animals are showing signs of respiratory distress following intranasal administration. What should I do? A5: Respiratory distress is a serious adverse event, and the procedure should be halted immediately for any animal exhibiting these signs. This can occur if the administered liquid is aspirated into the lungs. To prevent this, ensure that the volume of the solution is appropriate for the animal's size and that it is administered slowly and carefully. The depth of anesthesia is also a critical factor; an animal that is too deeply anesthetized may have diminished protective airway reflexes, increasing the risk of aspiration.
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound (DHE) via Different Administration Routes in Rats
| Parameter | Intravenous (IV) | Intranasal (IN) Solution | Intranasal (IN) Chitosan Nanoparticles |
| Dose | 0.343 mg/animal | 0.5 mg/kg | 0.5 mg/kg |
| Absolute Bioavailability (%) | 100 | 35 - 40% | 82.5 ± 12.3% |
| Key Findings | Serves as the benchmark for 100% bioavailability. | Rapid absorption is observed, but a significant portion of the dose is lost due to being swallowed. | Encapsulating DHE in chitosan nanoparticles leads to a significant increase in bioavailability compared to a standard solution. |
Note: The data presented is compiled from different studies, and as such, experimental conditions may not be directly comparable.
Experimental Protocols
Intravenous (IV) Administration of DHE in Mice
Materials:
-
This compound (DHE) solution (1 mg/mL)
-
Sterile 0.9% saline for dilution (if required)
-
Insulin syringes (e.g., 29-31 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation: Secure the mouse in a suitable restrainer. To facilitate the visualization of the tail veins, warm the tail using a heat lamp or by immersing it in warm water for a brief period.
-
Dose Preparation: Carefully draw the calculated dose of the DHE solution into an insulin syringe, ensuring the removal of all air bubbles.
-
Injection: Identify one of the lateral tail veins. Cleanse the area with a 70% ethanol swab. With the bevel of the needle facing upwards, insert the needle into the vein at a shallow angle. A small flash of blood into the needle hub is an indicator of correct placement.
-
Administration: Inject the DHE solution slowly and steadily. If you notice any swelling or the formation of a bleb at the injection site, the needle is likely outside the vein. In this event, withdraw the needle and attempt the injection again at a more proximal location on the tail using a fresh needle.
-
Post-injection Care: Following a successful injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding. Return the mouse to its home cage and monitor for any adverse reactions.
Subcutaneous (SC) Administration of DHE in Rats
Materials:
-
This compound (DHE) solution (1 mg/mL)
-
Sterile 0.9% saline for dilution (if required)
-
1 mL syringes with appropriate gauge needles (e.g., 25-27 gauge)
Procedure:
-
Animal Restraint: Restrain the rat gently but securely. A common and effective method is to hold the rat by the scruff of the neck while supporting its body.
-
Dose Preparation: Prepare the syringe with the correct volume of the DHE solution.
-
Injection Site: The loose skin over the rat's back, particularly between the shoulder blades, is a standard site for subcutaneous injections.
-
Administration: Lift a fold of the skin to form a "tent." Insert the needle into the base of this tented skin, keeping the needle parallel to the body. Gently pull back on the plunger (aspirate) to check for blood; if none appears, you are not in a blood vessel and can proceed to inject the solution.
-
Post-injection Care: After injecting the solution, withdraw the needle and gently massage the area to help disperse the liquid. Return the rat to its cage and observe for any signs of discomfort or local irritation at the injection site.
Intranasal (IN) Administration of DHE in Rats
Materials:
-
This compound (DHE) solution
-
Micropipette with fine, flexible tips
-
Anesthetic agent (e.g., isoflurane)
Procedure:
-
Anesthesia: Anesthetize the rat using a method approved by your institution's animal care and use committee. The animal should be at a surgical plane of anesthesia to prevent movement and distress, but not so deeply anesthetized that its breathing is significantly suppressed.
-
Positioning: Place the anesthetized rat on its back (supine position). A slight head-down tilt can help to prevent the administered solution from draining into the pharynx.
-
Dose Preparation: Load the desired volume of the DHE solution into the micropipette. To avoid runoff and the risk of aspiration, the volume should be kept small, typically in the range of 10-20 µL per nostril.
-
Administration: Gently insert the flexible tip of the micropipette just inside one of the nostrils. Administer the solution slowly as a single droplet. Allow the animal to take a few breaths before administering the solution to the other nostril, if your protocol requires it.
-
Post-administration Care: Keep the animal in a supine position for a few minutes following administration to facilitate absorption. Monitor the animal closely throughout its recovery from anesthesia.
Mandatory Visualization
Caption: Dihydroergotamine (DHE) signaling pathway.
Dihydroergotamine Mesylate (DHE) Experimental Technical Support Center
Welcome to the Dihydroergotamine Mesylate (DHE) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during DHE experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to support your research.
Troubleshooting Guide
This section addresses specific issues that may arise during DHE experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why am I observing low or inconsistent bioavailability in my oral administration animal studies?
A: Dihydroergotamine (DHE) has extremely poor oral bioavailability, typically less than 1%.[1][2] This is due to extensive first-pass metabolism in the liver and erratic absorption through the gastrointestinal mucosa.[1][3] For preclinical studies requiring systemic exposure, alternative routes of administration are necessary.
-
Recommended Solution: Utilize parenteral (intravenous, intramuscular, subcutaneous) or intranasal administration routes.[1] Intravenous (IV), intramuscular (IM), and subcutaneous (SC) routes provide 100% bioavailability, while the intranasal route offers approximately 40% bioavailability.[1]
-
Experimental Tip: When switching to a parenteral route, be aware of potential adverse effects. For instance, high peak plasma concentrations following IV administration can induce nausea and vomiting.[4][5] Consider pretreatment with an antiemetic in your study design.[5]
Q2: My DHE stock solution is showing signs of degradation. What are the common causes and how can I prevent this?
A: DHE is susceptible to degradation under various conditions, including exposure to acid, base, heat, light, and oxidation.[6][7] The stability of DHE in solution is also pH-dependent; epimerization rates are higher at a pH below 4.0.[8]
-
Causes of Degradation:
-
Acid/Base Hydrolysis: Exposure to acidic or basic conditions can lead to the formation of specific degradants.[6]
-
Oxidation: DHE can be oxidized, leading to impurity formation.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[6]
-
Thermal Stress: Elevated temperatures can accelerate the degradation process.[6]
-
-
Prevention Strategies:
-
pH Control: Maintain the pH of aqueous solutions between 5.0 and 6.0 for improved stability.[8]
-
Storage: Store DHE powder and stock solutions in a cool, dark place. Protect from light by using amber vials or wrapping containers in aluminum foil.
-
Solvent Choice: Prepare stock solutions in appropriate solvents like DMSO for short-term storage, but always verify compatibility with your specific experimental system.[9] For aqueous solutions, use freshly prepared buffers.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidation.
-
Q3: I'm having trouble with my HPLC analysis of DHE, specifically with peak tailing and variable retention times. What should I check?
A: Peak tailing and retention time variability in HPLC analysis of DHE can stem from several factors related to the column, mobile phase, or the instrument itself.
-
Troubleshooting Peak Tailing:
-
Secondary Interactions: DHE, an amine-containing compound, can interact with active silanol groups on the silica-based column packing, causing tailing. Use a high-purity, end-capped column or add a competing base (e.g., triethylamine) to the mobile phase in small concentrations.
-
Column Overload: Injecting too much sample can lead to peak asymmetry. Try diluting your sample.
-
Column Bed Deterioration: A void at the head of the column can cause peak distortion. Using a guard column can help extend the life of your analytical column.[10]
-
-
Troubleshooting Variable Retention Times:
-
Mobile Phase Composition: Inconsistent mobile phase preparation is a common cause. Ensure accurate mixing and degassing. For gradient elution, ensure the pump is functioning correctly.[10] In normal phase chromatography, retention times are very sensitive to the water content of the mobile phase.[10]
-
Temperature Fluctuations: Column temperature affects retention. Use a column oven to maintain a stable temperature.
-
pH Instability: If using a buffered mobile phase, ensure its pH is stable and appropriate for the analyte and column chemistry.
-
Below is a troubleshooting workflow for HPLC issues.
graph HPLC_Troubleshooting { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
start [label="HPLC Issue Observed\n(e.g., Variable Retention Time)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_mp [label="Check Mobile Phase", fillcolor="#FBBC05"]; check_temp [label="Check Temperature", fillcolor="#FBBC05"]; check_column [label="Check Column Integrity", fillcolor="#FBBC05"]; check_system [label="Check HPLC System", fillcolor="#FBBC05"];
mp_prep [label="Inconsistent Preparation?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_degas [label="Properly Degassed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
temp_control [label="Column Oven Used?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
column_equil [label="Sufficient Equilibration?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; column_void [label="Void or Contamination?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
pump_flow [label="Flow Rate Stable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol_remix [label="Action: Remake Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degas [label="Action: Degas Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_temp [label="Action: Use Column Oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_equil [label="Action: Increase Equilibration Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_column [label="Action: Use Guard Column / Replace Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_pump [label="Action: Service Pump", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> {check_mp, check_temp, check_column, check_system} [style=bold];
check_mp -> mp_prep; mp_prep -> sol_remix [label="Yes"]; mp_prep -> mp_degas [label="No"];
mp_degas -> sol_degas [label="No"]; mp_degas -> check_temp [label="Yes"];
check_temp -> temp_control; temp_control -> sol_temp [label="No"]; temp_control -> check_column [label="Yes"];
check_column -> column_equil; column_equil -> sol_equil [label="No"]; column_equil -> column_void [label="Yes"];
column_void -> sol_column [label="Yes"]; column_void -> check_system [label="No"];
check_system -> pump_flow; pump_flow -> sol_pump [label="No"]; }
Figure 1: Troubleshooting workflow for variable HPLC retention times.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dihydroergotamine (DHE)?
A: DHE's therapeutic effect, particularly in migraine treatment, is attributed to its agonist activity at serotonin 5-HT1B and 5-HT1D receptors.[11][12][13][14] Its action is twofold:
-
Vasoconstriction: Activation of 5-HT1B receptors on intracranial blood vessels leads to the constriction of dilated arteries, which is a key feature of a migraine attack.[11][14]
-
Inhibition of Neuropeptide Release: Activation of 5-HT1D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP).[11][14]
DHE also interacts with alpha-adrenergic and dopaminergic receptors, which may contribute to its overall therapeutic profile and some of its side effects.[12][14]
The diagram below illustrates the primary signaling pathways.
Figure 2: DHE's multi-receptor mechanism of action.
Q2: Which DHE formulation is best for my experiment?
A: The choice of formulation depends on your experimental goals, particularly the desired route of administration and pharmacokinetic profile.
| Formulation Type | Route of Administration | Bioavailability | Key Characteristics & Considerations |
| Solution | IV, IM, SC | 100% | Provides rapid and complete systemic exposure.[1] IV route has a high Cmax, which can cause nausea.[4][5] Ideal for acute effect studies and pharmacokinetic comparisons. |
| Nasal Spray | Intranasal | ~32-40% | Non-invasive alternative to injection.[1] Bioavailability can be variable.[3] May be suitable for behavioral studies where repeated injections are undesirable. |
| Oral | Oral | < 1% | Not recommended for studies requiring systemic drug exposure due to poor bioavailability. |
Q3: What are the main impurities and degradation products I should be aware of?
A: DHE can degrade into several related substances. Forced degradation studies have identified impurities formed under stress conditions like acid, base, oxidation, heat, and light.[6] Common by-products from fermentation include Ergotamine and Dihydroergostine.[7] When performing stability studies or purity analysis, it is crucial to use a validated, stability-indicating analytical method (like HPLC) capable of separating DHE from its potential degradants.[15][16]
Experimental Protocols
This section provides detailed methodologies for key experiments involving DHE.
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the degradation products of DHE under various stress conditions, which is essential for developing a stability-indicating analytical method.
Materials:
-
This compound (DHE)
-
Hydrochloric acid (HCl), 0.1 N
-
Sodium hydroxide (NaOH), 0.1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (Milli-Q or equivalent)
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath, Photostability chamber
Methodology:
-
Prepare DHE Stock Solution: Accurately weigh and dissolve DHE in an appropriate solvent (e.g., water with a small amount of organic co-solvent like acetonitrile if needed) to a known concentration (e.g., 1 mg/mL).
-
Acid Degradation: Mix equal volumes of DHE stock solution and 0.1 N HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to the target concentration for analysis.
-
Base Degradation: Mix equal volumes of DHE stock solution and 0.1 N NaOH. Keep at room temperature for 1 hour. Neutralize with 0.1 N HCl and dilute for analysis.[7]
-
Oxidative Degradation: Mix equal volumes of DHE stock solution and 3% H₂O₂. Keep at room temperature for 2 hours. Dilute for analysis.
-
Thermal Degradation: Store the DHE stock solution in a water bath at 80°C for 24 hours. Cool and dilute for analysis.
-
Photodegradation: Expose the DHE stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[6] A control sample should be wrapped in foil to exclude light.
-
Analysis: Analyze all stressed samples and an unstressed control sample by a suitable HPLC method (see Protocol 2). Compare the chromatograms to identify and quantify the degradation products formed under each condition.
The workflow for this protocol is visualized below.
Figure 3: Experimental workflow for a DHE forced degradation study.
Protocol 2: HPLC-UV Analysis of this compound
Objective: To quantify DHE and its related impurities in a sample. This method is based on typical reversed-phase HPLC protocols for ergot alkaloids.
Materials & Equipment:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/PDA detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Formic acid, analytical grade.
-
High-purity water.
-
Sample filters (0.45 µm).
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, linear gradient to 70% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B as described in the table. Degas both solutions for 15 minutes using sonication or vacuum filtration.
-
Standard Preparation: Prepare a stock solution of DHE standard in mobile phase. Create a series of calibration standards by serial dilution (e.g., 1-100 µg/mL).
-
Sample Preparation: Dilute the experimental sample with mobile phase to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject a mid-range standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
Analysis: Inject the blank (mobile phase), calibration standards, and samples.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the DHE standards. Determine the concentration of DHE in the samples using the linear regression equation from the calibration curve.
Protocol 3: Subcutaneous (SC) Administration of DHE in a Rodent Model
Objective: To administer a precise dose of DHE to a rodent (rat or mouse) for pharmacokinetic or pharmacodynamic studies.
Materials:
-
DHE solution formulated in a sterile, biocompatible vehicle (e.g., sterile saline).
-
Sterile insulin syringes with 28-30 gauge needles.
-
Animal scale.
-
Appropriate animal handling and restraint equipment.
-
70% ethanol for disinfection.
Methodology:
-
Dose Calculation: Weigh the animal accurately. Calculate the required injection volume based on the animal's weight and the desired dose (e.g., in mg/kg). A typical injectable dose is 0.5 to 1 mg.[1]
-
Animal Restraint: Gently but firmly restrain the animal. For a subcutaneous injection, the loose skin over the back (scruff) is the preferred site.
-
Injection Site Preparation: If necessary, wipe the injection site with 70% ethanol.
-
Administration:
-
Grasp the loose skin over the animal's back to form a "tent."
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate slightly to ensure the needle is not in a blood vessel.
-
Slowly inject the calculated volume of the DHE solution.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse reactions (e.g., signs of distress, lethargy). Continue to monitor according to the specific endpoints of your study (e.g., behavioral changes, blood sampling).[17]
References
- 1. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Delivery of this compound to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroergotamine (DHE) – Then and Now: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. US20210085657A1 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. go.drugbank.com [go.drugbank.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. Dihydroergotamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. researchgate.net [researchgate.net]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. akjournals.com [akjournals.com]
- 17. Dihydroergotamine affects spatial behavior and neurotransmission in the central nervous system of Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating off-target effects of Dihydroergotamine Mesylate in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the off-target effects of Dihydroergotamine Mesylate (DHE) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (DHE)?
A1: this compound is a semi-synthetic ergot alkaloid.[1] Its primary therapeutic effect, particularly in the context of migraine, is attributed to its agonist activity at serotonin (5-HT) receptors, specifically the 5-HT1B and 5-HT1D subtypes.[2][3] Activation of these receptors leads to the constriction of intracranial blood vessels, which is a key mechanism in alleviating migraine headaches.[1]
Q2: What are the known off-target effects of DHE in a research setting?
A2: DHE has a broad receptor binding profile and interacts with several other receptor families beyond its primary 5-HT1B/1D targets. These interactions are the primary source of its off-target effects. The most significant off-target interactions include:
-
Adrenergic Receptors: DHE acts as a partial agonist at α-adrenergic receptors.[4] This can lead to vasoconstriction in peripheral blood vessels.
-
Dopaminergic Receptors: DHE is a partial agonist at D2 dopaminergic receptors.[4] This interaction is associated with side effects such as nausea.[5]
-
Other Serotonin Receptors: DHE also interacts with other 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C, where it can act as an agonist or antagonist.[6]
These off-target interactions can lead to a variety of unintended effects in cellular and animal models, complicating the interpretation of experimental results.
Q3: At what concentrations are off-target effects of DHE typically observed?
A3: The concentration at which off-target effects become significant depends on the specific receptor and the experimental system. However, based on its receptor binding profile, off-target effects can be expected to appear at concentrations in the nanomolar to low micromolar range. For instance, DHE exhibits strong binding to D2 and α2B-adrenergic receptors with IC50 values of 0.47 nM and 2.8 nM, respectively.[7] Therefore, it is crucial to perform careful dose-response studies to identify a therapeutic window where the on-target effects are maximized and off-target effects are minimized.
Q4: How can I minimize the off-target effects of DHE in my experiments?
A4: Several strategies can be employed to mitigate the off-target effects of DHE:
-
Use the Lowest Effective Concentration: Conduct thorough dose-response experiments to determine the minimal concentration of DHE required to achieve the desired on-target effect.
-
Utilize Selective Antagonists: Co-administer DHE with selective antagonists for its major off-target receptors (e.g., a selective D2 antagonist or α-adrenergic antagonist) to block unintended signaling pathways.
-
Employ Control Cell Lines: Use cell lines that lack the expression of the off-target receptor of concern but express the target receptor to confirm that the observed effect is mediated by the intended target.
-
Confirm with Multiple Readouts: Use multiple, independent assays to measure the desired on-target effect. This can help to distinguish on-target from off-target phenomena.
Data Presentation
Table 1: this compound (DHE) Receptor Binding Affinities (IC50)
| Receptor Subtype | Species | IC50 (nM) | Reference |
| 5-HT1B | Human | 0.58 | [7] |
| 5-HT1D | Human | - | - |
| 5-HT1F | Human | 149 | [5] |
| 5-HT2A | Human | - | - |
| 5-HT2B | Human | - | - |
| 5-HT2C | Human | - | - |
| 5-HT3 | Human | >300 | [7] |
| 5-HT4E | Human | 230 | [7] |
| α2B-adrenergic | Human | 2.8 | [7] |
| Dopamine D2 | Human | 0.47 | [7] |
| Dopamine D5 | Human | 370 | [7] |
Table 2: this compound (DHE) Functional Activity (EC50)
| Receptor Subtype | Species | Functional Activity | EC50 (µM) | Reference |
| CXCR7 | Human | Agonist | 6 | [5] |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Cytotoxicity in Culture
-
Possible Cause 1: Off-target receptor activation. Activation of certain off-target receptors by DHE could trigger apoptotic or necrotic pathways in your specific cell line.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Viability Assay: Use a standard cell viability assay (e.g., MTT or LDH assay) to determine the concentration and exposure time at which DHE becomes cytotoxic to your cells.
-
Co-administer with Antagonists: If you suspect a specific off-target receptor is responsible (e.g., a dopamine or adrenergic receptor), co-incubate the cells with DHE and a selective antagonist for that receptor to see if cytotoxicity is reduced.
-
Analyze for Markers of Apoptosis and Necrosis: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to determine the mechanism of cell death.
-
-
-
Possible Cause 2: High concentration of DHE. The concentration of DHE being used may be too high, leading to generalized cellular stress and death.
-
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Based on your viability assay results, lower the concentration of DHE to a range that is effective for your on-target endpoint but minimally toxic.
-
-
Issue 2: Inconsistent or Non-reproducible Experimental Results
-
Possible Cause 1: Variable expression of on- and off-target receptors. The expression levels of DHE's target and off-target receptors may vary with cell passage number, confluency, or culture conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Use cells within a narrow passage number range and seed them at a consistent density for all experiments.
-
Characterize Receptor Expression: If possible, quantify the expression levels of the key on- and off-target receptors in your cell line (e.g., via qPCR or Western blot) to ensure consistency.
-
-
-
Possible Cause 2: Interference from off-target signaling pathways. The desired on-target effect may be masked or confounded by the simultaneous activation of off-target pathways.
-
Troubleshooting Steps:
-
Utilize Selective Antagonists: As described above, use selective antagonists to block off-target pathways and isolate the on-target effect.
-
Employ a More Specific Readout: If your current assay is a broad measure of cellular function, consider switching to a more specific readout that is directly downstream of your target receptor.
-
-
Issue 3: High Background in Receptor Binding Assays
-
Possible Cause 1: Non-specific binding of DHE. DHE may be binding to components of the assay system other than the intended receptor.
-
Troubleshooting Steps:
-
-
Possible Cause 2: Contaminated Reagents. Reagents used in the assay may be contaminated, leading to a high background signal.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Prepare fresh buffers and solutions for each experiment.[8]
-
-
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of DHE using an LDH Assay
This protocol is for assessing cell membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (DHE) stock solution
-
LDH Cytotoxicity Assay Kit
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
DHE Treatment: Prepare serial dilutions of DHE in complete cell culture medium. Remove the old medium from the cells and add the DHE dilutions. Include wells with medium only (negative control) and wells with a lysis buffer provided in the kit (positive control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48 hours) under standard cell culture conditions.
-
LDH Measurement: Following the manufacturer's instructions for the LDH assay kit, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add Reaction Mixture: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the recommended time.
-
Measure Absorbance: Measure the absorbance at the specified wavelength using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each DHE concentration relative to the positive and negative controls.
Protocol 2: Mitigating Off-Target Effects using a Selective Antagonist
This protocol describes a general workflow for using a selective antagonist to block a known off-target effect of DHE. This example uses a hypothetical selective antagonist for "Off-Target Receptor X".
Materials:
-
Cells expressing both the on-target and off-target receptors
-
Complete cell culture medium
-
This compound (DHE) stock solution
-
Selective antagonist for "Off-Target Receptor X" stock solution
-
Assay reagents for measuring the on-target effect
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate, 6-well plate) and allow them to adhere.
-
Antagonist Pre-treatment: Pre-incubate the cells with the selective antagonist at a concentration known to effectively block "Off-Target Receptor X" for a predetermined amount of time (e.g., 30-60 minutes). Include a vehicle control group that does not receive the antagonist.
-
DHE Treatment: Add DHE to the wells at the desired concentration. Maintain a set of control wells that receive only the antagonist and another set that receives only DHE.
-
Incubation: Incubate the cells for the required duration to observe the on-target effect.
-
Assay for On-Target Effect: Perform the assay to measure your desired on-target endpoint.
-
Data Analysis: Compare the on-target effect of DHE in the presence and absence of the selective antagonist. A reduction or elimination of a confounding off-target effect in the presence of the antagonist, while the on-target effect remains, would indicate successful mitigation.
Visualizations
Caption: DHE's on- and off-target signaling pathways.
Caption: A logical workflow for troubleshooting DHE experiments.
Caption: Downstream signaling of the Dopamine D2 receptor.
References
- 1. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How changes in dopamine D2 receptor levels alter striatal circuit function and motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
Troubleshooting variability in Dihydroergotamine Mesylate bioassays
Welcome to the Technical Support Center for Dihydroergotamine Mesylate (DHE) Bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during DHE bioanalytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound (DHE) bioassays?
Variability in DHE bioassays can stem from its complex pharmacology and chemical properties. Key sources include:
-
Broad Receptor Pharmacology: DHE interacts with multiple receptor subtypes (serotonin, dopamine, and adrenergic), and slight variations in assay conditions can alter the binding profile and functional response, leading to inconsistent results.
-
Chemical Instability: DHE is susceptible to degradation, particularly due to pH changes and oxidation.[1] Improper sample handling and storage can lead to the formation of degradation products that may interfere with the assay.[2]
-
Assay-Specific Factors: General sources of variability in bioassays, such as pipetting errors, inconsistent cell seeding, reagent variability, and "edge effects" in microplates, can also significantly impact the results.[3]
Q2: How can I troubleshoot a weak or absent signal in my DHE bioassay?
A weak or no signal can be frustrating. Here’s a systematic approach to troubleshoot this issue:
-
Receptor Expression & Activity: Confirm that the cell line or tissue preparation expresses the target receptor at sufficient levels. Low passage numbers are generally recommended to ensure robust receptor expression.[4]
-
Ligand Integrity & Concentration: Verify the integrity of your DHE stock solution. Ensure it has been stored correctly, protected from light and heat.[5] Use a freshly prepared working solution. Confirm that the concentration of the labeled ligand (in radioligand binding assays) or DHE (in functional assays) is appropriate.
-
Assay Conditions: Optimize incubation times and temperature. For cell-based assays, ensure the medium is appropriate and does not contain interfering components. The pH of the assay buffer is critical for DHE stability and should be maintained within a stable range, ideally between 5.0 and 6.0.[6]
-
Instrument Settings: Ensure that the plate reader, scintillation counter, or other detection instrument is properly calibrated and set to the correct parameters for your assay's signal type (e.g., luminescence, fluorescence, radioactivity).[7]
Q3: My DHE bioassay shows high background signal. What are the likely causes and how can I fix this?
High background can mask the specific signal. Consider the following:
-
Non-Specific Binding (Receptor Binding Assays): This is a common issue where the radioligand binds to components other than the target receptor.[8] To mitigate this, consider:
-
Adding a blocking agent like bovine serum albumin (BSA) to the assay buffer.
-
Optimizing the washing steps to effectively remove unbound ligand.
-
Titrating the amount of membrane protein used in the assay.[9]
-
-
Cell-Based Assay Autofluorescence: Cellular components and media constituents like phenol red can cause high background fluorescence.[1] Use phenol red-free media and consider using red-shifted fluorescent dyes if autofluorescence is a problem.
-
Reagent Quality: Impurities in reagents or degradation of detection substrates can contribute to high background. Use high-quality, fresh reagents.
Q4: I'm observing high variability between replicate wells. What should I investigate?
Poor precision among replicates compromises data quality. Investigate these potential causes:
-
Pipetting Technique: Inconsistent pipetting is a major source of variability.[3] Ensure pipettes are calibrated and use a consistent technique, avoiding air bubbles.
-
Cell Seeding: Uneven cell distribution leads to variable cell numbers per well. Ensure the cell suspension is homogenous during seeding.[3]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations. Avoid using outer wells for critical samples; instead, fill them with media or buffer.[10]
-
Inadequate Mixing: Ensure thorough mixing of reagents in each well by gently tapping the plate after additions.[3]
Troubleshooting Guides
High Variability in DHE Bioassay Results
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent tip immersion depth and dispensing speed.[3] |
| Uneven Cell Seeding | Gently swirl the cell suspension frequently during plating to maintain a uniform cell distribution. |
| Edge Effects | Fill the outer wells of the microplate with sterile media or buffer and do not use them for experimental samples.[10] |
| Temperature & CO2 Fluctuations | Ensure the incubator provides uniform temperature and CO2 distribution. Allow plates to equilibrate to room temperature before adding reagents if necessary. |
| DHE's Multi-Target Profile | If using a cell line with multiple endogenous DHE receptors, consider using a more specific cell line expressing only the receptor of interest to reduce off-target effects. |
| DHE Degradation | Prepare fresh DHE solutions for each experiment. Protect stock solutions from light and store at the recommended temperature. Maintain a stable pH in the assay buffer.[1][5] |
Poor Standard Curve Performance
| Potential Cause | Recommended Solution |
| Improper Standard Preparation | Prepare standards fresh for each assay. Perform serial dilutions accurately with calibrated pipettes and ensure thorough mixing at each step.[11] |
| Degraded DHE Standard | Use a high-quality, certified DHE standard. Aliquot the stock solution upon receipt to minimize freeze-thaw cycles. |
| Inappropriate Curve Fit | Use appropriate non-linear regression models (e.g., four-parameter logistic) to fit the dose-response curve. |
| Assay Drift | Randomize the sample layout on the plate to minimize the impact of any systematic drift in signal across the plate. |
Experimental Protocols
β-Arrestin Recruitment Assay (General Protocol)
This cell-based functional assay measures the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon ligand binding.
Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the GPCR of interest and a β-arrestin fusion protein (e.g., with a reporter enzyme fragment) in the recommended growth medium.
-
Harvest cells and seed them into a 96-well or 384-well white, clear-bottom microplate at a pre-determined optimal density.
-
Incubate for 18-24 hours to allow for cell attachment.[12]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound and a reference agonist in an appropriate assay buffer.
-
Carefully add the diluted compounds to the corresponding wells of the cell plate.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined optimal time (typically 60-90 minutes) to allow for receptor stimulation and β-arrestin recruitment.[12]
-
-
Detection:
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate at room temperature for 60 minutes, protected from light.[12]
-
-
Data Acquisition:
-
Measure the chemiluminescent or fluorescent signal using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the response of a reference agonist and vehicle control.
-
Generate dose-response curves and calculate EC50 values using a suitable non-linear regression model.[4]
-
Radioligand Binding Assay (General Protocol)
This assay measures the direct binding of a radiolabeled ligand to a receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[3]
-
-
Assay Setup:
-
In a 96-well filter plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]-DHE or a specific antagonist), and either buffer (for total binding) or a high concentration of an unlabeled competing ligand (for non-specific binding).
-
To determine the affinity of DHE, add varying concentrations of unlabeled DHE.[3]
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient duration to reach binding equilibrium.[3]
-
-
Filtration and Washing:
-
Rapidly filter the contents of the wells through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and seal the plate.
-
Count the radioactivity in each well using a scintillation counter.[3]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, determine the Kd (dissociation constant) and Bmax (maximum receptor density).
-
For competition binding experiments, determine the IC50 (half-maximal inhibitory concentration) and calculate the Ki (inhibitory constant) for DHE.[3]
-
Visualizations
Caption: DHE's primary signaling pathway leading to vasoconstriction.
References
- 1. [Stability of liquid ergotalkaloid preparations as a function of the solvent polarity (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics [mdpi.com]
- 5. US20210085657A1 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
Technical Support Center: Dihydroergotamine Mesylate Synthesis & Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of synthesized Dihydroergotamine Mesylate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Purity After Initial Synthesis | Incomplete reaction or presence of side-products. | Utilize preparative High-Performance Liquid Chromatography (HPLC) for effective separation of closely related impurities. Consider an initial purification step with liquid-liquid extraction to remove non-basic residues. |
| Presence of Colored Impurities | Degradation of the product or impurities. | Protect the compound from light and heat during synthesis and purification. Recrystallization from a suitable solvent system can help in removing colored impurities. |
| Difficulty in Crystal Formation During Recrystallization | Incorrect solvent system, supersaturation not achieved, or presence of impurities inhibiting crystallization. | Screen different solvent systems based on solubility data (e.g., ethanol, DMSO, DMF as solvents and water or aliphatic hydrocarbons as anti-solvents).[1] Try techniques like seeding with a pure crystal, slow cooling, or evaporation to induce crystallization. |
| Co-precipitation of Impurities with Product | Impurities have similar solubility to this compound in the chosen solvent. | Optimize the recrystallization solvent and temperature profile. A multi-step purification involving both chromatography and recrystallization may be necessary. |
| Product Degradation During Purification | Exposure to harsh pH conditions, high temperatures, or light. | Maintain a pH between 5.0 and 6.0 for solutions to minimize degradation.[2] Use light-resistant containers and avoid excessive heat. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in synthesized this compound?
A1: Common impurities can arise from the synthesis process, degradation, or impure starting materials. These may include Dihydroergotamine impurity D, Dihydrolysergamide, and epimers like 2-epi-dihydroergotamine. Degradation products can also form under stress conditions such as exposure to acid, base, oxidation, heat, or light.
Q2: What analytical techniques are recommended for purity assessment of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods for quantitative purity analysis and impurity profiling.[3][4] For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.[3][4]
Q3: What is a suitable method for purifying crude this compound?
A3: A combination of chromatographic and non-chromatographic techniques is often most effective. Preparative HPLC can be used for high-resolution separation of impurities.[5] Recrystallization is another valuable technique for enhancing purity, particularly for removing less soluble or more soluble impurities.
Q4: Can you provide a starting point for a recrystallization protocol?
A4: A general approach for recrystallization involves dissolving the crude this compound in a minimal amount of a suitable solvent in which it is soluble (e.g., ethanol, DMSO, or DMF) at an elevated temperature.[1] A second solvent in which the product is poorly soluble (an anti-solvent, such as water or an aliphatic hydrocarbon) is then slowly added until turbidity is observed. The solution is then cooled slowly to allow for crystal formation. The optimal solvent system, ratios, and temperatures will require experimental optimization.
Q5: How can I remove water-soluble impurities from my product?
A5: Liquid-liquid extraction can be an effective method. This involves dissolving the crude product in an organic solvent and washing it with an aqueous solution of a specific pH to partition the impurities into the aqueous phase while the desired compound remains in the organic phase.
Experimental Protocols
Preparative HPLC Purification of this compound
This protocol is based on methods used for the isolation of Dihydroergotamine degradation products and can be adapted for the purification of synthesis-related impurities.[5]
1. Instrumentation and Column:
-
System: Agilent 1200 series preparative liquid chromatograph with a UV-VIS detector.
-
Column: Phenomenex Gemini NX C18 (250 mm x 30 mm, 5 µm particle size).
2. Mobile Phase:
-
Mobile Phase A: A mixture of Milli-Q water, 25% ammonia water, and 98% formic acid (1000:10:5 v/v/v), with the pH adjusted to 8.50.
-
Mobile Phase B: A mixture of acetonitrile and Mobile Phase A.
3. Chromatographic Conditions:
-
Detection Wavelength: 280 nm.
-
Flow Rate: 1.5 mL/min.
-
Gradient Program: The specific gradient will need to be optimized based on the impurity profile of the crude material. A typical gradient might involve starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the compound of interest and then the more retained impurities.
4. Post-Purification:
-
Fractions containing the purified this compound are pooled.
-
The solvent is removed using a rotary evaporator.
-
The resulting solid can be further dried under vacuum.
General Recrystallization Protocol
This is a general guideline; specific solvent systems and conditions should be optimized for your particular crude product.
1. Solvent Selection:
-
Based on solubility data, this compound is soluble in ethanol, DMSO, and DMF, and sparingly soluble in aqueous buffers.[1]
-
A potential solvent system could be ethanol as the primary solvent and water as the anti-solvent.
2. Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add water to the hot filtrate until the solution becomes slightly turbid.
-
If turbidity persists, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the crystals under vacuum.
Data Presentation
The following table summarizes the potential improvement in purity of this compound using different purification techniques. The values are illustrative and actual results will depend on the initial purity and the specific impurities present.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Key Advantages |
| Single Recrystallization | 90-95% | 98-99% | Good for removing impurities with significantly different solubility. |
| Preparative HPLC | >85% | >99.5% | High resolution, effective for separating closely related impurities. |
| Liquid-Liquid Extraction followed by Recrystallization | 85-90% | 97-98.5% | Effective for removing both acidic/basic and neutral impurities. |
Visualizations
Caption: Experimental Workflow for this compound Purification.
Caption: Troubleshooting Logic for Low Purity Issues.
References
Dihydroergotamine Mesylate (DHE) Solutions: A Technical Guide to Optimizing Stability via pH Adjustment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on maintaining the stability of Dihydroergotamine Mesylate (DHE) in solution by controlling the pH. DHE is susceptible to degradation, which can compromise the accuracy of experimental results and the efficacy of potential therapeutic formulations. This resource offers practical troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your DHE solutions.
Troubleshooting Guide: Common Issues with DHE Solution Stability
| Issue | Potential Cause | Recommended Action |
| Precipitation in aqueous buffer | DHE has low solubility in aqueous buffers. | First, dissolve DHE in an organic solvent like DMSO or ethanol before diluting with the aqueous buffer of choice.[1] |
| Discoloration of the solution | This may indicate degradation of the DHE. | Do not use the solution. Prepare a fresh solution and ensure the pH is within the optimal range. Protect the solution from light and heat.[2] |
| Unexpected peaks in HPLC analysis | Presence of degradation products. | Verify the pH of your solution. DHE is susceptible to acid and base hydrolysis, as well as oxidative and photolytic degradation. Ensure proper storage conditions. |
| Inconsistent experimental results | This could be due to the degradation of DHE over the course of the experiment. | Prepare fresh solutions daily, especially for aqueous solutions.[1] Monitor the purity of your stock solution regularly using a stability-indicating HPLC method. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
A1: For stable pharmaceutical compositions of this compound, a pH range of 5.0 to 6.0 is recommended.[3] A more preferred range to minimize impurities is between 5.2 and 5.5.[3][4] The rate of epimerization, a form of degradation, is notably higher at a pH below 4.0.[3]
Q2: What are the major degradation products of DHE?
A2: Forced degradation studies have shown that DHE can degrade under various conditions. Notably, one impurity is primarily formed under basic conditions, while another is a product of acidic, photolytic, thermal, and oxidative stress.[5]
Q3: How should I prepare a DHE solution for my experiments?
A3: this compound is sparingly soluble in aqueous buffers.[1] To achieve the desired concentration in an aqueous medium, it is recommended to first dissolve the solid DHE in an organic solvent such as DMSO or ethanol.[1] This stock solution can then be diluted with the aqueous buffer to the final concentration. For example, a solubility of approximately 0.05 mg/mL can be achieved in a 1:20 solution of DMSO:PBS at pH 7.2.[1]
Q4: What are the recommended storage conditions for DHE solutions?
A4: Aqueous solutions of DHE are not recommended to be stored for more than one day.[1] For longer-term storage, it is advisable to store stock solutions prepared in DMSO at -20°C for up to two months.[1][6] All solutions should be protected from light and heat.[2]
Q5: Can I use any acid or base to adjust the pH of my DHE solution?
A5: It is recommended to use methanesulfonic acid or sodium hydroxide to adjust the pH of DHE solutions.[4] These have been used in the formulation of stable DHE compositions. The use of other acids or bases may introduce counter-ions that could affect the stability of the drug.
Quantitative Data on DHE Stability
The stability of DHE is highly dependent on the pH of the solution. The tables below summarize the impact of pH on the formation of impurities.
Table 1: Optimal pH Range for DHE Stability
| Parameter | Recommended Range |
| Optimal pH for Stability | 5.0 - 6.0[3][4] |
| Preferred pH for Stability | 5.2 - 5.5[3][4] |
| pH to Avoid | < 4.0 (due to increased epimerization)[3] |
Table 2: Summary of DHE Degradation Under Forced Conditions
| Stress Condition | Major Impurity Formation |
| Acidic | Degradation observed[5] |
| Basic | Significant degradation observed[5] |
| Oxidative | Degradation observed[5] |
| Thermal | Degradation observed[5] |
| Photolytic | Degradation observed[5] |
Note: The specific percentage of degradation can vary depending on the exact conditions (e.g., temperature, duration of exposure, concentration of acid/base/oxidizing agent).
Experimental Protocols
Protocol 1: Preparation and pH Adjustment of a DHE Solution
This protocol describes the preparation of a DHE solution in an aqueous buffer with pH adjustment for stability studies.
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol). Ensure complete dissolution.
-
-
Dilution in Aqueous Buffer:
-
Select an appropriate aqueous buffer (e.g., phosphate-buffered saline).
-
Slowly add the DHE stock solution to the aqueous buffer while stirring to achieve the desired final concentration.
-
-
pH Measurement and Adjustment:
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the DHE solution.
-
If the pH is outside the desired range (5.0-6.0), adjust it dropwise using a dilute solution of methanesulfonic acid (to lower the pH) or sodium hydroxide (to raise the pH).
-
Continuously monitor the pH during adjustment and stir the solution gently to ensure homogeneity.
-
Once the target pH is reached, record the final pH value.
-
-
Final Preparation:
-
Filter the solution through a suitable syringe filter (e.g., 0.22 µm) to remove any particulates.
-
Store the solution in a well-sealed container, protected from light and at the recommended temperature.
-
Protocol 2: Stability-Indicating HPLC Method for DHE
This protocol outlines a general stability-indicating HPLC method for the quantitative analysis of DHE and its degradation products.
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Mobile Phase A: A mixture of water, 25% ammonia water, and 98% formic acid (1000:10:5 v/v/v), with a pH of approximately 8.5.[5]
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 - 1.5 mL/min.[5]
-
Column Temperature: 30-50°C.
-
Detection Wavelength: 280 nm.[5]
-
Injection Volume: 10-20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of DHE reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B) and dilute to a known concentration.
-
Sample Solution: Dilute the DHE solution to be tested with the mobile phase to a concentration within the linear range of the method.
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times to check for system suitability (e.g., retention time, peak area, tailing factor).
-
Inject the sample solutions.
-
Process the chromatograms to determine the peak areas of DHE and any degradation products.
-
Calculate the percentage of DHE remaining and the percentage of each impurity.
-
Visualizations
A troubleshooting guide for common DHE solution stability issues.
Workflow for the preparation and pH adjustment of a DHE solution.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. [PDF] Isolation and characterization of major degradants in dihydroergotamine injection | Semantic Scholar [semanticscholar.org]
- 3. US20210085657A1 - Stable pharmaceutical compositions of this compound - Google Patents [patents.google.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. akjournals.com [akjournals.com]
- 6. ajpsonline.com [ajpsonline.com]
Technical Support Center: Dihydroergotamine Mesylate (DHE) Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the precipitation of Dihydroergotamine Mesylate (DHE) in stock solutions. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide: DHE Precipitation
Encountering precipitation in your DHE stock or working solutions can compromise experimental results. This section offers a step-by-step approach to identify and resolve common issues.
Caption: Troubleshooting workflow for DHE precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a concentrated stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions of DHE, with a solubility of approximately 20 mg/mL. Ethanol can also be used, but the solubility is significantly lower at around 1 mg/mL. For most in vitro experiments, starting with a high-concentration stock in DMSO is recommended.
Q2: Why did my DHE precipitate when I diluted my DMSO stock solution with an aqueous buffer?
A2: DHE is sparingly soluble in aqueous buffers. Precipitation upon dilution is a common issue and can be attributed to several factors:
-
Final Concentration: The final concentration of DHE in the aqueous solution may still be above its solubility limit.
-
Insufficient Organic Co-solvent: The percentage of DMSO in the final working solution may be too low to maintain DHE in solution.
-
pH of the Aqueous Buffer: The pH of your buffer can influence the stability of DHE. A pH range of 5.0-6.0 has been shown to improve the stability of DHE formulations.
-
Temperature: A sudden decrease in temperature upon dilution can reduce solubility.
Q3: What is the recommended pH for aqueous solutions containing DHE?
A3: For improved stability and to minimize degradation, a pH range of 5.0 to 6.0 is recommended for aqueous formulations of DHE. Lower pH values (below 4.0) have been associated with a higher rate of epimerization and the formation of degradation products.
Q4: How should I store my DHE stock solutions?
A4: Concentrated stock solutions of DHE in organic solvents like DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions of DHE are not recommended for storage for more than one day due to their limited stability. It is best practice to prepare fresh aqueous dilutions for each experiment.
Q5: Can I sonicate or heat the solution to aid dissolution?
A5: Gentle warming or sonication can be used to aid in the initial dissolution of DHE in an organic solvent. However, prolonged exposure to high temperatures should be avoided as it may lead to degradation.
Data Presentation
| Solvent System | Approximate Solubility of DHE | Reference |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL | |
| Dimethylformamide (DMF) | 20 mg/mL | |
| Ethanol | 1 mg/mL | |
| 1:20 DMSO:PBS (pH 7.2) | 0.05 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DHE Stock Solution in DMSO
Materials:
-
This compound (MW: 679.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 6.8 mg of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the vial in a water bath to ensure complete dissolution.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a 100 µM DHE Working Solution in Cell Culture Medium
Materials:
-
10 mM DHE stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is advisable to perform a serial dilution. First, prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of sterile cell culture medium. Mix well by gentle pipetting.
-
Final Dilution: Add 10 µL of the 1 mM intermediate stock solution to 990 µL of pre-warmed sterile cell culture medium to achieve a final concentration of 100 µM.
-
Mixing: Gently invert the tube several times to ensure homogeneity. Avoid vigorous vortexing which can be detrimental to some media components.
-
Final DMSO Concentration: This protocol results in a final DMSO concentration of 1%. If your experiment is sensitive to DMSO, adjust the dilution factor accordingly to keep the final DMSO concentration below 0.1%.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous working solutions.
Mandatory Visualization
DHE Degradation Pathway
This compound can degrade under various stress conditions, including acidic and basic environments, heat, and light exposure. The following diagram illustrates a simplified potential degradation pathway leading to the formation of impurities.
Caption: Simplified degradation pathway of Dihydroergotamine.
Validation & Comparative
Validating Dihydroergotamine Mesylate's Potent Engagement with 5-HT1D Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dihydroergotamine Mesylate's (DHE) effect on 5-HT1D receptors against other relevant compounds. It includes a summary of quantitative data, detailed experimental protocols for validation, and visualizations of key biological and experimental processes to support further research and development in this area.
Dihydroergotamine (DHE) is an ergot alkaloid that has long been a cornerstone in the acute treatment of migraine and cluster headaches.[1][2][3] Its therapeutic efficacy is, in part, attributed to its action as a potent agonist at serotonin (5-HT) receptors, particularly the 5-HT1D subtype.[1][2][3][4] This guide delves into the experimental validation of DHE's interaction with the 5-HT1D receptor, offering a comparative analysis with other known agonists.
The 5-HT1D receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly found in the central nervous system and cerebral blood vessels.[1][5] Its activation leads to vasoconstriction of intracranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides, both of which are key mechanisms in alleviating migraine symptoms.[1][2][3] DHE's therapeutic action is linked to its agonist activity at these receptors.[2][3]
Comparative Analysis of 5-HT1D Receptor Agonists
To contextualize the activity of this compound, this section presents a comparative summary of its binding affinity and functional potency alongside other notable 5-HT1D receptor agonists. The data, collated from various in vitro studies, highlights the relative efficacy of these compounds in targeting the 5-HT1D receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Receptor Selectivity |
| Dihydroergotamine (DHE) | Strong binding (IC50 = 0.58 nM for 5-HT1B) | Agonist at 5-HT1A/1B/1D[6] | Non-selective agonist, also binds to adrenergic and dopaminergic receptors.[2][4] Dissociates slowly from 5-HT1B/1D receptors.[6][7] |
| Sumatriptan | - | 8.3 (for 5-HT1D)[8] | Mixed 5-HT1B/1D receptor agonist with 16-fold selectivity for 5-HT1D over 5-HT1B.[8] |
| L-775,606 | - | 1.2 (for 5-HT1D)[8] | Selective 5-HT1D receptor agonist with over 360-fold functional selectivity for 5-HT1D over 5-HT1B.[8] |
| Ergotamine | High affinity[9] | - | Shares structural similarities with DHE and is also a potent agonist at 5-HT1B and 5-HT1D receptors.[4] |
| 5-Carboxamidotryptamine (5-CT) | High affinity[9] | - | A potent, non-selective serotonin receptor agonist often used as a reference compound in binding assays.[9] |
Note: The binding affinity (Ki) represents the concentration of a ligand that will bind to half the binding sites at equilibrium. The functional potency (EC50) is the concentration of a drug that gives half of the maximal response. A lower value for both indicates higher affinity/potency. Data for DHE's specific Ki at the 5-HT1D receptor was not explicitly available in the provided search results, though its strong binding is consistently noted. The IC50 value for 5-HT1B is provided as a close proxy.
Experimental Protocols for Receptor Validation
Accurate and reproducible experimental design is paramount in validating the interaction of compounds with their target receptors. Below are detailed methodologies for key in vitro assays used to characterize the binding and functional activity of ligands at the 5-HT1D receptor.
Radioligand Binding Assay (Competition)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Membrane Preparation:
-
Source: Human brain cortex tissue or cells recombinantly expressing the human 5-HT1D receptor.[9]
-
Homogenize the tissue or cells in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
2. Assay Procedure:
-
Radioligand: Typically [3H]5-HT is used.[9]
-
To prevent binding to other serotonin receptor subtypes, incubate with masking agents. For instance, to isolate 5-HT1D binding, other receptor subtypes can be blocked using specific antagonists (e.g., 100 nM 8-OH-DPAT for 5-HT1A, 1 µM propranolol for 5-HT1B, and 1 µM mesulergine for 5-HT1C).[9]
-
Prepare a series of dilutions of the unlabeled test compound (e.g., this compound).
-
In assay tubes, combine the membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.
-
Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known 5-HT1D ligand like unlabeled 5-HT or 5-CT).[9]
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).[10]
3. Separation and Detection:
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.[10]
-
Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the functional activity of a compound by quantifying its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). Since the 5-HT1D receptor is coupled to an inhibitory G-protein (Gi/o), agonist binding will lead to a decrease in adenylate cyclase activity and a subsequent reduction in intracellular cAMP levels.[3]
1. Cell Culture and Treatment:
-
Use a cell line (e.g., CHO or HEK293) stably expressing the human 5-HT1D receptor.
-
Culture the cells to an appropriate confluency.
-
To stimulate cAMP production, treat the cells with a known adenylate cyclase activator, such as forskolin.
-
Concurrently, treat the cells with varying concentrations of the test agonist (e.g., this compound).
2. cAMP Measurement:
-
After an appropriate incubation period, lyse the cells to release intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[11][12]
-
These assays typically involve a labeled cAMP tracer that competes with the cAMP from the cell lysate for binding to a specific anti-cAMP antibody. The signal generated is inversely proportional to the amount of cAMP in the sample.
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibition) and the Emax (the maximum inhibitory effect) from the dose-response curve.
Visualizing the Pathways and Processes
To further elucidate the mechanisms and methodologies discussed, the following diagrams provide a visual representation of the 5-HT1D receptor signaling pathway and the workflows of the key experimental assays.
References
- 1. Exploring this compound's Revolutionary R&D Successes [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ergotamine and dihydroergotamine: history, pharmacology, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
- 6. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 7. Dihydroergotamine for migraine: Evidence for multiple modes of action: The single molecule ‘combination’ product—A narrative review | Semantic Scholar [semanticscholar.org]
- 8. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dovepress.com [dovepress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
Reproducibility of Dihydroergotamine Mesylate Research: A Comparative Guide for Scientists
An in-depth analysis of the reproducibility and comparative performance of Dihydroergotamine Mesylate (DHE) formulations, providing researchers, scientists, and drug development professionals with essential data for informed decision-making.
This compound (DHE) has long been a cornerstone in the acute treatment of migraine and cluster headaches. However, the reproducibility of its therapeutic effects has been a subject of considerable research, largely influenced by its formulation and route of administration. This guide provides a comprehensive comparison of DHE research findings, focusing on the reproducibility of its efficacy, safety, and pharmacokinetic profiles across different formulations. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to offer a clear and objective resource for the scientific community.
Comparative Efficacy of this compound Formulations
The efficacy of DHE in providing pain relief and freedom from migraine symptoms has been evaluated in numerous clinical trials. The reproducibility of these findings is often linked to the consistency of drug delivery and pharmacokinetic profile of the specific formulation. Newer formulations, such as intranasal powders and inhaled products, have been developed to improve upon the variable absorption and bioavailability observed with older intranasal sprays.
A review of clinical trial data indicates that while various DHE formulations demonstrate efficacy, the consistency of patient response can differ. For instance, studies on newer intranasal powder formulations like STS101 and INP104 have reported not only significant pain relief but also lower variability in pharmacokinetic parameters compared to the liquid nasal spray, Migranal®.[1][2] This suggests a higher likelihood of reproducible clinical outcomes for patients using these newer delivery systems.
Data from the Phase 3 open-label STOP 301 study of INP104 (1.45 mg DHE administered to the upper nasal cavity) showed that 66.3% of participants experienced pain relief within two hours.[3] Similarly, the ASCEND study of STS101 (5.2 mg DHE nasal powder) reported that 66.5% of treated attacks had headache relief at the two-hour mark.[4] The consistency in these efficacy endpoints across different studies of similar modern formulations points towards a degree of reproducibility in their therapeutic effect.
| Formulation | Study | N | Efficacy Endpoint (2 hours post-dose) | Result |
| INP104 (Nasal) | STOP 301 | 354 | Pain Relief | 66.3% |
| Pain Freedom | 38% | |||
| Freedom from Most Bothersome Symptom | 52% | |||
| STS101 (Nasal Powder) | ASCEND | 344 | Headache Relief | 66.5% |
| Pain Freedom | 36.6% | |||
| Freedom from Most Bothersome Symptom | 54.3% | |||
| Dihydroergotamine Nasal Spray | Study 1 | 102 | Physician's Global Evaluation of Efficacy | 59% responders |
| Study 2 | 104 | Physician's Global Evaluation of Efficacy | 71% responders | |
| MAP0004 (Inhaled) | Phase 2 | 19 | Headache Relief | Data not available in this format |
Comparative Safety and Tolerability
The safety and tolerability profile of DHE is a critical factor for patient adherence and, consequently, the reproducibility of its therapeutic benefits in a real-world setting. Adverse events, particularly nausea and vomiting, have been a known concern with DHE, especially with intravenous administration.[5] Newer formulations have aimed to mitigate these side effects by optimizing the pharmacokinetic profile.
For instance, a Phase 1 study comparing inhaled PUR3100 to intravenous DHE found a significantly lower incidence of nausea (21% vs. 86%) and vomiting (0% vs. 29%).[5] Similarly, the INP104 formulation, which delivers DHE to the upper nasal space, was associated with low rates of nausea and vomiting.[6] The consistent reporting of improved tolerability with these newer, non-oral formulations suggests a reproducible safety advantage over traditional intravenous administration.
| Formulation | Study | N | Common Adverse Events | Incidence |
| PUR3100 (Inhaled) | Phase 1 | 26 | Nausea | 21% |
| Vomiting | 0% | |||
| Headache | 16% | |||
| Intravenous DHE | Phase 1 | 26 | Nausea | 86% |
| Vomiting | 29% | |||
| Headache | 57% | |||
| STS101 (Nasal Powder) | ASCEND | 344 | Treatment-Emergent Adverse Events (TEAEs) | 14.3% of treated attacks |
| INP104 (Nasal) | STOP 301 | 354 | TEAEs | Not explicitly stated in the provided results |
| MAP0004 (Inhaled) | Asthmatic Subjects | 19 | Nausea, Vomiting, Dysgeusia, Headache | 68% reported at least one AE |
Comparative Pharmacokinetics
The reproducibility of DHE's clinical effects is intrinsically linked to its pharmacokinetic profile. High variability in absorption and plasma concentrations can lead to inconsistent therapeutic responses.[2] Recent research has focused on developing formulations that provide rapid and consistent DHE absorption, aiming for a more predictable clinical outcome.
Studies comparing the intranasal powder STS101 to the liquid nasal spray Migranal® demonstrated that STS101 had a substantially lower coefficient of variation for key pharmacokinetic parameters such as Cmax (41% vs. 76%) and AUC0-2h (39% vs. 75%), indicating more consistent drug absorption.[1][2] This improved pharmacokinetic consistency is a key factor in enhancing the reproducibility of DHE's efficacy and safety.
| Formulation | Study | Dose | Cmax (pg/mL) | Tmax (min) | AUC0-inf (pg*h/mL) | Variability (%CV for Cmax) |
| STS101 (Nasal Powder) | Albrecht et al. (2020) | 5.2 mg | 2175 | 30 | 12,030 | 41% |
| Migranal® (Nasal Spray) | Albrecht et al. (2020) | 2.0 mg | 961 | 60 | 6498 | 76% |
| Intramuscular DHE | Albrecht et al. (2020) | 1.0 mg | 3368 | 15 | 13,650 | Not Reported |
| MAP0004 (Inhaled) | Asthmatic Subjects | - | 3174 | 9.6 | 7483 | Not Reported |
| PUR3100 (Inhaled) | Phase 1 | 1.5 mg | 14,400 (vs 45,000 for IV) | 5 (vs 5.5 for IV) | 93% of IV | Not Reported |
| Sublingual Film | In vivo (rabbits) | - | - | 20 | Bioavailability ~23.35% | Not Reported |
Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are paramount. Below are representative methodologies for key experiments cited in DHE research.
Pharmacokinetic Analysis Protocol
Objective: To determine the pharmacokinetic profile of a DHE formulation.
Methodology:
-
Study Design: A randomized, open-label, crossover study is often employed to compare different formulations.
-
Subjects: Healthy adult volunteers are typically recruited.
-
Drug Administration: A single dose of the DHE formulation is administered to each subject.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at 5, 10, 15, 30, 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
-
Plasma Analysis: Plasma concentrations of DHE and its major metabolite, 8'-OH-DHE, are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]
-
Pharmacokinetic Parameters: The following parameters are calculated from the plasma concentration-time data using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal half-life.
-
-
Statistical Analysis: Geometric means and 90% confidence intervals for the pharmacokinetic parameters are calculated and compared between formulations.
Receptor Binding Assay Protocol
Objective: To determine the binding affinity of DHE to specific serotonin (5-HT) and other receptors.
Methodology:
-
Receptor Preparation: Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1B, 5-HT1D receptors expressed in CHO or HEK-293 cells) are prepared.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used (e.g., [3H]-GR 125743 for 5-HT1B/1D).
-
Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of DHE.
-
Separation of Bound and Free Ligand: The incubation mixture is filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of DHE that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
Affinity Constant (Ki): The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.
Visualizing DHE's Mechanism and Experimental Processes
To further elucidate the complex interactions and workflows involved in DHE research, the following diagrams are provided.
Caption: Simplified signaling pathway of Dihydroergotamine (DHE) in migraine treatment.
Caption: General workflow for a comparative pharmacokinetic study of DHE formulations.
References
- 1. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydroergotamine Results in Pain Relief Within 2 Hours for Acute Migraine - - Practical Neurology [practicalneurology.com]
- 4. Long-Term (12-Month) Safety and Tolerability of STS101 (Dihydroergotamine Nasal Powder) in the Acute Treatment of Migraine: Data from the Phase 3 Open-Label ASCEND Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of a single orally inhaled dose of PUR3100, a dry powder formulation of dihydroergotamine versus intravenous dihydroergotamine: A Phase 1 randomized, double-blind study in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Delivery of this compound to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydroergotamine Mesylate Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of various binding assays for Dihydroergotamine Mesylate (DHE), a cornerstone therapy for migraine and cluster headaches. Understanding the nuances of DHE's interaction with its multiple receptor targets is paramount for ongoing research and the development of novel therapeutics. This document offers an objective comparison of common assay methodologies, presenting supporting data and detailed experimental protocols to aid in the selection and execution of the most appropriate binding studies.
Introduction to this compound Pharmacology
This compound is a semi-synthetic ergot alkaloid that exhibits a complex pharmacological profile by interacting with multiple receptor families, primarily serotonin (5-HT), adrenergic (α), and dopamine (D) receptors. Its therapeutic efficacy is attributed to its agonist, partial agonist, and antagonist activities at these receptors, leading to cranial vasoconstriction, inhibition of neurogenic inflammation, and modulation of nociceptive pathways.[1][2] Given this broad receptor activity, a thorough characterization of its binding profile is essential.
Comparison of Binding Assay Methodologies
The selection of a binding assay depends on the specific research question, desired throughput, and the nature of the interaction being studied. This section compares three common methodologies used to characterize DHE's receptor binding profile.
| Assay Type | Principle | Advantages | Disadvantages | Typical Parameters Measured |
| Radioligand Binding Assay | Measures the binding of a radiolabeled ligand to a receptor. Competition assays with unlabeled DHE are used to determine its binding affinity. | High sensitivity and specificity. Considered a "gold standard" for affinity determination. | Requires handling of radioactive materials. Lower throughput. | Ki (inhibition constant), Kd (dissociation constant), Bmax (receptor density) |
| β-Arrestin Recruitment Assay | A cell-based functional assay that measures the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon ligand binding.[2] | High-throughput compatible. Provides information on functional consequences of binding (agonist vs. antagonist). Does not require radiolabeling. | Indirect measure of binding. Can be influenced by cellular signaling pathways downstream of the receptor. | EC50 (half-maximal effective concentration), IC50 (half-maximal inhibitory concentration), % activity/inhibition |
| Fluorescence Polarization (FP) Assay | Measures the change in the polarization of fluorescent light emitted from a small fluorescently labeled ligand (tracer) upon binding to a larger molecule (receptor). | Homogeneous assay (no separation of bound and free ligand required). High-throughput. Real-time measurements are possible. | Requires a suitable fluorescently labeled tracer. Can be susceptible to interference from fluorescent compounds. | Kd, IC50 |
| Surface Plasmon Resonance (SPR) | An optical technique that measures the change in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[3] | Label-free detection. Provides real-time kinetic data (kon, koff). Can determine both affinity and kinetics. | Requires specialized equipment. Immobilization of the receptor to the sensor chip can be challenging. | Kd, kon (association rate constant), koff (dissociation rate constant) |
Quantitative Binding Data for this compound
The following table summarizes the binding and functional activity data for DHE at various G-protein coupled receptors, as determined by radioligand binding and β-arrestin recruitment assays.
| Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 5-HT1B | Radioligand Binding | IC50 | 0.58 | [4] |
| 5-HT1F | β-Arrestin Recruitment (Antagonist) | IC50 | 149 | [4] |
| 5-HT2A | β-Arrestin Recruitment (Agonist) | - | >30% activity at 10 µM | [4] |
| 5-HT2B | β-Arrestin Recruitment (Agonist) | - | >30% activity at 10 µM | [4] |
| 5-HT2C | β-Arrestin Recruitment (Agonist) | - | >30% activity at 10 µM | [4] |
| 5-HT4E | Radioligand Binding | IC50 | 230 | [4] |
| α2B-Adrenergic | Radioligand Binding | IC50 | 2.8 | [4] |
| D2 | Radioligand Binding | IC50 | 0.47 | [4] |
| D5 | Radioligand Binding | IC50 | 370 | [4] |
Note: The primary active metabolite of DHE, 8'-hydroxy-DHE, has been shown to have similar IC50 values at six monoaminergic binding sites as the parent compound, although specific values are not detailed in the cited literature.[5]
Experimental Protocols
Radioligand Competition Binding Assay for 5-HT1B Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1B receptor.
Materials:
-
Human recombinant 5-HT1B receptor membranes
-
[3H]-GR125743 (radioligand)
-
This compound
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
-
Polyethylenimine (PEI) solution (0.5%)
Procedure:
-
Plate Preparation: Pre-soak the glass fiber filter plates with 0.5% PEI for at least 2 hours to reduce non-specific binding.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the following in triplicate for each concentration of DHE:
-
Total Binding: Receptor membranes, [3H]-GR125743, and binding buffer.
-
Non-specific Binding: Receptor membranes, [3H]-GR125743, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM serotonin).
-
Competition Binding: Receptor membranes, [3H]-GR125743, and varying concentrations of this compound (e.g., 0.01 nM to 10,000 nM).
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the DHE concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
β-Arrestin Recruitment Assay (gpcrMAX™ Assay)
Objective: To determine the functional agonist or antagonist activity of this compound at a specific GPCR.
Materials:
-
PathHunter® β-arrestin cell line expressing the GPCR of interest
-
Cell culture medium
-
This compound
-
Control agonist/antagonist for the specific GPCR
-
Detection reagent (e.g., based on enzyme fragment complementation)
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into the white-walled microplates at a predetermined density and incubate overnight.
-
Compound Addition (Agonist Mode): Add varying concentrations of this compound to the wells.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound before adding a known agonist for the receptor at its EC80 concentration.
-
Incubation: Incubate the plates at 37°C for the recommended time (typically 60-90 minutes) to allow for β-arrestin recruitment.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Agonist Mode: Plot the luminescence signal against the logarithm of the DHE concentration to determine the EC50 and the maximum percentage of activity relative to a control agonist.
-
Antagonist Mode: Plot the percentage of inhibition of the agonist response against the logarithm of the DHE concentration to determine the IC50.
-
Visualizations
This compound Signaling Pathway
Caption: DHE's multi-receptor signaling cascade leading to migraine relief.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining DHE binding affinity via radioligand assay.
References
- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of the structure and receptor binding studies of the major primary, metabolite of dihydroergotamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroergotamine Mesylate: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of Dihydroergotamine Mesylate (DHE), a long-standing therapeutic for migraine and cluster headaches. The information presented herein is supported by experimental data to aid in research and drug development efforts.
In Vitro Effects: Receptor Binding and Functional Activity
This compound exhibits a complex and broad receptor pharmacology, interacting with various serotonin (5-HT), dopamine (D), and adrenergic (α) receptors. This multi-receptor profile is believed to be fundamental to its therapeutic efficacy.
Receptor Binding Affinity
The binding affinity of DHE to a range of G protein-coupled receptors (GPCRs) has been characterized through radioligand binding assays. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key measures of a ligand's affinity for a receptor. A lower value indicates a higher affinity.
| Receptor Subtype | Binding Affinity (IC₅₀, nM) | Binding Affinity (pKi) |
| Serotonin (5-HT) | ||
| 5-HT₁ₐ | - | 9.3[1] |
| 5-HT₁ₑ | - | 8.6[1] |
| 5-HT₁ₒ | 0.58[2][3][4][5] | 7.8 (rodent)[1] |
| 5-HT₁ₒ | - | 8.6[1] |
| 5-HT₁ₗ | 149[2][4] | 6.9[1] |
| 5-HT₂ₐ | - | - |
| 5-HT₂ₒ | - | - |
| 5-HT₂ₒ | - | - |
| 5-HT₃ | >300[2][3] | - |
| 5-HT₄ₑ | 230[2][3] | - |
| Dopamine (D) | ||
| D₁ | - | - |
| D₂ | 0.47[2][3][4][5] | 8.2[1] |
| D₃ | - | 8.2[1] |
| D₄ | - | 8.1[1] |
| D₅ | 370[2][3] | - |
| Adrenergic (α) | ||
| α₁ₐ | - | - |
| α₁ₑ | - | - |
| α₂ₐ | - | 8.7[1] |
| α₂ₑ | 2.8[2][3][4][5] | 8.0[1] |
| α₂ₒ | - | 9.0[1] |
Note: pKi values are derived from various sources and may be from different experimental systems. A direct comparison should be made with caution.
Functional Activity
Functional assays, such as β-arrestin recruitment assays, provide insight into whether DHE acts as an agonist (activator) or antagonist (blocker) at these receptors. At a concentration of 10 μM, DHE has demonstrated the following activities:
| Receptor Subtype | Functional Activity |
| Agonist Activity | |
| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₒ, 5-HT₅ₐ | Agonist[2] |
| D₂, D₅ | Agonist[2] |
| α₂ₑ | Agonist[2] |
| CXCR7 | Agonist[2] |
| Antagonist Activity | |
| 5-HT₁ₗ | Antagonist[2] |
| D₁, D₃, D₄ | Antagonist[2] |
| α₁ₑ, α₂ₐ, α₂ₒ | Antagonist[2] |
| AMY₂ (CTR-RAMP2) | Antagonist[2] |
DHE also has a notable partial agonist activity at α-adrenoceptors and dopamine₂ receptors.[6]
In Vivo Effects: Pharmacokinetics and Pharmacodynamics
The in vivo effects of DHE are influenced by its route of administration, which significantly impacts its pharmacokinetic profile and subsequent pharmacodynamic response.
Pharmacokinetics
The bioavailability and rate of absorption of DHE vary considerably across different formulations.
| Administration Route | Dose | Cₘₐₓ (pg/mL) | Tₘₐₓ (minutes) | AUC₀-₂ₕ (hpg/mL) | AUC₀-ᵢₙ𝒻 (hpg/mL) | Bioavailability (%) | Elimination Half-life (t½, hours) |
| Intravenous (IV) | 1.0 mg | - | - | - | - | 100[7] | 32.9 min (beta)[8] / 15[9] |
| Intramuscular (IM) | 1.0 mg | 3368[10] | 15[10] | 4791[10] | 12650[10] | 100[7] | 11.2[10] |
| Intranasal (Spray) | 2.0 mg | 961[10] | 60[10] | 1316[10] | 6498[10] | ~32-40[11][12] | 12.7[10] |
| Intranasal (Powder) | 5.2 mg | 2175[10] | 30[10] | 2979[10] | 12030[10] | - | 11.8[10] |
Note: Pharmacokinetic parameters can vary between studies and individuals.
Pharmacodynamics and Clinical Efficacy
The clinical efficacy of DHE in the acute treatment of migraine is well-established. Its therapeutic effects are attributed to its agonist activity at 5-HT₁ₑ and 5-HT₁ₒ receptors, leading to vasoconstriction of dilated intracranial blood vessels and inhibition of the release of vasoactive neuropeptides.[12][13]
| Study Outcome | Administration Route | Efficacy Results |
| Pain Relief at 2 hours | Subcutaneous, Intranasal (liquid), Inhaled | Cₘₐₓ and AUC₀-₀.₅ₕ are the best predictors of 2-hour pain relief.[14][15][16] |
| Nausea Incidence | Various | Nausea is minimal when Cₘₐₓ is below ~2500 pg/mL.[14][15][16] |
Experimental Protocols
In Vitro: β-Arrestin Recruitment Assay (PathHunter® Protocol)
This protocol provides a general outline for assessing the functional activity of DHE at GPCRs using the PathHunter® β-arrestin recruitment assay.
Objective: To determine if DHE acts as an agonist or antagonist at a specific GPCR by measuring the recruitment of β-arrestin to the activated receptor.
Materials:
-
PathHunter® cell line expressing the GPCR of interest tagged with a ProLink™ (PK) enzyme fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment.
-
Cell plating reagent (CP Reagent).
-
This compound (test compound).
-
Control agonist/antagonist for the specific GPCR.
-
PathHunter® Detection Reagents.
-
384-well white, solid-bottom assay plates.
Procedure:
-
Cell Plating:
-
Culture PathHunter® cells according to the supplier's instructions.
-
On day 1, harvest and resuspend cells in CP Reagent at a concentration of 250,000 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[17]
-
-
Compound Preparation and Addition (Day 2):
-
Prepare serial dilutions of DHE and control compounds in CP Reagent. A typical starting concentration for screening is 10 µM.
-
For an agonist assay, add 5 µL of the diluted compounds to the respective wells.
-
For an antagonist assay, pre-incubate the cells with the test compounds before adding a known agonist at its EC₈₀ concentration.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent by mixing the substrate reagents and assay buffer according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a standard plate reader.
-
-
Data Analysis:
-
Calculate the percentage of activity relative to a reference agonist (for agonist mode) or the percentage of inhibition of the agonist response (for antagonist mode).
-
Plot the data as a dose-response curve to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
-
In Vivo: Nitroglycerin-Induced Migraine Model in Rats
This protocol describes a common animal model used to study migraine-like pain and evaluate the efficacy of anti-migraine drugs like DHE.
Objective: To induce migraine-like symptoms in rats using nitroglycerin (NTG) and assess the therapeutic effect of DHE.
Animals: Male Sprague-Dawley rats (250-300g).
Materials:
-
Nitroglycerin (NTG) solution (e.g., 5 mg/mL in propylene glycol).
-
Saline solution (0.9% NaCl).
-
This compound.
-
Apparatus for behavioral testing (e.g., von Frey filaments for mechanical allodynia, light/dark box for photophobia).
Procedure:
-
Acclimation:
-
House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
-
Induction of Migraine Model:
-
Drug Administration:
-
Administer DHE or vehicle to the rats at a predetermined time point before or after the NTG injection, depending on the study design (prophylactic or treatment). The route of administration for DHE can be varied (e.g., IP, SC, or intranasal).
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at various time points after NTG injection (e.g., 30, 60, 90, 120 minutes). A decrease in the withdrawal threshold indicates mechanical allodynia.
-
Thermal Hyperalgesia: Assess the latency to paw withdrawal from a heat source (e.g., radiant heat). A shorter latency indicates thermal hyperalgesia.
-
Photophobia: Place the rats in a light/dark box and measure the time spent in the dark compartment. An increased time spent in the dark suggests photophobia.[20]
-
Spontaneous Pain-like Behaviors: Observe and quantify behaviors such as head scratching, grooming, and freezing.[20][21]
-
-
Data Analysis:
-
Compare the behavioral responses between the different treatment groups (Control, NTG, NTG + DHE) using appropriate statistical tests (e.g., ANOVA, t-test).
-
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of this compound, the following diagrams illustrate its primary signaling pathways and a typical experimental workflow for its evaluation.
Figure 1: Simplified signaling pathways of Dihydroergotamine at key receptors.
Figure 2: General experimental workflow for DHE evaluation.
References
- 1. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 2. Human pharmacokinetics of dihydroergotamine administered by nasal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]
- 5. Frontiers | New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay [frontiersin.org]
- 6. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of dihydroergotamine in healthy volunteers and in neurological patients after a single intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic investigation of oral and i.v. dihydroergotamine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea-A narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relationship of dihydroergotamine pharmacokinetics, clinical efficacy, and nausea—A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cosmobio.co.jp [cosmobio.co.jp]
- 18. cosmobio.co.jp [cosmobio.co.jp]
- 19. egrove.olemiss.edu [egrove.olemiss.edu]
- 20. Frontiers | Xiongshao Zhitong Recipe Attenuates Nitroglycerin-Induced Migraine-Like Behaviors via the Inhibition of Inflammation Mediated by Nitric Oxide Synthase [frontiersin.org]
- 21. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
Dihydroergotamine Mesylate vs. Newer Migraine Therapies: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of acute migraine treatment has rapidly evolved, with the introduction of novel therapeutic classes challenging the long-standing role of established treatments like dihydroergotamine mesylate (DHE). This guide provides an objective comparison of the efficacy of DHE with newer migraine therapies, including calcitonin gene-related peptide (CGRP) receptor antagonists (gepants) and the serotonin 5-HT1F receptor agonist (ditan), supported by data from pivotal clinical trials.
Executive Summary
Dihydroergotamine (DHE), an ergot alkaloid with a broad receptor profile, has been a cornerstone of acute migraine treatment for decades.[1] Its efficacy is attributed to its agonist activity at serotonin 5-HT1B/1D receptors, leading to vasoconstriction of cranial blood vessels, as well as interactions with dopaminergic and adrenergic receptors.[2][3][4] Newer therapies offer more targeted mechanisms of action. Gepants, such as ubrogepant, rimegepant, and zavegepant, are small molecule CGRP receptor antagonists that block the CGRP pathway, a key driver in migraine pathophysiology, without causing vasoconstriction.[1] Lasmiditan, a ditan, selectively targets the 5-HT1F receptor, inhibiting neuronal firing without significant vasoconstrictive effects.[1][5]
While direct head-to-head comparative trials are scarce, this guide synthesizes data from pivotal placebo-controlled and open-label studies to facilitate a comparative assessment of their performance based on key efficacy endpoints.
Comparative Efficacy of Acute Migraine Treatments
The following tables summarize the quantitative efficacy data from key clinical trials for DHE (intranasal formulation Trudhesa), gepants, and lasmiditan. Efficacy is primarily assessed by the percentage of patients achieving pain freedom and freedom from their most bothersome symptom (MBS) at 2 hours post-dose, as well as sustained pain freedom.
Table 1: Efficacy of this compound (Trudhesa) - Exploratory Data from STOP 301 Study
| Endpoint | Trudhesa (1.45 mg) |
| 2-hour Pain Freedom | 38.0% |
| 2-hour MBS Freedom | 52.1% |
| 2-24 hour Sustained Pain Freedom | 93% (of those pain-free at 2h) |
| 2-48 hour Sustained Pain Freedom | 86% (of those pain-free at 2h) |
Note: Data for Trudhesa is from the open-label STOP 301 safety study and is presented as exploratory efficacy.[6][7] MBS includes photophobia, phonophobia, or nausea.
Table 2: Efficacy of Gepants (Ubrogepant, Rimegepant, Zavegepant) in Pivotal Trials
| Endpoint | Ubrogepant (50mg) | Ubrogepant (100mg) | Rimegepant (75mg) | Zavegepant (10mg) | Placebo (Range) |
| 2-hour Pain Freedom | 19.2% | 21.2% | 21% | 23.6% | 11-15% |
| 2-hour MBS Freedom | 38.6% | 37.7% | 35% | 39.6% | 27-33% |
| 2-24 hour Sustained Pain Freedom | - | - | - | - | - |
| 2-48 hour Sustained Pain Freedom | - | - | - | 36.1% (pain relief) | 29.6% (pain relief) |
Note: Data is compiled from the ACHIEVE I & II (Ubrogepant), NCT03461757 (Rimegepant), and NCT04571060 (Zavegepant) trials.[2][8][9] Placebo ranges are derived from these respective trials.
Table 3: Efficacy of Lasmiditan in Pivotal Trials (SAMURAI and SPARTAN)
| Endpoint | Lasmiditan (100mg) | Lasmiditan (200mg) | Placebo (Range) |
| 2-hour Pain Freedom | 28-31% | 32-39% | 15-21% |
| 2-hour MBS Freedom | - | 40.7-48.7% | 29.5-33.5% |
| 2-24 hour Sustained Pain Freedom | - | - | - |
Note: Data is from a pooled analysis of the SAMURAI and SPARTAN trials.[5][10]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of these migraine treatments are dictated by their distinct interactions with neuronal and vascular pathways implicated in migraine pathophysiology.
Caption: Dihydroergotamine's multi-receptor mechanism.
Caption: Gepants' targeted CGRP receptor antagonism.
Caption: Lasmiditan's selective 5-HT1F receptor agonism.
Experimental Protocols of Pivotal Trials
A summary of the methodologies employed in the key clinical trials is provided below to allow for a critical appraisal of the presented efficacy data.
Trudhesa (INP104): STOP 301 Study
-
Trial Design: A Phase 3, open-label, long-term safety study with a 24-week initial period and a 28-week extension.[7]
-
Participants: Adults with a history of migraine who had been using their "best usual care" for acute treatment.[7]
-
Intervention: Self-administered intranasal DHE (1.45 mg) for migraine attacks.[7]
-
Primary Outcome: Assessment of safety and tolerability, with a focus on nasal mucosa and olfactory function.[7]
-
Efficacy Assessment: Exploratory endpoints included patient-reported outcomes for pain freedom, MBS freedom, and pain relief at 2 hours post-dose.[7]
Caption: STOP 301 open-label study workflow.
Gepants (Ubrogepant, Rimegepant, Zavegepant): Pivotal Trial Designs
-
Trial Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled, single-attack studies.[9][11][12][13]
-
Participants: Adults with a history of migraine (with or without aura), typically experiencing 2 to 8 moderate to severe attacks per month.[2][13]
-
Intervention: A single dose of the gepant (e.g., ubrogepant 50mg/100mg, rimegepant 75mg, zavegepant 10mg) or placebo to treat a single migraine attack of moderate to severe intensity.[2][8][9]
-
Primary Outcomes: Co-primary endpoints were typically:
Lasmiditan: SAMURAI and SPARTAN Trials
-
Trial Design: Two Phase 3, randomized, double-blind, placebo-controlled, single-attack studies.[5][15]
-
Participants: Adults with a history of 3 to 8 migraine attacks per month and at least a moderate level of migraine-related disability.[5][10]
-
Intervention: A single oral dose of lasmiditan (50mg [SPARTAN only], 100mg, or 200mg) or placebo taken within 4 hours of migraine onset.[5][16]
-
Primary Outcome: The proportion of patients who were headache pain-free at 2 hours post-dose.[5]
-
Key Secondary Outcome: The proportion of patients free from their MBS at 2 hours post-dose.[5]
Caption: Placebo-controlled trial workflow for newer therapies.
Conclusion
This compound, particularly in its newer intranasal formulations like Trudhesa, demonstrates robust exploratory efficacy, especially in sustained pain freedom. The newer targeted therapies, gepants and lasmiditan, have established their efficacy in large, placebo-controlled trials and offer the significant advantage of a non-vasoconstrictive mechanism of action, making them suitable for patients with cardiovascular risk factors.
The choice of therapy will depend on a comprehensive evaluation of the patient's clinical profile, including cardiovascular health, the presence of nausea and vomiting, and prior treatment experience. While indirect comparisons suggest comparable 2-hour pain freedom rates among the newer agents and exploratory data for DHE, the distinct pharmacological profiles and delivery systems provide a differentiated therapeutic armamentarium for the personalized management of acute migraine. Further head-to-head trials are warranted to definitively establish the comparative efficacy of these treatments.
References
- 1. drugs.com [drugs.com]
- 2. neurology.org [neurology.org]
- 3. d-nb.info [d-nb.info]
- 4. Efficacy of rimegepant for the acute treatment of migraine based on triptan treatment experience: Pooled results from three phase 3 randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. impelpharma.com [impelpharma.com]
- 7. STOP 301: A Phase 3, open-label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD® ) of this compound, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news.abbvie.com [news.abbvie.com]
- 9. Efficacy, safety, and tolerability of rimegepant orally disintegrating tablet for the acute treatment of migraine: a randomised, phase 3, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of lasmiditan in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Safety, tolerability, and efficacy of zavegepant 10 mg nasal spray for the acute treatment of migraine in the USA: a phase 3, double-blind, randomised, placebo-controlled multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Zavegepant nasal spray for the acute treatment of migraine: A Phase 2/3 double-blind, randomized, placebo-controlled, dose-ranging trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. neurology.org [neurology.org]
A Head-to-Head Comparison of Dihydroergotamine Mesylate Formulations for Migraine Treatment
For Researchers, Scientists, and Drug Development Professionals
Dihydroergotamine (DHE) mesylate has long been a cornerstone in the acute treatment of migraine, valued for its broad receptor activity and sustained efficacy.[1] However, the clinical utility of traditional formulations has been hampered by challenges in administration and pharmacokinetic variability.[1] This guide provides a comprehensive head-to-head comparison of different DHE mesylate formulations, focusing on their performance based on available experimental data. We will delve into intravenous (IV), intramuscular (IM), and various intranasal delivery systems, including established liquid sprays and novel powder formulations.
Data Presentation: Pharmacokinetic Profiles
The pharmacokinetic (PK) profile of a DHE formulation is a critical determinant of its clinical efficacy and tolerability. Key parameters include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve or AUC). The following tables summarize the comparative PK data from various studies.
| Formulation | Dose | Cmax (pg/mL) | Tmax (minutes) | AUC0-2h (hrpg/mL) | AUC0-inf (hrpg/mL) | Bioavailability (%) |
| Intravenous (IV) | 1.0 mg | 14,190[2][3] | 1-2[4] | 3,022[3] | 7,490[5] | 100[4] |
| Intramuscular (IM) | 1.0 mg | 3368[6] | 15-24[4][6] | 4791[7] | 12,650 - 13,650[6][8] | 100[4] |
| Migranal® (Liquid Nasal Spray) | 2.0 mg | 299.6 - 961[2][5][6] | 30-60[4] | 387.5 - 1316[3][6] | 2,199 - 6,498[5][6] | 15.2 - 40[2][4] |
| Trudhesa® (INP104 - Liquid Nasal Spray) | 1.45 mg | 1301[2] | 30[9] | 1,603[3] | 6,275[5] | 58.9[2] |
| STS101 (Nasal Powder) | 5.2 mg | 2175[6] | 30[6] | 2979[6] | 12,030[6] | Not Reported |
Table 1: Comparative Pharmacokinetic Parameters of Dihydroergotamine Mesylate Formulations. This table summarizes the key pharmacokinetic parameters for different DHE formulations, including intravenous, intramuscular, and various intranasal delivery systems.
| Formulation | Cmax (%CV) | AUC0-2h (%CV) | AUC0-inf (%CV) |
| Migranal® (Liquid Nasal Spray) | 76 - 91.8[2][6] | 75 - 86.2[2][6] | 55 - 74.7[2][6] |
| Trudhesa® (INP104 - Liquid Nasal Spray) | 51.4[2] | 48.9[2] | 41.8[2] |
| STS101 (Nasal Powder) | 35 - 41[10] | 39[6] | 37 - 46[10] |
Table 2: Variability in Pharmacokinetic Parameters of Intranasal this compound Formulations. This table highlights the coefficient of variation (%CV) for key pharmacokinetic parameters, indicating the consistency of drug delivery for different intranasal formulations.
Experimental Protocols
The data presented above were generated from rigorous clinical trials. Below are summaries of the methodologies employed in key studies.
Pharmacokinetic Studies
Objective: To compare the pharmacokinetic profiles of different DHE formulations.
Study Design: Most comparative pharmacokinetic studies employ a randomized, open-label, crossover design.[6][9][11] This design allows for each subject to receive each of the different formulations, serving as their own control and reducing inter-subject variability. A washout period of at least one week is typically implemented between each treatment period.[11][12]
Participant Population: Healthy adult volunteers with no history of migraine are typically recruited for these studies to assess the fundamental pharmacokinetic properties of the drugs without the confounding factors of a migraine attack.[11][12]
Drug Administration:
-
Intravenous (IV): A single dose of 1.0 mg DHE is administered as an infusion.[5]
-
Intramuscular (IM): A single dose of 1.0 mg DHE is injected into a muscle, typically the deltoid or gluteal muscle.[6][11]
-
Migranal® (Liquid Nasal Spray): A total dose of 2.0 mg is administered as one 0.5 mg spray into each nostril, repeated 15 minutes later.
-
Trudhesa® (INP104 - Liquid Nasal Spray): A single dose of 1.45 mg is administered as one spray into each nostril.[13]
-
STS101 (Nasal Powder): A single dose of 5.2 mg of DHE powder is self-administered into one nostril using a disposable nasal delivery device.[6][12]
Blood Sampling: Blood samples for pharmacokinetic analysis are collected at multiple time points, typically including pre-dose and at frequent intervals post-dose (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes, and 2, 4, 6, 8, 12, 24, 36, and 48 hours).[9]
Bioanalytical Method (LC-MS/MS):
-
Sample Preparation: DHE and its major metabolite, 8'-OH-DHE, are typically extracted from plasma samples using liquid-liquid extraction.[14]
-
Chromatographic Separation: The extracted analytes are separated using a C18 reverse-phase column (e.g., Zorbax C18, 50x2.1 mm I.D.).[14] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or formic acid).[14]
-
Mass Spectrometric Detection: Detection and quantification are performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[14] Specific precursor-to-product ion transitions are monitored for DHE and its metabolite to ensure selectivity and sensitivity.[14] The lower limit of quantitation (LOQ) for these methods is typically in the low pg/mL range (e.g., 10.0 pg/mL for DHE).[14]
Safety and Tolerability Assessments
Objective: To evaluate the safety and tolerability of the different DHE formulations.
Methods:
-
Adverse Event (AE) Monitoring: All treatment-emergent adverse events (TEAEs) are recorded throughout the study, with details on their severity, duration, and relationship to the study drug.[8][11]
-
Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.[11]
-
Electrocardiograms (ECGs): ECGs are performed at baseline and at specified time points post-dose to assess for any cardiac effects.[11]
-
Nasal Safety Assessments (for intranasal formulations):
-
Subjective Assessments: Participants rate nasal symptoms (e.g., burning, stinging, nasal congestion) using a visual analog scale (VAS).[12]
-
Objective Assessments: A trained healthcare professional performs nasal examinations (endoscopy) to evaluate for signs of irritation, such as erythema, edema, and rhinorrhea.[13]
-
-
Olfactory Function Testing: Tests such as the University of Pennsylvania Smell Identification Test (UPSIT) may be used to assess any potential impact on the sense of smell.[13]
Mandatory Visualizations
This compound Signaling Pathway
Caption: DHE's multi-receptor signaling pathway in migraine therapy.
Experimental Workflow for a Comparative Pharmacokinetic Study
References
- 1. Determination of dihydroergotamine in human plasma by high-performance liquid chromatography with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 2. STOP 301: A Phase 3, open‐label study of safety, tolerability, and exploratory efficacy of INP104, Precision Olfactory Delivery (POD®) of this compound, over 24/52 weeks in acute treatment of migraine attacks in adult patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. entnet.org [entnet.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Impel Neuropharma Announces FDA Submission Of New Drug Application For INP104 For The Acute Treatment Of Migraine [prnewswire.com]
- 6. researchgate.net [researchgate.net]
- 7. A Phase 1, Randomized, Open-Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1, Randomized, Open‐Label, Safety, Tolerability, and Comparative Bioavailability Study of Intranasal Dihydroergotamine Powder (STS101), Intramuscular this compound, and Intranasal DHE Mesylate Spray in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Use of Prophylactic Antibiotics in Endoscopy Sinus Surgery for Chronic Rhinosinusitis With or Without Polyp | Clinical Research Trial Listing [centerwatch.com]
- 10. satsumarx.com [satsumarx.com]
- 11. researchgate.net [researchgate.net]
- 12. OLFACTORY FUNCTION TEST [jstage.jst.go.jp]
- 13. impelpharma.com [impelpharma.com]
- 14. Sensitive and specific liquid chromatographic-tandem mass spectrometric assay for dihydroergotamine and its major metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Animal Models for Dihydroergotamine Mesylate in Migraine Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established animal models of migraine for testing the efficacy of Dihydroergotamine (DHE) Mesylate. We present a synthesis of experimental data, detailed protocols for key methodologies, and visualizations of relevant biological pathways and workflows to aid in the selection of appropriate models for preclinical research.
Introduction to Dihydroergotamine Mesylate and Animal Models of Migraine
Dihydroergotamine (DHE) Mesylate is an ergot alkaloid derivative used in the acute treatment of migraine.[1] Its therapeutic effect is attributed to its agonist activity at serotonin 5-HT1B/1D/1F receptors, leading to vasoconstriction of cranial blood vessels and inhibition of neuropeptide release.[2] It also interacts with adrenergic and dopaminergic receptors.[2] To evaluate the preclinical efficacy of DHE and novel anti-migraine therapies, several animal models have been developed to mimic the symptoms and underlying pathophysiology of migraine. These models are crucial for understanding disease mechanisms and for the initial screening of potential therapeutics.
This guide focuses on three widely used and validated animal models:
-
Nitroglycerin (NTG)-Induced Model: Systemic administration of NTG, a nitric oxide donor, reliably triggers migraine-like symptoms in both humans and rodents.[3][4]
-
Inflammatory Soup (IS) Model: Direct application of an "inflammatory soup" containing inflammatory mediators to the dura mater mimics the neurogenic inflammation associated with migraine.[5][6]
-
Electrical and Mechanical Stimulation Models: Direct stimulation of the trigeminal ganglion or dura mater activates the trigeminovascular system, a key player in migraine pathology.
Comparative Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound in comparison to other migraine treatments across different animal models.
Nitroglycerin (NTG)-Induced Migraine Model
The NTG-induced model is frequently used to assess pain-related behaviors such as mechanical and thermal allodynia, as well as facial grimacing, which is a spontaneous pain indicator.
Table 1: Effect of DHE and Sumatriptan on Mechanical Allodynia in a Rat Model of Trigeminal Neuropathic Pain (a proxy for migraine-related pain)
| Treatment (Dose, Route) | Peak Effect on Mechanical Withdrawal Threshold (g) (Mean ± SEM) |
| Vehicle | Baseline ~0.4 g |
| Dihydroergotamine (50-100 μg/kg, i.v.) | ~1.5 g |
| Sumatriptan (100 μg/kg, s.c.) | Injured Side: 6.3 ± 1.1 g; Contralateral Side: 4.4 ± 0.7 g |
Data extracted from Kayser et al. (2002).[7][8]
Table 2: Effect of Sumatriptan on NTG-Induced Nociceptive Responses (Grimace Scale) in Mice
| Treatment | Grimace Score (Mean ± SEM) |
| Vehicle | ~0.2 |
| NTG (10 mg/kg, i.p.) | ~0.8 |
| NTG + Sumatriptan (0.6 mg/kg, i.p.) | ~0.3 |
Data extracted from a study by QPS Austria GmbH.[9]
Inflammatory Soup (IS) Dural Stimulation Model
This model is particularly useful for studying the mechanisms of neurogenic inflammation and the efficacy of drugs in preventing or reversing the associated pain.
Table 3: Effect of Sumatriptan on Inflammatory Soup-Induced Increases in Neuropeptides in the Rat Caudal Trigeminal Nucleus
| Treatment | Effect on IS-Induced Increase in CGRP, TRPV1, and nNOS |
| Inflammatory Soup (IS) | Significant Increase |
| IS + Sumatriptan (0.6 mg/kg, s.c.) | Attenuated the increase |
Data extracted from Spekker et al. (2021).[2][6]
Electrical Stimulation of the Trigeminal Ganglion Model
This model allows for the direct and controlled activation of the trigeminovascular system to study neuropeptide release and changes in blood flow.
Table 4: Comparative Effect of DHE and Sumatriptan on CGRP Release in Rat Superior Sagittal Sinus During Trigeminal Ganglion Stimulation
| Treatment (Dose, i.v.) | % Attenuation of CGRP Increase (at 3 min post-stimulation) |
| Dihydroergotamine (50 µg/kg) | 50% |
| Sumatriptan (300 µg/kg) | 57% |
Data extracted from Buzzi et al. (1991).[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nitroglycerin-Induced Migraine Model in Mice
Objective: To induce migraine-like pain behaviors (mechanical allodynia and facial grimacing) and assess the efficacy of DHE.
Protocol:
-
Animals: Adult male or female C57BL/6 mice.
-
Habituation: Acclimate mice to the testing environment and handling for several days before the experiment.
-
Baseline Measurement: Measure baseline mechanical sensitivity using von Frey filaments on the periorbital region or hind paw. For facial grimacing, record baseline videos.
-
Induction: Administer Nitroglycerin (NTG) at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.[10][11]
-
Treatment: At a predetermined time after NTG injection (e.g., 30 minutes), administer DHE Mesylate, a comparator drug (e.g., sumatriptan), or vehicle via the desired route (e.g., subcutaneous, s.c., or intravenous, i.v.).
-
Outcome Assessment:
-
Mechanical Allodynia: Measure withdrawal thresholds using von Frey filaments at regular intervals (e.g., 60, 120, 240 minutes) post-NTG injection.[12]
-
Facial Grimacing: Record videos of the mice at specific time points post-NTG and score the facial action units (orbital tightening, nose bulge, cheek bulge, ear position, and whisker change) using a validated grimace scale.[9][13]
-
Inflammatory Soup (IS) Dural Stimulation Model in Rats
Objective: To induce neurogenic inflammation and associated pain behaviors and evaluate the effect of DHE.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Preparation: Anesthetize the rat and perform a craniotomy to expose the dura mater over the superior sagittal sinus. A cannula can be implanted for repeated infusions in awake animals.
-
Inflammatory Soup Preparation: The inflammatory soup typically contains a mixture of inflammatory mediators such as bradykinin (1 mM), serotonin (1 mM), histamine (1 mM), and prostaglandin E2 (0.1 mM) in a buffered solution (pH 5.0).[2]
-
Induction: Apply the inflammatory soup (e.g., 10 µL) directly onto the exposed dura mater.
-
Treatment: Administer DHE Mesylate, a comparator drug, or vehicle systemically before or after the application of the inflammatory soup.
-
Outcome Assessment:
-
Periorbital Mechanical Allodynia: Measure the withdrawal threshold to von Frey filament stimulation in the periorbital region at various time points post-infusion.[5]
-
CGRP Levels: Collect blood samples from the jugular vein or tissue samples from the trigeminal nucleus caudalis to measure Calcitonin Gene-Related Peptide (CGRP) levels using ELISA or immunohistochemistry.[2]
-
Electrical Stimulation of the Trigeminal Ganglion Model in Rats
Objective: To measure the effect of DHE on the release of CGRP following direct activation of the trigeminal nerve.
Protocol:
-
Animals: Adult male Sprague-Dawley rats.
-
Surgical Preparation: Anesthetize the rat and stereotaxically implant a stimulating electrode into the trigeminal ganglion.
-
Baseline Measurement: Collect baseline blood samples from the superior sagittal sinus.
-
Treatment: Administer DHE Mesylate (e.g., 50 µg/kg, i.v.), sumatriptan (e.g., 300 µg/kg, i.v.), or vehicle.[7]
-
Stimulation: After drug administration, electrically stimulate the trigeminal ganglion (e.g., 0.1-1.0 mA, 5 msec, 5 Hz for 3-5 minutes).[7]
-
Outcome Assessment:
-
CGRP Release: Collect blood samples from the superior sagittal sinus during and after stimulation and measure CGRP levels using a highly sensitive immunochemiluminometric assay.[7]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in migraine and the experimental workflows for the described animal models.
Caption: Simplified signaling pathway in migraine.
Caption: Mechanism of action of Dihydroergotamine.
Caption: Workflow for the NTG-induced migraine model.
Conclusion
The animal models presented in this guide offer robust platforms for the preclinical evaluation of this compound and other anti-migraine therapies. The Nitroglycerin-induced model is well-suited for high-throughput screening of compounds targeting pain behaviors. The Inflammatory Soup model provides a valuable tool for investigating the role of neurogenic inflammation in migraine and the effects of drugs on this process. The Electrical Stimulation model allows for the direct assessment of drug effects on the trigeminovascular system, particularly on neuropeptide release.
The choice of model will depend on the specific research question and the therapeutic mechanism being investigated. This guide provides a foundation for making an informed decision by presenting comparative data and detailed protocols. Further research directly comparing the dose-response effects of DHE with newer classes of migraine treatments, such as CGRP antagonists, within these models would be highly valuable to the field.
References
- 1. Comparison of the effects of sumatriptan and the NK1 antagonist CP-99,994 on plasma extravasation in Dura mater and c-fos mRNA expression in trigeminal nucleus caudalis of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice. | UCSF Medical Education [meded.ucsf.edu]
- 5. Dihydroergotamine inhibits the vasodepressor sensory CGRPergic outflow by prejunctional activation of α2-adrenoceptors and 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dihydroergotamine and sumatriptan attenuate levels of CGRP in plasma in rat superior sagittal sinus during electrical stimulation of the trigeminal ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The antimigraine 5-HT1B/1D receptor agonists, sumatriptan, zolmitriptan and dihydroergotamine, attenuate pain-related behaviour in a rat model of trigeminal neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Sumatriptan alleviates nitroglycerin-induced mechanical and thermal allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The grimace scale: a useful tool for assessing pain in laboratory animals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Dihydroergotamine Mesylate Formulations for Acute Migraine Treatment
Dihydroergotamine (DHE) mesylate remains a cornerstone in the acute treatment of migraine, valued for its long-lasting effects and efficacy even when administered late in an attack.[1] Originally developed as a derivative of ergotamine, DHE exhibits greater alpha-adrenergic antagonist activity and a more favorable safety profile, with lower instances of arterial vasoconstriction and nausea compared to its predecessor.[2] While intravenous (IV) DHE is highly effective for refractory migraine, its use is often limited to hospital or emergency settings.[3] This has spurred the development of alternative delivery systems aimed at improving convenience, patient acceptability, and pharmacokinetic consistency.[2][4]
This guide provides a statistical analysis and comparison of various Dihydroergotamine Mesylate formulations against other classes of acute migraine medications, including triptans, gepants, and ditans.
Mechanism of Action: A Multi-Target Approach
Dihydroergotamine's broad therapeutic action stems from its interaction with multiple receptor subtypes. Both DHE and triptans act on serotonin 5-HT1B and 5-HT1D receptors.[2] However, DHE's wider receptor binding profile, which includes adrenergic and dopaminergic receptors, contributes to its sustained efficacy and lower headache recurrence rates compared to triptans like sumatriptan.[2][5] Newer classes of drugs, such as gepants, offer a different mechanism by targeting the calcitonin gene-related peptide (CGRP) receptor, a key player in migraine pathophysiology.
Comparative Efficacy: DHE vs. Other Drug Classes
Clinical trials have consistently shown that while newer agents offer rapid relief, DHE formulations, particularly subcutaneous and advanced nasal sprays, provide more sustained efficacy and lower rates of headache recurrence.
Quantitative Data Summary: Pain Freedom and Relief
The following table summarizes key efficacy endpoints from comparative studies. "Therapeutic gain" represents the percentage difference in responders between the active drug and placebo, offering a measure of the drug's specific effect.[6]
| Treatment (Dose) | Delivery | Pain Freedom at 2h | Pain Relief at 2h | Sustained Pain Freedom (2-24h) | Headache Recurrence (24h) | Source |
| DHE Formulations | ||||||
| Subcutaneous DHE (1 mg) | Injection | - | 73.1% | - | 17.7% | [5] |
| MAP0004 (Inhaled DHE) | Inhaled | 28.4% (TG: 18.3%) | 58.7% (TG: 24.2%) | 16% (TG) | 6.2% | [6][7][8] |
| Trudhesa (Nasal DHE) | Nasal Spray | 38.0% | 66.3% | High (93% of responders) | Low | [9][10] |
| STS101 (Nasal DHE Powder) | Nasal Powder | 34.2% | 66.5% (Headache Relief) | 85.5% (Pain Relief at 24h) | Low | [1][11] |
| Triptans | ||||||
| Subcutaneous Sumatriptan (6 mg) | Injection | - | 85.3% | - | 45.0% | [5] |
| Oral Triptans (various) | Oral | Lower than SC | Generally lower than DHE | Lower than DHE | Higher than DHE | [12][13] |
| Gepants | ||||||
| Rimegepant (75 mg) | Oral | TG: 5-10.3% | - | TG: 5.2-11% | - | [6] |
| Ubrogepant (100 mg) | Oral | TG: 5-10.3% | - | TG: 5.2-11% | - | [6] |
| Ditans | ||||||
| Lasmiditan (200 mg) | Oral | TG: 17.5% | - | TG: 5.2-11% | - | [6] |
TG = Therapeutic Gain (Active % - Placebo %) Data for Trudhesa and STS101 are from open-label or specific cohort studies and may not be directly comparable to placebo-controlled therapeutic gain.
A key finding from a double-blind study comparing subcutaneous DHE and sumatriptan was that while sumatriptan provided faster headache relief at 2 hours (85.3% vs. 73.1%), headache recurrence within 24 hours was two and a half times more likely with sumatriptan (45%) than with DHE (17.7%).[5][14] Cross-trial comparisons suggest that orally inhaled DHE (MAP0004) and lasmiditan show similar therapeutic gains for 2-hour pain freedom, which are notably higher than those observed for gepants.[6] However, MAP0004 demonstrated the largest therapeutic gain for sustained pain freedom from 2-24 hours.[6]
Innovations in DHE Delivery
To overcome the limitations of injectable and traditional nasal spray formulations, which can have inconsistent absorption, several new delivery systems have been developed.[3][7] These aim to deliver DHE to the upper nasal space, which is rich in vasculature, to improve bioavailability and mimic the rapid onset of an injection without the associated side effects.[15]
| Formulation | Technology | Key Features |
| Trudhesa® | Precision Olfactory Delivery (POD) | Propellant-based device targets the upper nasal space, achieving higher bioavailability (59%) than older nasal sprays (15% for Migranal).[9] |
| STS101 (Atzumi™) | Mucoadhesive Nasal Powder | Dry powder formulation designed to enhance absorption and reduce pharmacokinetic variability compared to liquid sprays.[16][17] |
| MAP0004 (Levadex®) | Orally Inhaled Formulation | Delivered DHE to the systemic circulation via the lungs, showing rapid pain relief.[7] (Development terminated due to manufacturing issues).[18] |
A Phase 1 study comparing Trudhesa (INP104) to IV DHE and Migranal found that Trudhesa delivered DHE more consistently than Migranal, with significantly less variability in plasma concentrations.[18] STS101, the first DHE powder formulation, also aims to provide consistent dosing and has shown a favorable safety profile in long-term studies.[1][11]
Experimental Protocols
The data presented are derived from rigorous clinical trials. Understanding their design is crucial for interpreting the results.
Typical Phase 3 Study Design (e.g., SUMMIT Trial for STS101)
The workflow for a typical Phase 3, randomized, double-blind, placebo-controlled trial for an acute migraine treatment is outlined below.
-
Design : Studies are typically double-blind, randomized, and placebo-controlled, with parallel treatment arms.[5][7]
-
Subjects : Participants are adults (ages 18-65) with a history of migraine with or without aura, as defined by the International Classification of Headache Disorders (ICHD) criteria.[16][17] They typically experience 2 to 8 migraine attacks per month.[16]
-
Intervention : Patients are randomized to receive either the investigational drug (e.g., STS101 5.2 mg) or a matching placebo to treat a single migraine attack of moderate or severe intensity.[17]
-
Endpoints : Co-primary endpoints, as recommended by the FDA, are often pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[17] Secondary endpoints include pain relief, sustained pain freedom, and safety/tolerability.[7] Pain is assessed on a 4-point scale (0=no pain to 3=severe pain).[16][17]
Safety and Tolerability
While effective, DHE is associated with certain adverse events, primarily nausea when administered intravenously.[4] Newer nasal formulations have demonstrated a more favorable tolerability profile.
| Treatment | Common Adverse Events (Incidence ≥2%) | Contraindications |
| Trudhesa | Nausea, altered sense of taste, application site reaction, dizziness, vomiting.[1] | Co-administration with strong CYP3A4 inhibitors (Boxed Warning for peripheral ischemia).[10] |
| STS101 | Nasal discomfort (8.3%), dysgeusia (3.7%). Most events were mild.[17] | History of cerebrovascular disease, cardiovascular risk factors.[11][16] |
| Subcutaneous DHE | Nausea, vomiting. | Heart disease, kidney disease, liver disease, high blood pressure.[19] |
| Gepants (Ubrelvy) | Nausea (16.6%), Drowsiness (5.2%).[20] | Fewer cardiovascular concerns compared to triptans and ergots.[19] |
The safety profile of STS101 was found to be comparable to other DHE nasal sprays, with no new safety signals identified related to its novel powder formulation.[11] For Trudhesa, the most common adverse events are related to the nasal administration route.[1] It is critical to note the boxed warning for DHE products regarding the risk of serious peripheral ischemia when co-administered with potent CYP3A4 inhibitors.[10]
Conclusion
This compound remains a highly effective option for the acute treatment of migraine, distinguished by its sustained effect and low headache recurrence rates. While subcutaneous DHE provides robust efficacy, innovations in nasal delivery systems like Trudhesa and STS101 have significantly improved its pharmacokinetic profile and patient convenience. These advanced formulations offer bioavailability approaching that of injections but with improved tolerability. Compared to triptans, DHE offers better-sustained relief, and it demonstrates a higher therapeutic gain for sustained pain freedom than newer gepant and ditan classes. The choice of therapy should be guided by individual patient needs, considering the speed of onset, duration of relief required, and the safety and tolerability profile of each agent.
References
- 1. neurologylive.com [neurologylive.com]
- 2. Updated Evaluation of IV Dihydroergotamine (DHE) for Refractory Migraine: Patient Selection and Special Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impelpharma.com [impelpharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A double-blind study of subcutaneous dihydroergotamine vs subcutaneous sumatriptan in the treatment of acute migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. satsumarx.com [satsumarx.com]
- 7. MAP0004, orally inhaled DHE: a randomized, controlled study in the acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. virtualheadachespecialist.com [virtualheadachespecialist.com]
- 10. nursingcenter.com [nursingcenter.com]
- 11. hcplive.com [hcplive.com]
- 12. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. internetbookofemergencymedicine.com [internetbookofemergencymedicine.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy Expectations for Refractory Migraine Patients are Vital for Strong Uptake of Impel's Trudhesa, Spherix Reports [prnewswire.com]
- 16. satsumarx.com [satsumarx.com]
- 17. satsumarx.com [satsumarx.com]
- 18. Delivery of this compound to the Upper Nasal Space for the Acute Treatment of Migraine: Technology in Action - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic Migraines: What You Need to Know [webmd.com]
- 20. Trudhesa Alternatives Compared - Drugs.com [drugs.com]
Safety Operating Guide
Proper Disposal of Dihydroergotamine Mesylate: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of Dihydroergotamine Mesylate in a research environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Dihydroergotamine is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH) due to potential developmental and reproductive toxicity.[1] Therefore, stringent safety measures are required during handling and disposal.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., neoprene or rubber) at all times.[2]
-
Eye Protection: Use safety glasses or goggles to prevent eye contact.
-
Lab Coat: A dedicated lab coat should be worn and laundered separately from other clothing.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use an appropriate respirator.
General Handling Guidelines:
-
Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid all direct contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[3]
-
Always wash hands thoroughly with soap and water after handling the compound.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations.[1][2][3] The primary method for pharmaceutical waste disposal is incineration by a licensed waste management provider.[6] Never dispose of this compound down the drain or in regular trash.[3][6]
-
Segregation:
-
Identify all waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
-
This waste must be segregated from non-hazardous laboratory waste.[7]
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and puncture-resistant hazardous waste container.[7][8]
-
For facilities following RCRA guidelines, this waste would typically be placed in a black container designated for hazardous pharmaceutical waste.[8]
-
The container must be kept securely sealed when not in use.[3][7]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a secure, designated secondary containment area away from incompatible materials.
-
Studies on related ergot alkaloids suggest that their concentrations can change over time depending on storage temperature.[9][10] While awaiting disposal, storing the waste at a controlled, cool temperature (e.g., 4°C) or frozen (-20°C) can help maintain stability.
-
-
Arranging for Disposal:
Regulatory Framework
The disposal of pharmaceutical waste is governed by several key regulatory bodies. While this compound is not a DEA-controlled substance, its classification as a NIOSH hazardous drug necessitates careful management under EPA and OSHA guidelines.[1][7]
| Regulatory Body | Role and Relevance to this compound Disposal |
| EPA (Environmental Protection Agency) | Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6][7] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, prohibiting their disposal in sewers.[6] |
| NIOSH (National Institute for Occupational Safety and Health) | Classifies Dihydroergotamine as a hazardous drug due to reproductive and developmental risks.[1] This classification dictates the stringent handling precautions required to protect personnel. |
| OSHA (Occupational Safety and Health Administration) | Enforces workplace safety standards, including the Hazard Communication Standard, which requires proper labeling of chemical hazards and training for employees who handle them.[7] |
| State and Local Agencies | May have additional or more stringent regulations for pharmaceutical waste disposal than federal laws.[7] It is crucial to be aware of and comply with all local requirements. |
Experimental Protocols
Protocol for Spill Management
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
1. Minor Spill (Solid Powder): 1.1. Cordon off the area to prevent personnel from entering. 1.2. Wearing appropriate PPE (gloves, safety glasses, lab coat, and respirator), gently dampen the spilled powder with water to prevent it from becoming airborne.[3] 1.3. Carefully sweep the dampened material into a hazardous waste container. 1.4. Clean the spill area with a suitable detergent and water, and collect the cleaning materials as hazardous waste.
2. Minor Spill (Liquid Solution): 2.1. Cordon off the area. 2.2. Wearing appropriate PPE, contain the spill using an absorbent material such as sand, vermiculite, or a chemical spill pillow.[2][4] 2.3. Collect the absorbent material and place it into a sealed, labeled hazardous waste container. 2.4. Decontaminate the spill surface with detergent and water, collecting all materials for disposal as hazardous waste.
3. Major Spill: 3.1. Evacuate all personnel from the immediate area and alert others.[1][3][4] 3.2. If safe to do so, close doors to the affected area to contain vapors or dust. 3.3. Immediately contact your institution's EHS or emergency response team. 3.4. Do not attempt to clean up a major spill without specialized training and equipment, which may include full-body protective clothing and a self-contained breathing apparatus.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final disposal.
References
- 1. drugs.com [drugs.com]
- 2. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Drug Scheduling [dea.gov]
- 5. rld.nm.gov [rld.nm.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Dihydroergotamine: Uses, Side Effects, Dosage & Reviews [goodrx.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Dihydroergotamine - Wikipedia [en.wikipedia.org]
- 10. dep.wv.gov [dep.wv.gov]
Personal protective equipment for handling Dihydroergotamine Mesylate
Essential Safety and Handling Guide for Dihydroergotamine Mesylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedural steps is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Risk Assessment
This compound is a potent pharmaceutical compound that requires careful handling due to its toxicological properties. It is classified as a hazardous drug by the National Institute for Occupational Safety and Health (NIOSH).[1] The primary hazards are summarized below.
| Hazard Classification | Description |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[3] This medication should not be used during pregnancy.[1][4] |
| Irritation | May cause skin and eye irritation.[3][5] |
| Cardiovascular Effects | Can cause coronary artery vasospasm and may increase blood pressure.[6][7] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for various tasks involving this compound. All PPE should be disposable or decontaminated after use.[8]
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Routine Handling (Intact solid) | Single pair of chemotherapy-rated gloves.[8] | Laboratory coat. | Safety glasses with side shields. | Not generally required if handled in a ventilated enclosure. |
| Compounding/Weighing (Powder) | Double pair of chemotherapy-rated gloves.[8] | Disposable gown, solid front, closes in back.[9] | Goggles and a face shield to protect against splashes.[8][9] | NIOSH-approved respirator (e.g., N95) used within a ventilated enclosure.[3][8] |
| Handling Solutions | Double pair of chemotherapy-rated gloves.[8] | Disposable, fluid-resistant gown.[8][9] | Goggles and a face shield.[8][9] | Not generally required if handled in a chemical fume hood. |
| Administering Injections (IM/SC/IV) | Two pairs of chemotherapy gloves.[8] | Gown resistant to permeability by hazardous drugs.[8] | Face shield and mask combination.[8] | Not generally required. |
| Spill Cleanup | Double pair of chemotherapy-rated, heavy-duty gloves. | Disposable, fluid-resistant gown or coveralls.[9] | Goggles and a face shield. | NIOSH-approved respirator with appropriate cartridges. |
| Waste Disposal | Single pair of chemotherapy-rated gloves. | Laboratory coat or disposable gown. | Safety glasses. | Not generally required. |
Operational Plan: Step-by-Step Handling Protocol
Follow these detailed procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Pre-Handling and Preparation
-
Training: Ensure all personnel have been trained on the specific hazards and handling procedures for this compound.
-
Obtain Instructions: Read and understand all safety precautions and special instructions before use.[3][5]
-
Designated Area: Designate a specific area for handling, such as a chemical fume hood or a ventilated balance enclosure, especially when working with powders.
-
Assemble Materials: Gather all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers before beginning work.
Handling the Compound
-
Don PPE: Put on the appropriate PPE as specified in the table above.
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[10]
-
Minimize Dust: Handle solid material carefully to avoid generating dust.
-
Ventilation: Always handle the compound in a well-ventilated area with adequate local exhaust.[3][11]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] Avoid breathing in any dust, mists, or vapors.[3][5]
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate deactivating and cleaning agent.
-
Doff PPE: Remove PPE carefully to avoid self-contamination. Dispose of single-use PPE in a designated hazardous waste container.[8]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, removing any contaminated clothing.[5]
-
Eye Contact: Flush eyes with gently running water for at least 15-20 minutes, holding the eyelids open.[3][5] Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]
Spill Response Plan
In the event of a spill, follow this workflow to ensure safe and effective cleanup.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal is the final step in the safe handling of this compound.
-
Chemical Waste: All unused or waste this compound must be disposed of as hazardous chemical waste. Dispose of the container and its contents at an approved waste disposal plant.[5]
-
Contaminated Materials: All disposable items that have come into contact with the compound, including PPE (gloves, gowns), weigh boats, and cleaning materials, must be placed in a clearly labeled hazardous waste container.
-
Empty Containers: Empty containers may still contain product residue and should be treated as hazardous.[3] Do not reuse containers.
-
Sharps: Needles and other sharps must be disposed of in a designated, puncture-resistant sharps container.[4][12]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all personnel.
References
- 1. drugs.com [drugs.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. us.provepharm.com [us.provepharm.com]
- 4. mskcc.org [mskcc.org]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Dihydroergotamine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. pogo.ca [pogo.ca]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. abmole.com [abmole.com]
- 12. Dihydroergotamine (injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
